molecular formula C6H8O4 B1169901 Metchnikowin CAS No. 175280-86-1

Metchnikowin

カタログ番号: B1169901
CAS番号: 175280-86-1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metchnikowin is a 26-amino acid, proline-rich antimicrobial peptide (AMP) originally isolated from the fruit fly Drosophila melanogaster and is a key effector of the insect innate immune system, regulated by both the Toll and Imd signaling pathways . This peptide exhibits potent activity against a broad spectrum of microbes, including Gram-positive bacteria and filamentous fungi, with a particularly potent and selective activity against pathogenic Ascomycota fungi such as Fusarium graminearum and Blumeria graminis . Its core research value lies in its unique selectivity; it targets pathogenic fungi while sparing beneficial Basidiomycota like Piriformospora indica , making it an excellent candidate for sustainable agricultural research and the development of transgenic crops . The mechanism of action of this compound involves multiple intracellular targets, reducing the likelihood of pathogen resistance. It has been shown to inhibit fungal cell wall biosynthesis by specifically targeting the β(1,3)-glucanosyltransferase Gel1, an enzyme essential for cell wall integrity . Additionally, it selectively inhibits mitochondrial function in susceptible fungi by interacting with the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (Complex II), thereby disrupting the electron transport chain . Recent studies (2024) have identified a natural polymorphism in this compound, with a single amino acid position segregating as either a proline (MtkP) or arginine (MtkR), which is maintained by balancing selection and influences efficacy against different pathogens and host fitness in a sex-dependent manner . Beyond its antimicrobial role, research in Drosophila models indicates that this compound is expressed in the nervous system and its loss can protect against negative outcomes following traumatic brain injury, suggesting infection-independent functions in the fly . This compound is supplied as a recombinant peptide, with efficient secretory expression systems established in Escherichia coli .

特性

CAS番号

175280-86-1

分子式

C6H8O4

同義語

Metchnikowin

製品の起源

United States

Foundational & Exploratory

Metchnikowin: A Proline-Rich Antimicrobial Peptide at the Crossroads of Drosophila's Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metchnikowin is a 26-amino acid, proline-rich antimicrobial peptide (AMP) that constitutes a key component of the humoral innate immune response in the fruit fly, Drosophila melanogaster. First discovered in 1995, this peptide exhibits a broad spectrum of activity against both Gram-positive bacteria and filamentous fungi.[1][2] Uniquely, the expression of the this compound gene (Mtk) is regulated by both the Toll and the Immune deficiency (Imd) signaling pathways, placing it at a crucial intersection of the fly's defense mechanisms against different classes of pathogens.[3] This dual regulation allows for a nuanced and rapid response to infection. This compound's mechanism of action is multifaceted, involving the inhibition of microbial protein synthesis and, in fungi, the disruption of cell wall integrity and mitochondrial function.[1][4] This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to support further research and development.

Discovery and History

This compound was first isolated from the hemolymph of adult Drosophila melanogaster (Oregon R strain) that had been challenged with a mixture of bacteria.[2] The discovery was part of a broader effort to characterize the potent antimicrobial factors responsible for the robust innate immunity observed in insects. The peptide was named in honor of Élie Metchnikoff, a pioneer in the field of immunology.[4]

Initial characterization revealed a 26-residue peptide rich in proline.[2] Subsequent peptide sequencing and cDNA cloning identified the presence of two isoforms of this compound, differing by a single amino acid at position 24 (Histidine or Arginine) as a result of a single nucleotide polymorphism.[2] More recent studies have identified a proline/arginine polymorphism at the third to last amino acid position.[5][6] The gene encoding this compound (Mtk) was mapped to the right arm of the second chromosome at position 52A1-2 and was found to be expressed in the fat body, the insect equivalent of the liver, following an immune challenge.[2]

Experimental Workflow for the Discovery of this compound

discovery_workflow cluster_collection Sample Collection and Induction cluster_purification Purification cluster_characterization Characterization cluster_molecular_biology Molecular Biology a Immune Challenge of Drosophila melanogaster (Bacterial Injection) b Collection of Hemolymph a->b c Acidic Extraction of Hemolymph d Solid-Phase Extraction c->d e Reversed-Phase HPLC d->e f Antimicrobial Assays (Antibacterial and Antifungal) e->f g Mass Spectrometry e->g h Edman Degradation (Amino Acid Sequencing) e->h j Probe Design based on Peptide Sequence h->j i cDNA Library Construction k Screening and Sequencing of Mtk cDNA i->k j->i l Northern Blot Analysis of Mtk Expression k->l metchnikowin_regulation cluster_toll Toll Pathway cluster_imd Imd Pathway cluster_nucleus Nucleus toll_receptor Toll Receptor tube Tube toll_receptor->tube spatzle Spätzle (ligand) spatzle->toll_receptor pelle Pelle (kinase) tube->pelle cactus Cactus (IκB) pelle->cactus dif_dorsal Dif/Dorsal (NF-κB) pelle->dif_dorsal mtk_gene This compound Gene (Mtk) dif_dorsal->mtk_gene Transcription pgrp_lc PGRP-LC (receptor) imd IMD pgrp_lc->imd dredd Dredd (caspase) imd->dredd ikk IKK complex imd->ikk relish Relish (NF-κB) dredd->relish ikk->relish relish->mtk_gene Transcription mtk_mechanism cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion gel1 β(1,3)-glucanosyltransferase (Gel1) cell_wall_integrity Cell Wall Integrity gel1->cell_wall_integrity Maintains ribosome Ribosome sqr Succinate-Coenzyme Q Reductase (SQR) atp_production ATP Production sqr->atp_production Contributes to This compound This compound This compound->gel1 Inhibits This compound->ribosome Inhibits (Proposed in bacteria) This compound->sqr Inhibits

References

A Technical Guide to Novel Immune-Inducible Proline-Rich Peptides from Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruit fly, Drosophila melanogaster, possesses a sophisticated innate immune system that serves as a powerful model for understanding host defense mechanisms. A crucial component of this system is the rapid induction and secretion of a diverse arsenal (B13267) of antimicrobial peptides (AMPs) into the hemolymph upon microbial challenge. Among these, the proline-rich antimicrobial peptides (PrAMPs) represent a unique class of effectors. Unlike many AMPs that act by disrupting microbial membranes, proline-rich peptides often translocate into the cytoplasm of pathogens to interfere with essential intracellular processes, such as protein synthesis. This whitepaper provides a comprehensive technical overview of two key novel immune-inducible proline-rich peptides from Drosophila: Drosocin and Metchnikowin, as well as the more recently characterized Buletin. We will delve into their biochemical properties, the signaling pathways that regulate their expression, detailed experimental protocols for their study, and their potential as templates for novel therapeutic agents.

Core Proline-Rich Peptides in Drosophila Immunity

The Drosophila immune response leverages a variety of AMPs with distinct activities. Drosocin, this compound, and Buletin are notable proline-rich peptides induced upon systemic infection.

Drosocin is a 19-amino acid, cationic peptide that is primarily active against Gram-negative bacteria.[1] A key feature of Drosocin is the O-glycosylation of a threonine residue, a post-translational modification crucial for its full biological activity.[1] Drosocin is known to inhibit bacterial protein synthesis by binding to the 70S ribosome.[2]

This compound is a 26-residue proline-rich peptide with a broader spectrum of activity, exhibiting both antibacterial and antifungal properties.[3] It is induced by both the Toll and Imd signaling pathways.[4] Similar to other proline-rich peptides, this compound is thought to act on intracellular targets.[4] There are two isoforms of this compound that differ by a single amino acid.[3]

Buletin is a more recently identified 22-residue anionic peptide that is co-encoded with Drosocin.[5] While also proline-rich, it is not homologous to Drosocin and lacks post-translational modifications.[5] Its specific role in the immune response is still under investigation, but it appears to have pathogen-specific effects.[5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for Drosocin, this compound, and Buletin.

Table 1: Physicochemical Properties of Proline-Rich Peptides

PeptideAmino Acid SequenceMolecular Weight (Da)
DrosocinGKPRPYSPRPTSHPRPIRV[2]2198.52[2]
This compound (isoform 1)AQRVPLPNVPVPLPHPNPHPIRVH[3]2969
This compound (isoform 2)AQRVPLPNVPVPLPHPNPHPIRRH[3]3007
BuletinGNFGGGYNNQGGYGGGYNNQGG[5]2123

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideTarget MicroorganismMIC (µM)
Drosocin (unglycosylated analogues)Escherichia coli3.1 - 100[5]
Drosocin (unglycosylated analogues)Micrococcus luteus> 100[5]
This compoundEscherichia coliNanomolar concentrations[4]
This compoundNeurospora crassaNanomolar concentrations[4]
This compoundMicrococcus luteusPotent in vitro activity[6]
This compoundFusarium graminearumIC50 of 1 µM for germination inhibition[7]
BuletinProvidencia burhodogranarieaNo direct microbicidal activity detected in vitro[5]

Signaling Pathways Regulating Proline-Rich Peptide Expression

The expression of proline-rich AMPs in Drosophila is tightly regulated by two primary innate immunity signaling pathways: the Toll pathway and the Immune Deficiency (IMD) pathway.

The Toll pathway is primarily activated by Gram-positive bacteria and fungi. Recognition of microbial components leads to a signaling cascade culminating in the activation of the NF-κB transcription factors Dorsal and Dif, which then translocate to the nucleus to induce the expression of target genes, including certain AMPs.

The IMD pathway is mainly triggered by Gram-negative bacteria. Recognition of peptidoglycan from these bacteria initiates a signaling cascade that results in the cleavage and activation of the NF-κB transcription factor Relish. Activated Relish then moves to the nucleus to drive the expression of a distinct set of AMPs.

This compound expression is interestingly regulated by both the Toll and Imd pathways, which may account for its broader antimicrobial spectrum.[4] Drosocin expression is predominantly controlled by the IMD pathway.[1]

Toll_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Microbial PAMPs Microbial PAMPs PGRP/GNBP PGRP/GNBP Microbial PAMPs->PGRP/GNBP Recognition Spätzle (pro) Spätzle (pro) PGRP/GNBP->Spätzle (pro) Cleavage Cascade Spätzle (active) Spätzle (active) Spätzle (pro)->Spätzle (active) Toll Toll Spätzle (active)->Toll Binding MyD88 MyD88 Toll->MyD88 Recruitment Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal Releases AMP Genes AMP Genes Dif/Dorsal->AMP Genes Transcription

Caption: The Toll signaling pathway in Drosophila.

IMD_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DAP-type PGN DAP-type PGN PGRP-LC PGRP-LC DAP-type PGN->PGRP-LC Binding IMD IMD PGRP-LC->IMD Recruitment FADD FADD IMD->FADD TAK1/TAB2 TAK1/TAB2 IMD->TAK1/TAB2 Activation Dredd Dredd FADD->Dredd Dredd->IMD Cleavage Relish Relish Dredd->Relish Cleavage IKK Complex IKK Complex TAK1/TAB2->IKK Complex Phosphorylation IKK Complex->Relish Phosphorylation Relish (cleaved) Relish (cleaved) Relish->Relish (cleaved) AMP Genes AMP Genes Relish (cleaved)->AMP Genes Transcription

Caption: The IMD signaling pathway in Drosophila.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of Drosophila proline-rich peptides.

Immune Induction and Hemolymph Collection

This protocol describes the induction of an immune response in adult Drosophila and the subsequent collection of hemolymph for peptide analysis.

Hemolymph_Collection_Workflow Start Start Septic Injury Septic Injury Start->Septic Injury 1. Induce Immune Response Incubation Incubation Septic Injury->Incubation 2. Allow Peptide Expression Hemolymph Extraction Hemolymph Extraction Incubation->Hemolymph Extraction 3. Collect Hemolymph Centrifugation Centrifugation Hemolymph Extraction->Centrifugation 4. Remove Cells Hemolymph Pool Hemolymph Pool Centrifugation->Hemolymph Pool 5. Collect Supernatant End End Hemolymph Pool->End

Caption: Workflow for immune induction and hemolymph collection.

Materials:

  • Adult Drosophila melanogaster (3-5 days old)

  • Fine sterile needle

  • Bacterial culture (e.g., E. coli and M. luteus, mixed 1:1)

  • Microcentrifuge tubes

  • Glass capillaries

  • Phenylthiourea (PTU)

  • Microcentrifuge

Procedure:

  • Immune Challenge: Anesthetize adult flies on ice. Prick each fly in the thorax with a fine sterile needle dipped in a concentrated pellet of a mixed bacterial culture.

  • Incubation: Transfer the pricked flies to a fresh vial with food and incubate at 29°C for 18-24 hours to allow for maximal induction of AMPs.

  • Hemolymph Collection: Anesthetize the immune-challenged flies on ice. Insert a fine glass capillary into the thorax to collect the hemolymph. To prevent melanization, pre-coat the capillary with a small amount of PTU.

  • Pooling and Cell Removal: Pool the collected hemolymph from multiple flies into a pre-chilled microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the hemocytes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the hemolymph plasma rich in AMPs. Store at -80°C for further analysis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol outlines the purification of proline-rich peptides from the collected hemolymph.

Materials:

  • Collected hemolymph plasma

  • RP-HPLC system

  • C18 reverse-phase column (e.g., Vydac C18)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the hemolymph plasma with 0.1% TFA. Centrifuge at 16,000 x g for 15 minutes at 4°C to remove any precipitated proteins.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the clarified hemolymph sample onto the column.

    • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 ml/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the observed peaks.

  • Analysis and Lyophilization: Analyze the fractions for antimicrobial activity (see Protocol 3) and/or by mass spectrometry to identify fractions containing the peptides of interest. Lyophilize the purified fractions.

Antimicrobial Activity Assay (Radial Diffusion Assay)

This protocol is for determining the antimicrobial activity of the purified peptide fractions.

Materials:

  • Purified peptide fractions

  • Bacterial or fungal strain of interest

  • Nutrient agar (B569324) plates

  • Sterile hole puncher (2 mm diameter)

Procedure:

  • Prepare Microbial Lawn: Prepare a lawn of the test microorganism on a nutrient agar plate by spreading a liquid culture.

  • Create Wells: Punch small wells (2 mm diameter) into the agar.

  • Apply Samples: Add a small volume (e.g., 2 µl) of each purified peptide fraction (resuspended in a suitable buffer) into a separate well.

  • Incubation: Incubate the plates overnight at the optimal growth temperature for the microorganism.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the peptide.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of the genes encoding the proline-rich peptides in the fat body of immune-challenged flies.

qRTPCR_Workflow Immune Challenge Immune Challenge Fat Body Dissection Fat Body Dissection Immune Challenge->Fat Body Dissection 1. Induce and Isolate Tissue RNA Extraction RNA Extraction Fat Body Dissection->RNA Extraction 2. Isolate RNA cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis 3. Reverse Transcription qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR 4. Amplify Target Genes Data Analysis Data Analysis qRT-PCR->Data Analysis 5. Quantify Expression

Caption: Workflow for qRT-PCR analysis of AMP gene expression.

Materials:

  • Fat bodies dissected from immune-challenged and control flies

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers (see Table 3)

Table 3: qRT-PCR Primer Sequences

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Drosocin (Dro)TCAGTTCGATTTGTCCACCA[5]GATGGCAGCTTGAGTCAGGT[5]
This compound (Mtk)GCTATTCGATCTGGTTGCTCTTCGCAAACTTGCTCTCGTTCTCC
Rp49 (housekeeping)TTCCTGGTGCACAACGTG[5]TCTCCTTGCGCTTCTTGG[5]

Procedure:

  • RNA Extraction: Dissect fat bodies from immune-challenged and control flies and immediately extract total RNA using an appropriate kit. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and the gene-specific primers. Use the housekeeping gene Rp49 for normalization.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the immune-challenged and control samples.

Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of the chemical synthesis of proline-rich peptides. The synthesis of O-glycosylated peptides like Drosocin requires specialized building blocks and protocols.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected glycosylated amino acid building blocks (for Drosocin)

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • DCM, DMF, ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (the C-terminal residue of the peptide) to the resin using coupling reagents and a base. For Drosocin, this would involve a glycosylated threonine building block.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold ether and purify by RP-HPLC as described in Protocol 2.

Conclusion

The proline-rich antimicrobial peptides of Drosophila melanogaster, including Drosocin, this compound, and Buletin, are fascinating examples of the sophistication of innate immunity. Their unique intracellular mode of action and regulation by conserved signaling pathways make them not only important for the fly's defense but also promising candidates for the development of novel anti-infective therapies. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the biology of these peptides and harness their therapeutic potential. Future research should focus on a more comprehensive characterization of their antimicrobial spectra, elucidation of their precise molecular targets, and the development of synthetic analogues with enhanced activity and stability.

References

An In-depth Technical Guide to Metchnikowin Gene Identification and Sequence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metchnikowin (Mtk) is a proline-rich antimicrobial peptide (AMP) first identified in the fruit fly, Drosophila melanogaster.[1] As a key effector molecule of the insect's innate immune system, this compound exhibits a broad spectrum of activity against both Gram-positive bacteria and filamentous fungi.[1][2] Its expression is tightly regulated by two distinct signaling pathways, the Toll and the immune deficiency (Imd) pathways, highlighting its crucial role in combating a range of microbial infections.[3][4] This technical guide provides a comprehensive overview of the identification, sequence analysis, and regulatory mechanisms of the this compound gene, along with detailed experimental protocols relevant to its study.

Gene Identification and Sequence Analysis

The this compound gene was first identified through the isolation and characterization of an immune-inducible peptide from Drosophila.[1] Subsequent cDNA cloning and sequencing revealed the gene structure and amino acid sequence of the peptide.

Gene Structure and Location

The this compound (Mtk) gene is located on the right arm of the second chromosome at position 52A1-2 in Drosophila melanogaster.[1] The gene consists of a single exon, encoding a precursor peptide that is subsequently processed to yield the mature 26-amino acid antimicrobial peptide.[5]

Sequence and Isoforms

The this compound precursor peptide is 52 amino acids long. Two isoforms of the mature this compound peptide have been identified, differing by a single amino acid at position 29 of the precursor. This variation is the result of a single nucleotide polymorphism in the gene.[1]

Table 1: this compound Gene and Protein Sequence Information

IdentifierSequence
Gene (cDNA) ATGCAACTGAATCTGGGTGCAATTTTCCTGGCCCTGCTGGGTGTGATGGCCACGGCCACATCGGTGCTGGCAGAACCACACCGTCACCAGGGTCCCATTTTCGACACCCGTCCGTCTCCGTTCAACCCGAACCAGCCCCGTCCGGGTCCCATCTATTGA
Protein (Precursor) MQLNLGAIFLALLGVMATATSVLAEPHRHQGPIFDTRPSPFNPNQPRPGPIY[2]
Mature Peptide (Isoform 1) EPHRHQGPIFDTRPSPFNPNQPRPGPIY
Mature Peptide (Isoform 2) EPRRHQGPIFDTRPSPFNPNQPRPGPIY

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of pathogens. Its primary mechanism of action is thought to involve the disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of this compound

Target OrganismActivity MetricValueReference
Fusarium graminearumIC50~1 µM[6]
Gram-positive bacteriaGeneral ActivityPotent[2]
Filamentous fungiGeneral ActivityPotent[2]
Candida albicansMIC0.9 µg/mL[6]
Candida albicansMFC1.8 µg/mL[6]

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC50 (Half-maximal inhibitory concentration).

Regulation of this compound Gene Expression

The expression of the this compound gene is induced upon microbial infection and is regulated by the Toll and Imd signaling pathways. These pathways are central to the Drosophila innate immune response and are activated by different pathogen-associated molecular patterns (PAMPs).

The Toll and Imd Signaling Pathways

The Toll pathway is primarily activated by Gram-positive bacteria and fungi, leading to the activation of the transcription factors Dorsal and Dif (Dorsal-related immunity factor).[7][8] The Imd pathway is mainly triggered by Gram-negative bacteria and results in the activation of the transcription factor Relish.[3][9] Both pathways can independently and synergistically induce the expression of this compound, providing a broad-spectrum antimicrobial response.[10]

Metchnikowin_Signaling_Pathway cluster_Toll Toll Pathway cluster_Imd Imd Pathway cluster_Nucleus Nucleus Gram_positive Gram-positive Bacteria / Fungi Spz Spätzle Gram_positive->Spz Toll_Receptor Toll Receptor Tube_Pelle Tube/Pelle Toll_Receptor->Tube_Pelle Spz->Toll_Receptor Cactus Cactus Tube_Pelle->Cactus degrades Dorsal_Dif Dorsal/Dif Cactus->Dorsal_Dif inhibits Mtk_Gene This compound Gene Dorsal_Dif->Mtk_Gene Gram_negative Gram-negative Bacteria PGRP_LC PGRP-LC Gram_negative->PGRP_LC IMD IMD PGRP_LC->IMD dFADD dFADD IMD->dFADD Dredd Dredd dFADD->Dredd Relish Relish Dredd->Relish cleaves Relish->Mtk_Gene Mtk_mRNA This compound mRNA Mtk_Gene->Mtk_mRNA transcription Mtk_Peptide This compound Peptide Mtk_mRNA->Mtk_Peptide translation

Caption: Regulation of this compound expression by the Toll and Imd pathways.

Experimental Protocols

The study of the this compound gene involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

cDNA Cloning of the this compound Gene

This protocol outlines the steps for isolating the this compound cDNA from Drosophila mRNA.

cDNA_Cloning_Workflow start Start: Immune-challenged Drosophila rna_extraction 1. Total RNA Extraction start->rna_extraction mrna_isolation 2. mRNA Isolation (Oligo-dT beads) rna_extraction->mrna_isolation rt_pcr 3. Reverse Transcription (cDNA synthesis) mrna_isolation->rt_pcr pcr_amp 4. PCR Amplification (Mtk-specific primers) rt_pcr->pcr_amp gel_electrophoresis 5. Agarose (B213101) Gel Electrophoresis pcr_amp->gel_electrophoresis band_excision 6. Excision of Mtk cDNA band gel_electrophoresis->band_excision ligation 7. Ligation into Cloning Vector band_excision->ligation transformation 8. Transformation into E. coli ligation->transformation screening 9. Colony Screening and Plasmid Purification transformation->screening sequencing 10. Sanger Sequencing screening->sequencing end End: Mtk cDNA Sequence sequencing->end

Caption: Workflow for cDNA cloning of the this compound gene.

Methodology:

  • Immune Challenge: Induce an immune response in adult Drosophila melanogaster by pricking them with a needle dipped in a bacterial suspension (e.g., E. coli and M. luteus).

  • RNA Extraction: After 6-12 hours post-infection, extract total RNA from the flies using a suitable method like TRIzol reagent.

  • mRNA Isolation: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-cellulose chromatography.

  • cDNA Synthesis: Synthesize first-strand cDNA from the mRNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification: Amplify the this compound cDNA using gene-specific primers designed based on the known sequence.

  • Gel Electrophoresis and Purification: Run the PCR product on an agarose gel and purify the DNA band corresponding to the expected size of the this compound cDNA.

  • Cloning: Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).

  • Transformation and Screening: Transform the ligated vector into competent E. coli cells. Screen for positive clones using blue-white screening and colony PCR.

  • Sequencing: Sequence the plasmid DNA from positive clones to confirm the identity of the this compound cDNA.

Generation of Transgenic Drosophila with a this compound-GFP Reporter

This protocol describes the creation of transgenic flies expressing Green Fluorescent Protein (GFP) under the control of the this compound promoter to visualize its expression.

Transgenic_Fly_Workflow start Start: Isolate Mtk Promoter clone_promoter 1. Clone Mtk promoter region into a vector containing a minimal promoter and GFP start->clone_promoter inject_embryos 2. Microinject the construct into Drosophila embryos clone_promoter->inject_embryos cross_flies 3. Cross injected G0 flies to a balancer stock inject_embryos->cross_flies screen_progeny 4. Screen G1 progeny for the reporter gene marker cross_flies->screen_progeny establish_lines 5. Establish stable transgenic lines screen_progeny->establish_lines end End: Mtk-GFP reporter flies establish_lines->end

Caption: Workflow for generating this compound-GFP reporter flies.

Methodology:

  • Promoter Cloning: Amplify the promoter region of the this compound gene from Drosophila genomic DNA using PCR and clone it into a vector containing a minimal promoter followed by the GFP coding sequence.

  • Embryo Injection: Microinject the resulting plasmid construct into Drosophila embryos at the pre-blastoderm stage. This is typically done in a host strain that allows for easy identification of transformants.

  • Genetic Crosses: Rear the injected embryos to adulthood (G0 generation) and cross them with a balancer stock to facilitate the identification and maintenance of the transgene.

  • Screening: Screen the G1 progeny for the presence of the transgene, often identified by a visible marker on the plasmid (e.g., a fluorescent eye marker).

  • Establishment of Stable Lines: Establish stable, homozygous transgenic lines by further genetic crosses.

  • Expression Analysis: Analyze GFP expression in the transgenic flies under different conditions (e.g., with and without immune challenge) using fluorescence microscopy.

CRISPR/Cas9-Mediated Gene Editing of this compound

This protocol outlines the use of the CRISPR/Cas9 system to create knockout or modified alleles of the this compound gene in Drosophila.

CRISPR_Workflow start Start: Design gRNAs design_grnas 1. Design guide RNAs (gRNAs) targeting the Mtk gene start->design_grnas clone_grnas 2. Clone gRNAs into an expression vector design_grnas->clone_grnas inject_embryos 3. Co-inject gRNA and Cas9-expressing plasmids into embryos clone_grnas->inject_embryos screen_mutants 4. Screen for mutant alleles in the G1 generation inject_embryos->screen_mutants sequence_validation 5. Sequence the Mtk locus to confirm the mutation screen_mutants->sequence_validation establish_lines 6. Establish stable mutant lines sequence_validation->establish_lines end End: Mtk mutant flies establish_lines->end

Caption: Workflow for CRISPR/Cas9-mediated editing of the this compound gene.

Methodology:

  • Guide RNA (gRNA) Design and Synthesis: Design one or more gRNAs that target specific sequences within the this compound gene. Synthesize the gRNAs or clone them into a suitable expression vector.

  • Cas9 and gRNA Delivery: Co-inject the gRNA(s) and a plasmid expressing the Cas9 nuclease into pre-blastoderm Drosophila embryos.

  • Screening for Mutants: Rear the injected embryos to adulthood and screen their progeny for mutations in the this compound gene. This can be done by PCR amplification of the target region followed by sequencing or by observing a phenotype if the mutation is expected to cause one.

  • Validation: Sequence the targeted genomic region to confirm the presence and nature of the mutation (e.g., insertion, deletion, or substitution).

  • Establishment of Mutant Lines: Establish stable homozygous mutant lines through subsequent genetic crosses.

Conclusion

The this compound gene in Drosophila melanogaster serves as an excellent model for studying the regulation and function of antimicrobial peptides in innate immunity. Its dual regulation by the Toll and Imd pathways underscores its importance in providing a versatile defense against a wide array of pathogens. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricacies of this compound's role in the immune response and to explore its potential for therapeutic applications. The continued study of this compound and other AMPs is crucial for the development of novel strategies to combat infectious diseases.

References

Dual Regulation of Metchnikowin Expression by the Toll and Imd Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metchnikowin (Mtk) is a proline-rich antimicrobial peptide (AMP) in Drosophila melanogaster with potent antibacterial and antifungal properties.[1][2] Its expression is a critical component of the insect's innate immune response and is uniquely controlled by two distinct signaling cascades: the Toll and the Immune deficiency (Imd) pathways.[1][3] This dual regulation allows for a robust and flexible immune response against a wide range of microbial challenges. This technical guide provides an in-depth analysis of the molecular mechanisms governing this compound expression, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Introduction to the Toll and Imd Pathways

The innate immune system of Drosophila relies on two primary signaling pathways to detect and respond to microbial infections: the Toll and Imd pathways. The Toll pathway is predominantly activated by Gram-positive bacteria and fungi, while the Imd pathway is primarily triggered by Gram-negative bacteria.[4][5][6][7][8][9][10][11] Both pathways culminate in the activation of NF-κB-like transcription factors, which translocate to the nucleus and induce the expression of a battery of AMPs, including this compound.[1][3]

Quantitative Analysis of this compound Expression

The induction of this compound expression is significantly influenced by the status of the Toll and Imd pathways. Studies using various genetic mutants have quantified the contribution of each pathway to its overall expression.

GenotypeImmune ChallengeRelative this compound Expression Level (%)Key Finding
Wild-type (Oregon-R)UnchallengedLow/UndetectableBasal expression is minimal.
Wild-type (Oregon-R)Bacterial Challenge100Strong induction upon infection.
Toll-deficient mutantBacterial Challenge~100The Imd pathway is sufficient for Mtk induction.[1]
imd mutantBacterial ChallengeInducibleThe Toll pathway is sufficient for Mtk induction.[1]
Toll-deficient; imd double mutantBacterial ChallengeUndetectableBoth pathways are required for Mtk induction.[1][3]
cactA2 (constitutively active Toll)Unchallenged25-40Constitutive Toll activation induces Mtk expression.[1]
Tl10b (constitutively active Toll)Unchallenged15-40Constitutive Toll activation induces Mtk expression.[1]

Table 1: Relative expression levels of this compound in different genetic backgrounds. The expression levels are presented as a percentage of the expression in immune-challenged wild-type flies. Data is synthesized from studies employing Northern blot analysis.[1]

Signaling Pathways Regulating this compound Expression

The Toll and Imd pathways are complex signaling cascades involving multiple protein-protein interactions, post-translational modifications, and ultimately, the activation of transcription factors.

The Toll Pathway

The Toll pathway is initiated by the recognition of microbial pathogen-associated molecular patterns (PAMPs), leading to the cleavage of the Spätzle protein, which then binds to the Toll receptor.[5][7] This binding event triggers a downstream cascade involving the adaptor proteins dMyD88 and Tube, and the kinase Pelle.[9] This leads to the phosphorylation and degradation of the IκB inhibitor Cactus, releasing the NF-κB transcription factors Dorsal and Dorsal-related immunity factor (Dif) to translocate to the nucleus and activate target gene expression.[9][11]

Toll_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs Recognition Proteins Recognition Proteins PAMPs->Recognition Proteins binds Spätzle (pro) Spätzle (pro) Recognition Proteins->Spätzle (pro) activates cleavage Spätzle (active) Spätzle (active) Spätzle (pro)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor binds dMyD88 dMyD88 Toll Receptor->dMyD88 recruits Tube Tube dMyD88->Tube recruits Pelle Pelle Tube->Pelle recruits Cactus Cactus Pelle->Cactus phosphorylates for degradation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal inhibits Dif/Dorsal_nuc Dif/Dorsal Dif/Dorsal->Dif/Dorsal_nuc translocates Mtk Gene Mtk Gene Dif/Dorsal_nuc->Mtk Gene activates

Figure 1: The Toll signaling pathway leading to this compound expression.

The Imd Pathway

The Imd pathway is initiated by the recognition of peptidoglycan (PGN) from Gram-negative bacteria by the Peptidoglycan Recognition Protein (PGRP) family.[8][10] This leads to the recruitment of the adaptor protein Imd, which in turn recruits dFADD and the caspase Dredd.[4] This complex activates the TAK1 kinase, which then phosphorylates the IKK complex. The IKK complex subsequently cleaves the NF-κB precursor protein Relish into its active form, which then translocates to the nucleus to induce gene expression.[4][8]

Imd_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram-negative Bacteria PGN Gram-negative Bacteria PGN PGRP-LC PGRP-LC Gram-negative Bacteria PGN->PGRP-LC binds Imd Imd PGRP-LC->Imd recruits dFADD dFADD Imd->dFADD recruits Dredd Dredd dFADD->Dredd recruits TAK1 TAK1 Dredd->TAK1 activates IKK complex IKK complex TAK1->IKK complex phosphorylates Relish (precursor) Relish (precursor) IKK complex->Relish (precursor) cleaves Relish (active) Relish (active) Relish (precursor)->Relish (active) Relish_nuc Relish Relish (active)->Relish_nuc translocates Mtk Gene Mtk Gene Relish_nuc->Mtk Gene activates

Figure 2: The Imd signaling pathway leading to this compound expression.

Experimental Protocols

The study of this compound expression regulation relies on a set of core molecular biology techniques.

Immune Challenge
  • Fly Culture: Rear Drosophila melanogaster on standard cornmeal-yeast-agar medium at 25°C.

  • Bacterial Culture: Grow overnight cultures of Escherichia coli (for Imd pathway activation) and Micrococcus luteus (for Toll pathway activation) in LB medium.

  • Infection: Anesthetize adult flies (3-5 days old) with CO2. Prick the thorax of each fly with a fine-tipped needle dipped in a concentrated bacterial pellet.

  • Incubation: Transfer the challenged flies to fresh food vials and incubate at 29°C for 6-18 hours to allow for AMP gene expression.

Northern Blot Analysis for this compound mRNA Quantification
  • RNA Extraction: Extract total RNA from a pool of 10-15 adult flies using a TRIzol-based method.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1.2% agarose-formaldehyde gel.

  • Blotting: Transfer the separated RNA to a nylon membrane via capillary action.

  • Probe Preparation: Synthesize a 32P-labeled DNA probe specific for the this compound coding sequence using random priming.

  • Hybridization: Hybridize the membrane with the labeled probe overnight at 42°C in a hybridization buffer.

  • Washing and Detection: Wash the membrane to remove unbound probe and expose it to an X-ray film or a phosphorimager screen to detect the hybridized probe.

  • Normalization: Quantify the this compound signal and normalize it to a loading control, such as the ribosomal protein 49 (rp49) gene, to account for variations in RNA loading.[1]

Reporter Gene Assay for Promoter Analysis
  • Construct Generation: Clone the 5' upstream regulatory region (promoter) of the this compound gene into a vector containing a reporter gene, such as Green Fluorescent Protein (GFP).[1][3]

  • Germline Transformation: Generate transgenic flies carrying the promoter-reporter construct using P-element mediated transformation.

  • Experimental Crosses: Cross the transgenic reporter flies with flies carrying mutations in Toll or Imd pathway components.

  • Immune Challenge and Imaging: Subject the progeny to an immune challenge as described in section 4.1.

  • Analysis: Observe and quantify GFP expression in the fat body and other relevant tissues using fluorescence microscopy. This allows for the in vivo analysis of promoter activity in response to immune stimuli and in different genetic backgrounds.[1]

Experimental_Workflow cluster_fly_prep Fly Preparation cluster_analysis Analysis cluster_output Output Fly Strains Fly Strains Immune Challenge Immune Challenge Fly Strains->Immune Challenge RNA Extraction RNA Extraction Immune Challenge->RNA Extraction Reporter Gene Imaging Reporter Gene Imaging Immune Challenge->Reporter Gene Imaging Northern Blot Northern Blot RNA Extraction->Northern Blot Mtk Expression Data Mtk Expression Data Northern Blot->Mtk Expression Data Reporter Gene Imaging->Mtk Expression Data

Figure 3: A generalized experimental workflow for studying this compound expression.

Logical Relationship of Dual Pathway Regulation

The regulation of this compound by both the Toll and Imd pathways is not simply redundant but provides a layered and robust defense mechanism. The presence of cis-regulatory elements, such as Rel sites, in the this compound promoter allows for the binding of transcription factors from both pathways.[1][3] This dual input ensures that this compound is expressed in response to a broad spectrum of pathogens.

Logical_Relationship Toll Pathway Toll Pathway Dif/Dorsal Dif/Dorsal Toll Pathway->Dif/Dorsal Imd Pathway Imd Pathway Relish Relish Imd Pathway->Relish Mtk Promoter (Rel sites) Mtk Promoter (Rel sites) Dif/Dorsal->Mtk Promoter (Rel sites) binds Relish->Mtk Promoter (Rel sites) binds This compound Expression This compound Expression Mtk Promoter (Rel sites)->this compound Expression induces

Figure 4: Convergence of Toll and Imd pathways on the this compound promoter.

Conclusion and Future Directions

The dual regulation of this compound expression by the Toll and Imd pathways exemplifies the sophistication of the innate immune system. This integrated control mechanism ensures a rapid and effective response to diverse microbial threats. For drug development professionals, understanding these pathways offers potential targets for modulating the immune response. Future research should focus on the specific kinetics and combinatorial effects of transcription factor binding to the this compound promoter, as well as the potential for cross-talk between the Toll and Imd pathways in regulating this crucial antimicrobial peptide. The development of specific inhibitors or activators for components of these pathways could have significant therapeutic implications.

References

The Role of Metchnikowin in Drosophila Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metchnikowin (Mtk) is a 26-residue, proline-rich antimicrobial peptide (AMP) that constitutes a key component of the innate immune system in the fruit fly, Drosophila melanogaster. Possessing a dual activity against both Gram-positive bacteria and filamentous fungi, this compound is a critical effector molecule in the host's defense against a broad range of microbial pathogens. Its expression is tightly regulated by the evolutionarily conserved Toll and Immune deficiency (Imd) signaling pathways, highlighting its central role in responding to diverse microbial challenges. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its function, regulation, and the methodologies employed in its study. Quantitative data on its antimicrobial activity and gene expression are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this pivotal immune effector.

Introduction

The innate immune system of Drosophila melanogaster provides a powerful model for understanding fundamental principles of host defense. A crucial arm of this system is the rapid, inducible synthesis of a battery of antimicrobial peptides (AMPs) by the fat body, an organ analogous to the mammalian liver, and other tissues such as surface epithelia.[1] Among these, this compound, named after the immunologist Élie Metchnikoff, is a notable proline-rich peptide with a dual spectrum of activity against both bacteria and fungi.[2]

First isolated and characterized from the hemolymph of immune-challenged flies, this compound has since been shown to be a critical component of the humoral immune response.[2] Its expression is primarily controlled by two major NF-κB signaling cascades: the Toll pathway, which is mainly activated by fungal and Gram-positive bacterial infections, and the Imd pathway, which responds predominantly to Gram-negative bacterial infections.[3][4] This dual regulation allows for a nuanced and robust response to a variety of microbial threats.

Recent research has also uncovered a fascinating aspect of this compound's biology: a naturally occurring single amino acid polymorphism that influences its antimicrobial efficacy and is maintained by balancing selection.[5] Furthermore, emerging evidence suggests roles for this compound beyond immunity, including in processes such as traumatic brain injury and aging, opening new avenues for research into the diverse functions of this intriguing peptide.[6] This guide aims to provide a comprehensive technical resource for researchers and professionals interested in the multifaceted role of this compound in Drosophila biology.

Function and Antimicrobial Activity

This compound exhibits potent microbicidal activity against a range of microorganisms.[1] Its proposed mechanism of action, characteristic of many proline-rich AMPs, involves binding to microbial ribosomes and inhibiting protein translation.[1]

Antimicrobial Spectrum

This compound has been shown to be effective against both Gram-positive bacteria and filamentous fungi.[2] While specific Minimum Inhibitory Concentration (MIC) values are not always consistently reported across literature, its activity has been demonstrated against the following representative microbes:

  • Fungi: Neurospora crassa[1][7], Fusarium graminearum[8][9]

  • Gram-positive bacteria: Micrococcus luteus[7]

  • Gram-negative bacteria: Escherichia coli[1]

Data Presentation

Table 1: Antimicrobial Activity of this compound

Microbial SpeciesTypeActivityReference(s)
Neurospora crassaFungusAntifungal activity demonstrated.[1][7]
Fusarium graminearumFungusPotent activity against this phytopathogenic fungus.[8][9]
Micrococcus luteusGram-positive BacteriumAntibacterial activity demonstrated.[7]
Escherichia coliGram-negative BacteriumMicrobicidal activity at nanomolar concentrations.[1]
Beauveria bassianaFungusOne of the most abundant defense peptides following infection.[1]

Regulation of this compound Expression

The synthesis of this compound is a highly regulated process, primarily occurring in the fat body and to a lesser extent in other tissues like the trachea and gut upon immune challenge.[1] The induction of the this compound (Mtk) gene is controlled by the Toll and Imd signaling pathways, which are activated by the recognition of microbial pathogen-associated molecular patterns (PAMPs).

The Toll and Imd Signaling Pathways

The Toll pathway is typically activated by the recognition of fungal β-glucans and the peptidoglycan of most Gram-positive bacteria. This leads to the activation of the NF-κB-like transcription factors Dorsal and Dif (Dorsal-related immunity factor), which then translocate to the nucleus and induce the expression of target genes, including Mtk.

The Imd pathway is triggered by the peptidoglycan of Gram-negative bacteria and certain Gram-positive bacteria. This cascade culminates in the cleavage and activation of the NF-κB transcription factor Relish, which in turn drives the expression of a distinct set of AMP genes, also including Mtk.

A key feature of Mtk regulation is its inducibility by both pathways. While the Toll pathway appears to be the primary regulator in response to fungal and Gram-positive bacterial infections, the Imd pathway can also independently trigger Mtk expression, particularly in response to Gram-negative bacteria.[3][4] This dual regulation ensures a broad and effective immune response. In double mutants where both Toll and Imd pathways are deficient, the induction of this compound expression is completely abolished.[3]

Mandatory Visualization

Metchnikowin_Signaling Regulation of this compound Expression cluster_Toll Toll Pathway cluster_Imd Imd Pathway Fungi/Gram+ Bacteria Fungi/Gram+ Bacteria Toll Receptor Toll Receptor Fungi/Gram+ Bacteria->Toll Receptor Toll Signaling Cascade Toll Signaling Cascade Toll Receptor->Toll Signaling Cascade Dorsal/Dif Dorsal/Dif Toll Signaling Cascade->Dorsal/Dif This compound Gene (Mtk) This compound Gene (Mtk) Dorsal/Dif->this compound Gene (Mtk) Transcription Gram- Bacteria Gram- Bacteria PGRP-LC/LE PGRP-LC/LE Gram- Bacteria->PGRP-LC/LE Imd Signaling Cascade Imd Signaling Cascade PGRP-LC/LE->Imd Signaling Cascade Relish Relish Imd Signaling Cascade->Relish Relish->this compound Gene (Mtk) Transcription This compound Peptide This compound Peptide This compound Gene (Mtk)->this compound Peptide Translation

Caption: Regulation of this compound expression by the Toll and Imd pathways.

Quantitative Expression Data

The expression of the Mtk gene is strongly induced upon microbial infection. While absolute quantification can vary between studies and experimental conditions, a significant upregulation is consistently observed.

Table 2: Quantitative Expression of this compound

ConditionFold Change in Expression (approx.)TissueReference(s)
Septic injury (mixed bacteria)Strong inductionFat Body[3]
Fungal infection (B. bassiana)High inductionWhole fly[1]
Gram-negative bacterial infectionInducible in Toll mutantsWhole fly[3]
Fungal/Gram-positive bacterial infectionInducible in imd mutantsWhole fly[3]
Traumatic Brain Injury (TBI)Increased expressionBrain[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound.

Analysis of this compound Gene Expression

This technique is used to detect and quantify the levels of Mtk mRNA.

  • RNA Extraction: Extract total RNA from Drosophila adults or larvae using a TRIzol-based method.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1.2% agarose (B213101) gel containing formaldehyde.

  • Blotting: Transfer the separated RNA to a nylon membrane (e.g., Hybond-N+) by capillary action.

  • Probe Preparation: Prepare a DNA probe specific for the Mtk coding sequence. The probe is typically labeled with 32P-dCTP using a random priming kit.

  • Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer at 65°C for at least 1 hour. Add the denatured, radiolabeled Mtk probe and hybridize overnight at 65°C.

  • Washing: Wash the membrane with increasing stringency to remove non-specifically bound probe.

  • Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the Mtk transcript. Quantify the signal using densitometry and normalize to a loading control such as rp49.

This method provides a more sensitive and quantitative measure of Mtk gene expression.

  • RNA Extraction and cDNA Synthesis: Extract total RNA as described above and synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design: Design primers specific for the Mtk gene and a reference gene (e.g., rp49) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Thermocycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Calculate the relative expression of Mtk using the ΔΔCt method, normalizing to the reference gene.

Mandatory Visualization

qRT_PCR_Workflow Workflow for qRT-PCR Analysis of this compound Expression Drosophila Sample Drosophila Sample RNA Extraction RNA Extraction Drosophila Sample->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR with Mtk and rp49 primers qPCR with Mtk and rp49 primers cDNA Synthesis->qPCR with Mtk and rp49 primers Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR with Mtk and rp49 primers->Data Analysis (ΔΔCt) Relative Mtk Expression Relative Mtk Expression Data Analysis (ΔΔCt)->Relative Mtk Expression

Caption: Workflow for qRT-PCR analysis of this compound expression.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of synthetic this compound against a specific microbe.

  • Peptide Preparation: Synthesize this compound peptide using solid-phase peptide synthesis and purify by HPLC. Prepare a stock solution of the peptide.

  • Microbial Culture: Grow the target microorganism in a suitable broth medium to the mid-logarithmic phase.

  • Assay Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound peptide in the appropriate broth.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Generation of this compound Mutant Flies using CRISPR/Cas9

This protocol allows for the creation of flies with a loss-of-function mutation in the Mtk gene.

  • Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting a conserved and functionally important region of the Mtk gene. Clone the gRNA sequences into a suitable expression vector (e.g., pU6-BbsI-chiRNA).

  • Embryo Injection: Inject the gRNA-expressing plasmid and a source of Cas9 nuclease (either as a plasmid or recombinant protein) into pre-blastoderm Drosophila embryos of a strain expressing Cas9, or co-inject with a Cas9-expressing plasmid.

  • Fly Crossing and Screening: Rear the injected embryos to adulthood and cross them to a balancer stock. Screen the F1 progeny for the presence of mutations in the Mtk gene using PCR and sequencing.

  • Establishment of Mutant Lines: Establish homozygous mutant lines from the identified founders.

Conclusion and Future Directions

This compound stands as a testament to the sophistication of the Drosophila innate immune system. Its dual antimicrobial activity and its regulation by two distinct signaling pathways underscore its importance in providing a flexible and robust defense against a wide array of pathogens. The discovery of a functionally significant polymorphism highlights the ongoing evolutionary dynamics between host and microbe.

Future research will likely focus on several key areas. A more detailed elucidation of the in vivo spectrum of activity of the different this compound isoforms will be crucial. Unraveling the precise molecular mechanisms by which this compound interacts with and inhibits microbial ribosomes will provide valuable insights for the development of novel antimicrobial agents. Furthermore, exploring the non-immune functions of this compound in processes like neurobiology and aging will undoubtedly reveal new and unexpected roles for this versatile peptide. The continued study of this compound in the powerful genetic model of Drosophila melanogaster will undoubtedly continue to provide fundamental insights into innate immunity and its broader physiological implications.

References

Metchnikowin: A Multifaceted Antimicrobial Peptide's Mechanism of Action Against Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metchnikowin is a 26-residue, proline-rich cationic antimicrobial peptide (AMP) originally isolated from the fruit fly, Drosophila melanogaster.[1] As a key effector molecule of the insect's innate immune system, this compound exhibits a broad spectrum of activity against both fungal and bacterial pathogens.[1][2] Its expression is tightly regulated by the Toll and Imd signaling pathways, which are activated in response to microbial invasion. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, the signaling cascades that govern its production, and the experimental methodologies used to elucidate its function.

Antimicrobial Spectrum and Potency

This compound demonstrates significant inhibitory activity against a range of fungal and bacterial pathogens. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity of this compound
PathogenTypeEfficacy (MIC/IC50)Reference
Fusarium graminearumFungus (Ascomycota)IC50 ~1 µM[3]
Neurospora crassaFungusPotent in vitro activity[2]
Micrococcus luteusGram-positive bacteriumPotent in vitro activity[2]
Candida albicansFungus (Yeast)Susceptible[3]
Aspergillus fumigatusFungusSusceptible[2]
Aspergillus flavusFungusSusceptible[2]
Candida glabrataFungus (Yeast)Susceptible[2]
Galactomyces pseudocandidusFungus (Yeast)Susceptible[2]
Enterococcus faecalisGram-positive bacteriumSusceptible[4]

Mechanism of Action: A Dual-Pronged Attack

This compound employs distinct yet potentially synergistic mechanisms to combat fungal and bacterial pathogens. The primary modes of action involve the disruption of essential cellular processes, leading to growth inhibition and cell death.

Antifungal Mechanism: Targeting Cell Wall Integrity and Mitochondrial Respiration

This compound's antifungal activity is characterized by a targeted assault on two vital cellular components:

  • Inhibition of β(1,3)-glucanosyltransferase (Gel1): A key enzyme in fungal cell wall biosynthesis is β(1,3)-glucanosyltransferase.[5] this compound has been shown to interact with and inhibit Gel1, thereby disrupting the integrity of the fungal cell wall.[3][5] This leads to increased permeability and osmotic instability, ultimately resulting in cell lysis.

  • Inhibition of Succinate-Coenzyme Q Reductase (Complex II): this compound also targets mitochondrial function by inhibiting the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase, a critical enzyme in the electron transport chain.[6] This inhibition disrupts cellular respiration and energy production, leading to a severe metabolic crisis within the fungal cell.

The dual targeting of both cell wall synthesis and mitochondrial respiration highlights a sophisticated and potent antifungal strategy, making it a promising candidate for the development of novel antifungal agents.

Antibacterial Mechanism: Halting Protein Synthesis

The antibacterial action of this compound, particularly against Gram-positive bacteria, is primarily attributed to the inhibition of protein synthesis. As a proline-rich AMP, this compound is thought to translocate across the bacterial cell membrane and bind to the ribosome.[4] This interaction is believed to interfere with the translation process, preventing the synthesis of essential proteins and ultimately leading to bacterial cell death. While the precise binding site on the ribosome and the exact stage of translation inhibition are still under investigation, this mechanism is a hallmark of many proline-rich antimicrobial peptides.

Regulation of this compound Expression: The Toll and Imd Signaling Pathways

The production of this compound in Drosophila is a rapid and robust response to infection, orchestrated by two distinct innate immune signaling pathways: the Toll and Imd pathways. The activation of these pathways leads to the nuclear translocation of NF-κB transcription factors, which in turn drive the expression of this compound and other antimicrobial peptides.

Signaling Pathways Regulating this compound Expression

cluster_Toll Toll Pathway (Fungi & Gram+ Bacteria) cluster_Imd Imd Pathway (Gram- Bacteria) Toll_PAMPs Fungal/Gram+ PAMPs Toll_Receptor Toll Receptor Toll_PAMPs->Toll_Receptor Spz Spätzle Toll_Receptor->Spz Tube_Pelle Tube/Pelle Kinase Cascade Spz->Tube_Pelle Cactus Cactus (IκB) Tube_Pelle->Cactus degrades Dif_Dorsal Dif/Dorsal (NF-κB) Cactus->Dif_Dorsal Metchnikowin_Gene This compound Gene Expression Dif_Dorsal->Metchnikowin_Gene activate Imd_PAMPs Gram- PAMPs (DAP-type PGN) PGRP PGRP Receptors Imd_PAMPs->PGRP Imd Imd PGRP->Imd dFADD_Dredd dFADD/Dredd (Caspase) Imd->dFADD_Dredd dTAK1 dTAK1 (MAPKKK) dFADD_Dredd->dTAK1 Relish Relish (NF-κB) dTAK1->Relish cleaves Relish->Metchnikowin_Gene activate

Caption: Toll and Imd signaling pathways leading to this compound expression.

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Target Identification

start Hypothesize Target y2h Yeast Two-Hybrid Screen start->y2h co_ip Co-immunoprecipitation y2h->co_ip enzyme_assay Enzyme Inhibition Assay y2h->enzyme_assay binding_assay Direct Binding Assay co_ip->binding_assay enzyme_assay->binding_assay phenotype Phenotypic Analysis of Target Mutant binding_assay->phenotype validation Target Validation phenotype->validation

Caption: General experimental workflow for identifying the molecular target of an antimicrobial peptide.
Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific pathogen.

Protocol:

  • Microorganism Preparation: Culture the target bacterium or fungus in appropriate liquid medium overnight at its optimal growth temperature.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL for bacteria) in fresh growth medium.

  • Serial Dilution: Prepare a series of twofold serial dilutions of a stock solution of this compound in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (microorganism with no peptide) and a negative control (medium only) in each plate.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Yeast Two-Hybrid (Y2H) Screen for Target Identification

Objective: To identify proteins from a pathogen that physically interact with this compound.

Protocol:

  • Bait and Prey Construction:

    • Clone the coding sequence of this compound into a "bait" vector, which fuses the peptide to a DNA-binding domain (e.g., GAL4-BD).

    • Construct a "prey" library by cloning cDNA from the target pathogen into a prey vector, which fuses the pathogen's proteins to a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.

  • Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains a reporter gene (e.g., lacZ). Only yeast cells in which the bait and prey proteins interact will be able to grow and express the reporter gene.

  • Interaction Confirmation: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting pathogen protein.

  • Validation: Confirm the interaction through additional assays such as co-immunoprecipitation or in vitro binding assays.

Enzyme Inhibition Assay (e.g., Succinate (B1194679) Dehydrogenase Activity)

Objective: To quantify the inhibitory effect of this compound on the activity of a target enzyme.

Protocol:

  • Enzyme Preparation: Isolate the target enzyme (e.g., succinate dehydrogenase from fungal mitochondria) from the pathogen.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate (e.g., succinate), and a chromogenic or fluorogenic substrate that changes color or fluorescence upon enzyme activity.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Activity Measurement: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

In Vitro Translation Inhibition Assay

Objective: To assess the ability of this compound to inhibit bacterial protein synthesis.

Protocol:

  • Cell-Free Translation System: Utilize a commercially available E. coli S30 cell-free extract system or a PURE (Protein synthesis Using Recombinant Elements) system.

  • Reporter Template: Use a DNA or mRNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).[7][8]

  • Reaction Setup: Assemble the in vitro translation reaction according to the manufacturer's instructions, including the cell-free extract, amino acids, energy source, and the reporter template.

  • Inhibitor Addition: Add a range of concentrations of this compound to the reactions.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantification: Measure the amount of reporter protein produced by detecting luminescence (for luciferase) or fluorescence (for GFP) using a plate reader.

  • Data Analysis: Calculate the percentage of translation inhibition for each this compound concentration and determine the IC50 value.

Logical Relationships in this compound's Mechanism of Action

cluster_Fungus Antifungal Action cluster_Bacteria Antibacterial Action This compound This compound Gel1 Inhibition of β(1,3)-glucanosyltransferase (Gel1) This compound->Gel1 SQR Inhibition of Succinate-Coenzyme Q Reductase This compound->SQR Ribosome Ribosome Binding This compound->Ribosome CellWall Cell Wall Disruption FungalDeath Fungal Cell Death CellWall->FungalDeath Mitochondria Mitochondrial Dysfunction Mitochondria->FungalDeath Gel1->CellWall SQR->Mitochondria Translation Inhibition of Protein Synthesis Ribosome->Translation BacterialDeath Bacterial Cell Death Translation->BacterialDeath

Caption: Logical relationships of this compound's multifaceted mechanism of action.

Conclusion and Future Directions

This compound stands out as a potent and versatile antimicrobial peptide with a sophisticated mechanism of action. Its ability to target multiple, essential cellular processes in both fungi and bacteria makes it a compelling candidate for further investigation and development as a therapeutic agent. The dual antifungal mechanism, in particular, suggests a lower likelihood of resistance development.

Future research should focus on several key areas:

  • Detailed Structural Analysis: Elucidating the three-dimensional structure of this compound in complex with its molecular targets (Gel1, SdhB, and the bacterial ribosome) will provide invaluable insights for structure-based drug design and optimization.

  • In Vivo Efficacy and Toxicity: Comprehensive in vivo studies are necessary to evaluate the therapeutic potential of this compound in animal models of infection and to assess its safety and toxicity profile.

  • Synergistic Interactions: Investigating potential synergistic effects of this compound with conventional antibiotics and antifungals could lead to the development of more effective combination therapies.

  • Allelic Variation: Further characterization of the functional differences between the naturally occurring this compound alleles (Mtk-P and Mtk-R) could inform the design of peptides with enhanced activity against specific pathogens.

By continuing to unravel the intricacies of this compound's mechanism of action, the scientific community can harness the power of this natural antimicrobial to address the growing challenge of infectious diseases.

References

evolutionary conservation of Metchnikowin in insects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Evolutionary Conservation of Metchnikowin in Insects For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Mtk) is a proline-rich antimicrobial peptide (AMP) first identified in Drosophila melanogaster. It represents a critical component of the insect's innate immune system, exhibiting a dual-action defense against both bacterial and fungal pathogens.[1][2] Its expression is intricately regulated by the conserved Toll and Immune deficiency (Imd) signaling pathways, highlighting its central role in response to a wide array of microbial challenges.[3][4] Of significant interest from an evolutionary perspective is the long-term maintenance of a single amino acid polymorphism (Proline/Arginine) in the this compound gene across multiple Drosophila species, some separated by over 10 million years of evolution.[5][6] This balancing selection suggests a complex interplay of pathogen-specific efficacy and fitness trade-offs that make this compound a compelling subject for studies in evolutionary immunology and for development as a novel therapeutic or agricultural agent.[6][7] This document provides a technical overview of the molecular characteristics, regulatory pathways, evolutionary conservation, and experimental methodologies related to this compound.

Introduction to this compound

Insects rely on a potent innate immune system to combat infections. A key component of this defense is the rapid synthesis and secretion of a battery of antimicrobial peptides (AMPs).[8][9] this compound is a 26-residue, proline-rich AMP from the fruit fly, Drosophila melanogaster, named after the immunologist Élie Metchnikoff.[2][8] It is primarily expressed in the fat body (an organ analogous to the vertebrate liver) and surface epithelia upon septic injury or infection.[2][5] Unlike many AMPs that target microbial membranes, proline-rich peptides like this compound can penetrate microbial cells and inhibit essential processes, such as protein translation by binding to ribosomes.[2] Its broad-spectrum activity against both Gram-positive bacteria and filamentous fungi makes it a versatile effector molecule of the humoral immune response.[8]

Regulation of this compound Expression

The expression of the this compound gene (Mtk) is tightly controlled by two primary NF-κB signaling pathways: the Toll pathway and the Immune deficiency (Imd) pathway.[2][3]

  • The Toll Pathway: Primarily activated by Gram-positive bacteria and fungi.[4][10] This pathway is essential for regulating the expression of antifungal peptides.

  • The Imd Pathway: Mainly triggered by Gram-negative bacteria.[4][10]

This compound is unique in that its full induction requires input from both pathways, allowing the host to fine-tune its response based on the nature of the microbial threat.[1][4] Gene expression can be triggered by signals from either bacterial or fungal infections.[3] However, in double mutants where both the Toll and Imd pathways are deficient, Mtk expression is completely abolished following an immune challenge.[1][3] This dual regulation underscores its importance in providing a broad-spectrum defense.

Caption: Regulation of this compound expression by Toll and Imd pathways.

Evolutionary Conservation and Polymorphism

While immune-related genes are often expected to evolve rapidly under pressure from pathogens, studies have shown that insect AMPs can evolve more slowly than the genomic average.[5][6] this compound presents a fascinating case of balancing selection. A single amino acid polymorphism at residue 23, resulting in either a Proline (Mtk-P) or an Arginine (Mtk-R), is maintained in populations of at least four different Drosophila species.[5][6] This conservation across species that diverged millions of years ago suggests a functional significance for both alleles.[5]

Research using CRISPR-Cas9-edited fly lines has elucidated the trade-offs associated with these alleles, supporting hypotheses for their long-term maintenance.[5][6]

  • Specificity Hypothesis: The relative effectiveness of each allele depends on the specific pathogen and the sex of the host. For instance, the Mtk-R allele generally confers greater protection against certain fungal and bacterial pathogens in males, while the Mtk-P allele can be more effective in females against specific infections.[5][6]

  • Autoimmune/Fitness Cost Hypothesis: The Mtk-R allele, while often more potent in males, is associated with a fitness cost in the absence of infection, including reduced egg hatch rates and shorter adult lifespan.[6][11]

This complex interplay of pathogen resistance and fitness costs likely contributes to the balancing selection that maintains both alleles in the population.[6]

G cluster_costs Fitness Costs (No Infection) cluster_benefits Benefits (During Infection) Alleles This compound Alleles MtkR Mtk-R (Arginine) Alleles->MtkR MtkP Mtk-P (Proline) Alleles->MtkP Cost_R Higher Cost: - Shorter Lifespan - Lower Egg Hatch Rate MtkR->Cost_R Benefit_R Higher Efficacy (Males, specific pathogens) MtkR->Benefit_R Cost_P Lower Cost MtkP->Cost_P Benefit_P Higher Efficacy (Females, specific pathogens) MtkP->Benefit_P

Caption: Functional trade-offs of conserved this compound alleles.

Quantitative Data on Antimicrobial Activity

This compound exhibits potent activity against a range of microbes, often at low micromolar or nanomolar concentrations.[2] Its efficacy is particularly noted against ascomycete fungi, which include several significant plant pathogens.

Table 1: Antimicrobial Spectrum of this compound

Target Microorganism Class Activity Metric Result Reference
Neurospora crassa Fungus (Ascomycete) Microbicidal Activity Effective at nanomolar concentrations [2]
Escherichia coli Gram-negative Bacteria Microbicidal Activity Effective at nanomolar concentrations [2]
Fusarium graminearum Fungus (Ascomycete) IC₅₀ ~1 µM [12]
Micrococcus luteus Gram-positive Bacteria In vitro activity Potent [10]

| Piriformospora indica | Fungus (Basidiomycete) | Germination Effect | Affected only at >50 µM |[12] |

IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Phenotypic Effects of Mtk-R vs. Mtk-P Alleles in D. melanogaster

Trait Allele with Higher Cost / Lower Performance Condition Sex Reference
Adult Longevity Mtk-R Uninfected Both [11]
Egg-to-Adult Viability Mtk-R Uninfected Both [5]
Survival Post-Beauveria bassiana infection Mtk-P Infected Male [5]
Survival Post-Providencia rettgeri infection Mtk-P Infected Male [5]

| Survival Post-Enterococcus faecalis infection | Mtk-R | Infected | Female |[5] |

Key Experimental Methodologies

The study of this compound involves a combination of molecular biology, microbiology, and genetic techniques.

Experimental Workflow Diagram

G cluster_assays 2. Phenotypic Assays start Hypothesis: Mtk alleles affect survival crispr 1. Generate Fly Lines (CRISPR/Cas9) - Mtk-P - Mtk-R - Mtk-null start->crispr infection Systemic Infection (Needle Prick with Pathogen) crispr->infection lifespan Life History Traits (Longevity, Fecundity) crispr->lifespan monitor 3. Monitor Outcomes infection->monitor lifespan->monitor survival_data Survival Curves monitor->survival_data fitness_data Lifespan Data monitor->fitness_data analysis 4. Statistical Analysis (e.g., Cox Proportional Hazard Model) survival_data->analysis fitness_data->analysis conclusion Conclusion: Alleles show trade-offs analysis->conclusion

Caption: Experimental workflow for studying this compound allele function.
Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of synthetic this compound peptide.

  • Peptide Preparation: Synthesize and purify this compound peptide. Dissolve in sterile, nuclease-free water or appropriate buffer to create a stock solution (e.g., 1 mM).

  • Microorganism Culture: Grow the target bacterium or fungus in appropriate liquid broth (e.g., LB for bacteria, PDB for fungi) to the mid-logarithmic phase.

  • Assay Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium.

  • Inoculation: Dilute the microbial culture and add a standardized inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well containing the peptide dilutions. Include positive (no peptide) and negative (no microbes) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli, 28°C for F. graminearum) for 18-24 hours.

  • MIC Determination: Measure the optical density (OD) at 600 nm using a plate reader. The MIC is defined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.

Protocol: Generation of Mutant Flies using CRISPR/Cas9

This protocol outlines the general steps for creating specific Mtk alleles in D. melanogaster.[5]

  • Guide RNA (gRNA) Design: Design two or more gRNAs targeting the Mtk locus. Select gRNAs that flank the region of interest (e.g., the polymorphic site) to induce a double-strand break and gene replacement.

  • Donor Template Design: Synthesize a single-stranded or double-stranded DNA donor template containing the desired mutation (e.g., the codon for Arginine or Proline) flanked by homology arms (~1 kb) matching the sequences upstream and downstream of the target site.

  • Embryo Injection: Co-inject the gRNA expression plasmids and the donor repair template into fly embryos that express Cas9 in the germline (e.g., vasa-Cas9).

  • Screening: Rear the injected flies and screen their progeny for the desired edit. This can be done by PCR amplifying the target locus followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.

  • Stock Establishment: Establish homozygous stocks of the successfully edited flies by backcrossing to a wild-type background for several generations to remove potential off-target mutations.

Applications and Future Directions

The unique properties of this compound make it a candidate for development in both medicine and agriculture.

  • Agricultural Biopesticide: this compound shows high efficacy against ascomycete fungi like Fusarium graminearum, a major pathogen of cereal crops, while having minimal effect on beneficial basidiomycete fungi such as mycorrhizae.[7][12] Transgenic barley expressing the Mtk gene has demonstrated enhanced resistance to fungal pathogens.[12] This selectivity makes it an attractive candidate for developing environmentally sustainable fungicides.

  • Therapeutic Development: As with many AMPs, this compound serves as a template for designing novel anti-infective drugs. Its mode of action, which may involve intracellular targets rather than solely membrane disruption, could be advantageous in overcoming resistance to conventional antibiotics.[2]

Future research should focus on a broader phylogenetic analysis of the Mtk gene across a wider range of insect species to fully understand its evolutionary trajectory. Furthermore, elucidating the precise molecular interactions between the Mtk-P and Mtk-R variants and their microbial targets will be crucial for leveraging their specific properties in drug design.

References

The Enigmatic Role of Metchnikowin Beyond Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metchnikowin (Mtk) is a proline-rich antimicrobial peptide (AMP) in Drosophila melanogaster, traditionally recognized for its role in the innate immune response against fungal and bacterial pathogens. Its expression is primarily regulated by the Toll and Immune deficiency (Imd) signaling pathways. However, a growing body of evidence reveals that this compound exerts significant physiological functions in non-immune contexts, including roles in the nervous system, aging, and life-history trade-offs. This technical guide provides an in-depth exploration of the non-immune functions of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing putative signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this intriguing peptide and for professionals in drug development exploring novel therapeutic avenues.

Data Presentation: Quantitative Effects of this compound in Non-Immune Contexts

The following tables summarize the quantitative data from key studies on the non-immune functions of this compound, focusing on the effects of Mtk mutations on lifespan, response to traumatic brain injury (TBI), and motor function.

Table 1: Lifespan of Drosophila melanogaster with Different this compound Alleles

GenotypeSexAverage Lifespan (days)Percent Change from ControlReference
Wild-type (w1118)Male57-[1]
mth (methuselah mutant)Male77+35%[1]
Mtk Null (Mtk)Male~63+10.5% vs w1118[2]
MtkPMale~57No significant change vs w1118[2]
MtkRMale~56.56-0.77% vs w1118[2]
Mtk Null (Mtk)FemaleNot specified-[2]
MtkPFemaleNot specified-[2]
MtkRFemale~2.8 days less than MtkP-[2]
MtkR1 (null mutant)MixedIncreased lifespan in the absence of TBINot quantified[3][4]

Table 2: Effects of this compound on Traumatic Brain Injury (TBI) Outcomes in Drosophila melanogaster

GenotypeOutcome MeasuredResultQuantitative DataReference
MtkR1 (null mutant)Mortality 24h post-TBIReduced mortalityMortality Index (MI24) significantly lower on two different diets[3][4]
MtkR1 (null mutant)Behavioral Deficits 24h post-TBIReduced climbing deficitsInjured MtkR1 flies showed no significant difference in climbing ability compared to uninjured controls[3][4]
Wild-typeMtk expression in the brain post-TBIIncreased expressionSignificant increase in Mtk-GFP reporter expression in both younger and older flies[5]
Mtk nullSurvival after TBIImproved outcomesFlies lacking the gene exhibit improved outcomes after traumatic brain injury[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's non-immune functions.

Generation of this compound Mutant Drosophila Lines using CRISPR/Cas9

This protocol outlines the general steps for creating Mtk knockout and allele-swapped fly lines.

Objective: To generate stable lines of Drosophila melanogaster with specific mutations in the this compound gene.

Materials:

  • Drosophila melanogaster embryos (e.g., w1118 strain)

  • Cas9 protein or a plasmid encoding Cas9

  • Guide RNA (gRNA) targeting the Mtk locus

  • Donor DNA template for homology-directed repair (for allele swapping)

  • Microinjection setup

  • Standard fly food and vials

Methodology:

  • gRNA Design and Synthesis:

    • Design two gRNAs targeting the 5' and 3' ends of the Mtk coding sequence to create a deletion mutant. For allele swapping, design a single gRNA targeting the site of the desired amino acid change.

    • Synthesize the gRNAs in vitro or use a U6 promoter-driven plasmid for in vivo expression.

  • Donor Template Design (for allele swapping):

    • Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor containing the desired mutation (e.g., Proline to Arginine codon change) flanked by homology arms of at least 500 bp corresponding to the sequences upstream and downstream of the gRNA target site.

  • Embryo Microinjection:

    • Collect freshly laid embryos and dechorionate them.

    • Prepare an injection mix containing Cas9 protein/plasmid and the gRNA(s). For allele swapping, include the donor template in the mix.

    • Microinject the mix into the posterior pole of the embryos.

  • Fly Rearing and Screening:

    • Allow the injected embryos to develop into adult flies (G0 generation).

    • Cross individual G0 flies with a balancer stock to establish stable lines.

    • Screen the F1 progeny for the desired mutation by PCR and Sanger sequencing of the amplified genomic region.

  • Line Establishment:

    • Select and cross F1 flies carrying the desired mutation to establish homozygous mutant lines.

Drosophila Traumatic Brain Injury (TBI) Model using the High-Impact Trauma (HIT) Device

This protocol describes the induction of closed-head TBI in adult flies.

Objective: To inflict a controlled, non-penetrating head injury in Drosophila melanogaster.

Materials:

  • High-Impact Trauma (HIT) device

  • Adult flies (1-7 days old)

  • Standard fly vials

  • Cotton plugs

Methodology:

  • Fly Preparation:

    • Collect 20-30 flies in a standard fly vial.

    • Gently tap the vial to bring the flies to the bottom and secure them with a cotton plug pushed into the vial to a depth that allows the flies some movement but keeps them near the bottom.

  • TBI Induction:

    • Mount the vial onto the spring-loaded arm of the HIT device.

    • Deflect the spring to a predetermined angle (e.g., 90 degrees) and release it, causing the vial to strike a padded surface. This induces a rapid deceleration, causing the flies to impact the vial wall.

    • Repeat the strike as required by the experimental design (e.g., 5 strikes with a 5-minute recovery interval between each).

  • Post-TBI Care and Observation:

    • Transfer the flies to a fresh vial with food.

    • Monitor for mortality and behavioral deficits at specified time points (e.g., 24 hours).

Climbing Assay (Negative Geotaxis)

This assay is used to assess motor function and coordination in flies.

Objective: To quantify the climbing ability of Drosophila melanogaster.

Materials:

  • A clean, empty glass or plastic vial/cylinder with a marked height (e.g., 8 cm)

  • A group of 10-20 flies

  • A timer

Methodology:

  • Assay Setup:

    • Transfer the flies into the climbing apparatus without anesthesia.

    • Allow the flies to acclimate for a few minutes.

  • Climbing Test:

    • Gently tap the vial on a soft surface to bring all the flies to the bottom.

    • Start the timer and record the number of flies that climb past the marked height within a set time (e.g., 10 seconds).

  • Data Analysis:

    • Repeat the test for several trials with a short rest period in between.

    • Calculate the average percentage of flies that successfully climb for each group.

Lifespan Analysis

This protocol details the measurement of adult fly longevity.

Objective: To determine the lifespan of different cohorts of Drosophila melanogaster.

Materials:

  • Age-synchronized adult flies

  • Standard fly food vials

  • An incubator set to a constant temperature (e.g., 25°C) and humidity

Methodology:

  • Cohort Establishment:

    • Collect newly eclosed adult flies and separate them by sex and genotype.

    • House the flies in vials at a controlled density (e.g., 20-25 flies per vial).

  • Maintenance and Scoring:

    • Transfer the flies to fresh food vials every 2-3 days without anesthesia.

    • At each transfer, count and record the number of dead flies.

  • Data Analysis:

    • Generate survival curves by plotting the percentage of surviving flies against time.

    • Calculate the mean and median lifespan for each cohort.

    • Perform statistical analysis (e.g., Log-rank test) to compare the survival curves between different groups.

Quantitative Real-Time PCR (qRT-PCR) for this compound Expression

This protocol is for quantifying the mRNA levels of Mtk in fly tissues.

Objective: To measure the relative expression of the this compound gene.

Materials:

  • Drosophila heads or other tissues of interest

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for Mtk and a reference gene (e.g., RpL32)

  • A real-time PCR instrument

Methodology:

  • RNA Extraction:

    • Homogenize dissected fly heads in TRIzol reagent.

    • Extract total RNA following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Set up the qPCR reaction with the SYBR Green master mix, forward and reverse primers for Mtk and the reference gene, and the synthesized cDNA.

    • Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Mtk and the reference gene.

    • Calculate the relative expression of Mtk using the ΔΔCt method, normalizing to the reference gene expression.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known and hypothesized signaling pathways involving this compound in non-immune contexts.

Upstream Regulation of this compound Expression

This diagram shows the established Toll and Imd pathways that regulate the transcription of the this compound gene.

Metchnikowin_Upstream_Regulation cluster_toll Toll Pathway cluster_imd Imd Pathway Fungal_GP_Bacteria Fungal/Gram+ Bacteria Spz Spätzle Fungal_GP_Bacteria->Spz Toll_Receptor Toll Receptor Tube_Pelle Tube/Pelle Toll_Receptor->Tube_Pelle Spz->Toll_Receptor Cactus Cactus Tube_Pelle->Cactus degrades Dif_Dorsal Dif/Dorsal Cactus->Dif_Dorsal Mtk_Gene This compound Gene Dif_Dorsal->Mtk_Gene Metchnikowin_Peptide This compound Peptide Mtk_Gene->Metchnikowin_Peptide transcription & translation GN_Bacteria Gram- Bacteria PGRP PGRP GN_Bacteria->PGRP IMD IMD PGRP->IMD FADD_Dredd FADD/Dredd IMD->FADD_Dredd Tak1 Tak1 FADD_Dredd->Tak1 IKK IKK complex Tak1->IKK Relish Relish IKK->Relish cleaves Relish->Mtk_Gene

Caption: Upstream regulation of this compound expression by the Toll and Imd pathways.

Hypothesized Role of this compound in TBI-Induced Secondary Neuronal Injury

This diagram illustrates the proposed, yet not fully elucidated, pathway where TBI leads to increased this compound expression in the brain, contributing to secondary neuronal injury and processes associated with aging.

Mtk_TBI_Pathway cluster_brain Brain TBI Traumatic Brain Injury (Primary Injury) Unknown_Signal Unknown Damage Signals (DAMPs?) TBI->Unknown_Signal Glial_Cells_Neurons Glial Cells / Neurons Unknown_Signal->Glial_Cells_Neurons NFkB NF-κB Activation (Toll/Imd Pathways) Glial_Cells_Neurons->NFkB Mtk_Expression Increased this compound Expression NFkB->Mtk_Expression This compound Secreted this compound Mtk_Expression->this compound Neuronal_Receptor Putative Neuronal Receptor (GPCR?) This compound->Neuronal_Receptor binds? Secondary_Injury Secondary Neuronal Injury Neuronal_Receptor->Secondary_Injury Aging_Pathways Activation of Aging-Related Pathways Secondary_Injury->Aging_Pathways

Caption: Hypothesized pathway of this compound's role in TBI-induced secondary injury.

Logical Workflow for Investigating Non-Immune Functions of this compound

This diagram presents a logical workflow for future research aimed at elucidating the non-immune roles of this compound.

Mtk_Research_Workflow Start Start: Observe Non-Immune Phenotype in Mtk Mutants Generate_Mutants Generate Mtk Mutants (CRISPR/Cas9) Start->Generate_Mutants Phenotypic_Analysis Phenotypic Analysis (Lifespan, TBI, Behavior) Generate_Mutants->Phenotypic_Analysis Expression_Analysis Expression Analysis (qRT-PCR, Reporter Lines) Phenotypic_Analysis->Expression_Analysis Identify_Interactors Identify Interacting Partners (Yeast-2-Hybrid, Co-IP) Expression_Analysis->Identify_Interactors Pathway_Elucidation Elucidate Downstream Pathways (Transcriptomics, Proteomics) Identify_Interactors->Pathway_Elucidation Functional_Validation Functional Validation (RNAi, Overexpression) Pathway_Elucidation->Functional_Validation End Conclusion: Define Non-Immune Signaling Pathway Functional_Validation->End

Caption: A logical workflow for future research on this compound's non-immune functions.

Conclusion and Future Directions

The antimicrobial peptide this compound is emerging as a pleiotropic molecule with significant physiological roles beyond its canonical function in innate immunity. Evidence strongly implicates this compound in the modulation of lifespan, the response to neuronal injury, and potentially in the regulation of sleep and memory. The detrimental effects of this compound expression following traumatic brain injury, and the increased lifespan observed in its absence under certain conditions, suggest a "double-edged sword" aspect to its function, highlighting the trade-offs between a robust immune defense and organismal longevity and health.

While the upstream signaling pathways governing Mtk expression are well-characterized, a critical knowledge gap exists regarding the downstream molecular mechanisms through which this compound exerts its non-immune effects. The identification of a neuronal receptor for this compound is a key next step. A G protein-coupled receptor is a plausible candidate, and its discovery would unlock the door to dissecting the downstream signaling cascades.

Future research should focus on:

  • Receptor Identification: Employing techniques such as yeast-two-hybrid screening, co-immunoprecipitation, and affinity chromatography to identify neuronal proteins that interact with this compound.

  • Downstream Pathway Elucidation: Utilizing transcriptomic and proteomic approaches on neuronal tissues or cells with manipulated this compound levels to identify differentially regulated genes and proteins.

  • Functional Validation: Using genetic tools like RNAi and targeted overexpression in specific neuronal populations to validate the roles of candidate downstream effectors in mediating the observed phenotypes.

A comprehensive understanding of the non-immune physiological functions of this compound will not only provide fundamental insights into the complex interplay between immunity, the nervous system, and aging but may also pave the way for novel therapeutic strategies for neurodegenerative diseases and traumatic brain injury.

References

Metchnikowin Localization in Drosophila Tissues and Organs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the localization of Metchnikowin (Mtk), a key antimicrobial peptide (AMP) in the innate immune system of Drosophila melanogaster. Understanding the tissue-specific expression and regulation of Mtk is crucial for research into host-pathogen interactions, immune signaling, and the development of novel therapeutics.

Overview of this compound Expression

This compound is a 26-residue proline-rich peptide with potent antibacterial and antifungal properties.[1][2] Its expression is primarily induced upon immune challenge and is tightly regulated by the Toll and Immune deficiency (Imd) signaling pathways.[3][4] The primary sites of this compound synthesis and secretion are the fat body, equivalent to the mammalian liver, and various epithelial tissues that act as barrier organs.[1][5]

Major Sites of Expression:
  • Fat Body: The fat body is the principal site of this compound production during a systemic immune response.[2][3]

  • Epithelial Tissues: Mtk is also expressed in surface epithelia, including the trachea and gut, providing a localized defense at potential entry points for pathogens.[1][5]

  • Hemocytes: These insect blood cells can express this compound, contributing to the cellular immune response.[6]

  • Brain: Expression of this compound has been observed in the brain, particularly in glial cells, following traumatic brain injury, suggesting a role in neuroinflammation.[7]

  • Other Tissues: Reporter gene studies have also shown this compound expression in the labellum and maxillary palps of adult flies upon infection.[8]

Quantitative Expression Data of this compound

The following table summarizes available quantitative data on this compound (Mtk) expression in various Drosophila tissues under different conditions. Data is primarily derived from quantitative PCR (qPCR) and reporter gene assays.

Tissue/OrganConditionMethodExpression ChangeReference
Whole Body (males)Beauveria bassiana infectionqPCRBaseline expression is 0.3–5.0% of infected levels.[9]
Whole Body (females)Beauveria bassiana infectionqPCRBaseline expression is 0.3–15% of infected levels.[9]
Whole Body (males)Providencia rettgeri infectionRNA-seqBaseline expression is ~4.5% of infected levels.[9]
Whole Body (females)Providencia rettgeri infectionRNA-seqBaseline expression is ~5.5% of infected levels.[9]
Brain (glia)Traumatic Brain Injury (TBI)GFP ReporterSignificant increase in GFP intensity post-TBI.[7]
Larval Fat BodyNSD OverexpressionqPCR~2.1-fold increase in Mtk mRNA.[10]

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is predominantly controlled by two canonical innate immune signaling pathways: the Toll pathway, which is primarily activated by fungal and Gram-positive bacterial infections, and the Imd pathway, which is mainly triggered by Gram-negative bacterial infections.[3][4]

The Toll and Imd Signaling Pathways

The following diagram illustrates the Toll and Imd signaling cascades leading to the activation of NF-κB transcription factors, which in turn bind to the promoter of the this compound gene to initiate its transcription.

Metchnikowin_Signaling_Pathways cluster_Toll Toll Pathway (Fungi, Gram+ Bacteria) cluster_Imd Imd Pathway (Gram- Bacteria) cluster_nucleus Nucleus PGRP_SA PGRP-SA/GNBP1 Spz_pro Pro-Spätzle PGRP_SA->Spz_pro Pathogen Recognition Spz_act Active Spätzle Spz_pro->Spz_act Proteolytic Cleavage Toll_R Toll Receptor Spz_act->Toll_R Binding MyD88 MyD88 Toll_R->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylation & Degradation Dif_Dorsal Dif/Dorsal Cactus->Dif_Dorsal releases Mtk_gene This compound Gene Dif_Dorsal->Mtk_gene Transcription Activation PGRP_LC_LE PGRP-LC/LE Imd Imd PGRP_LC_LE->Imd Pathogen Recognition FADD FADD Imd->FADD TAK1 TAK1 Imd->TAK1 Dredd Dredd FADD->Dredd Relish Relish Dredd->Relish Cleavage IKK_complex IKK Complex TAK1->IKK_complex IKK_complex->Relish Phosphorylation Relish->Mtk_gene Transcription Activation Mtk_mRNA Mtk mRNA Mtk_gene->Mtk_mRNA Transcription This compound Peptide This compound Peptide Mtk_mRNA->this compound Peptide Experimental_Workflow cluster_preparation Sample Preparation cluster_detection Detection Method cluster_mRNA mRNA Detection (In Situ Hybridization) cluster_protein Protein Detection (Immunohistochemistry) cluster_analysis Analysis Immune_Challenge Immune Challenge of Drosophila (e.g., bacterial infection) Tissue_Dissection Dissection of Target Tissues (Fat Body, Gut, etc.) Immune_Challenge->Tissue_Dissection Fixation Fixation of Tissues Tissue_Dissection->Fixation Permeabilization Permeabilization Fixation->Permeabilization Probe_Hybridization Probe Hybridization Permeabilization->Probe_Hybridization Primary_Antibody Primary Antibody Incubation Permeabilization->Primary_Antibody Antibody_Incubation_mRNA Anti-DIG Antibody Incubation Probe_Hybridization->Antibody_Incubation_mRNA Signal_Development_mRNA Signal Development Antibody_Incubation_mRNA->Signal_Development_mRNA Microscopy Microscopy (Bright-field/Fluorescence/Confocal) Signal_Development_mRNA->Microscopy Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Signal_Development_protein Fluorescence Detection Secondary_Antibody->Signal_Development_protein Signal_Development_protein->Microscopy Image_Analysis Image Analysis and Quantification Microscopy->Image_Analysis Logical_Relationship cluster_pathways Signaling Pathways Immune_Stimulus Immune Stimulus (Pathogen/Injury) Toll_Pathway Toll Pathway Immune_Stimulus->Toll_Pathway Imd_Pathway Imd Pathway Immune_Stimulus->Imd_Pathway NFkB_Activation NF-κB Factor Activation (Dif/Dorsal, Relish) Toll_Pathway->NFkB_Activation Imd_Pathway->NFkB_Activation Mtk_Transcription This compound Gene Transcription NFkB_Activation->Mtk_Transcription Mtk_Expression This compound Protein Expression in Tissues Mtk_Transcription->Mtk_Expression

References

Methodological & Application

methods for quantifying Metchnikowin expression in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed application notes and protocols for quantifying the in vivo expression of Metchnikowin, a key antimicrobial peptide in Drosophila melanogaster. The methods described are essential for researchers studying innate immunity and for professionals in drug development seeking to understand host-pathogen interactions.

This compound is a proline-rich peptide with both antibacterial and antifungal properties, making it a crucial effector molecule in the fly's defense system.[1][2] Its expression is primarily localized to the fat body (analogous to the vertebrate liver) and surface epithelia such as the trachea and gut.[1][3] A unique feature of this compound is its dual regulation by two distinct NF-κB signaling pathways: the Toll pathway, which is mainly activated by fungal and Gram-positive bacterial infections, and the Immune Deficiency (Imd) pathway, which typically responds to Gram-negative bacteria.[1][3][4][5] This dual control allows the host to mount a robust defense against a wide range of pathogens.[5]

The expression of the this compound gene (Mtk) is induced upon recognition of microbial pathogens. The diagram below illustrates the simplified Toll and Imd pathways leading to the activation of transcription factors that bind to the Mtk promoter and initiate its expression.

Metchnikowin_Signaling cluster_toll Toll Pathway (Fungi, Gram+ Bacteria) cluster_imd Imd Pathway (Gram- Bacteria) cluster_nucleus Nucleus Toll_Receptor Toll Receptor Tube_Pelle Tube/Pelle Toll_Receptor->Tube_Pelle Spz Spätzle (ligand) Spz->Toll_Receptor Cactus Cactus (IκB) Tube_Pelle->Cactus degradation Dif_Dorsal Dif/Dorsal (NF-κB) Cactus->Dif_Dorsal Mtk_Gene This compound Gene Dif_Dorsal->Mtk_Gene PGRP PGRP Receptor Imd_protein IMD PGRP->Imd_protein FADD_Dredd FADD/Dredd Imd_protein->FADD_Dredd Tak1 Tak1 FADD_Dredd->Tak1 IKK IKK Complex Tak1->IKK Relish Relish (NF-κB) IKK->Relish cleavage Relish->Mtk_Gene Mtk_mRNA Mtk mRNA Mtk_Gene->Mtk_mRNA Transcription qRT_PCR_Workflow A 1. In Vivo Sample Collection (e.g., Whole Flies, Fat Body) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Amplification (with Mtk & Reference Primers) C->D E 5. Data Analysis (ΔΔCt Method) D->E F Result: Relative Mtk Expression E->F ISH_Workflow A 1. Labeled RNA Probe Synthesis (e.g., DIG-labeled Mtk antisense) D 4. Hybridization (Probe binds to target mRNA) A->D B 2. Tissue Dissection & Fixation (e.g., Larval Fat Body) C 3. Permeabilization (Proteinase K treatment) B->C C->D E 5. Signal Detection (Antibody against probe label) D->E F 6. Imaging (Confocal or Fluorescence Microscopy) E->F Reporter_Assay_Workflow A 1. Construct Design (Mtk Promoter + Reporter Gene) B 2. Generation of Transgenic Flies (e.g., P-element Injection) A->B C 3. Experimental Treatment (Infect Reporter Flies) B->C D 4. In Vivo Imaging / Lysis (Fluorescence Microscopy or Plate Reader) C->D E 5. Quantification of Signal (e.g., RFU, RLU) D->E F Result: Mtk Promoter Activity E->F

References

Application Notes and Protocols for Generating Metchnikowin Knockout Drosophila Lines Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for generating Metchnikowin (Mtk) knockout Drosophila melanogaster lines using the CRISPR/Cas9 system. This powerful gene-editing tool allows for the precise and efficient creation of loss-of-function mutations, enabling in-depth studies of Mtk's role in innate immunity and other physiological processes.

Introduction to this compound

This compound is a 26-residue antimicrobial peptide (AMP) in Drosophila melanogaster with both antibacterial and antifungal properties.[1][2] It is primarily expressed in the fat body, an organ analogous to the vertebrate liver, and its expression is regulated by the Toll and Imd signaling pathways, which are key components of the fly's innate immune response.[1][3][4][5] Generating Mtk knockout lines is crucial for elucidating its specific functions in host defense, its potential roles in other biological processes like traumatic brain injury outcomes, and for screening potential drug candidates that may modulate its activity.[6]

Principle of CRISPR/Cas9-Mediated Knockout

The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, the this compound gene. The Cas9 protein introduces a double-strand break (DSB) in the DNA. The cell's natural repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, often introduces small insertions or deletions (indels) at the break site. These indels can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein, effectively knocking out the gene.

Experimental Workflow Overview

The generation of Mtk knockout Drosophila lines involves several key steps, from gRNA design to the final confirmation of the knockout. The overall workflow is depicted below.

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_generation Phase 2: Fly Line Generation cluster_screening Phase 3: Screening & Confirmation gRNA_design gRNA Design & Selection plasmid_prep gRNA Plasmid Construction gRNA_design->plasmid_prep injection Embryo Microinjection plasmid_prep->injection cas9_source Cas9 Source Selection cas9_source->injection crossing G0 Crossing injection->crossing g1_screening G1 Screening (Co-CRISPR) crossing->g1_screening molecular_analysis Molecular Analysis (PCR & Sequencing) g1_screening->molecular_analysis stock_establishment Establishment of Homozygous Knockout Line molecular_analysis->stock_establishment

Caption: Experimental workflow for generating Mtk knockout Drosophila.

Detailed Protocols

Protocol 1: gRNA Design and Construction

Objective: To design and clone gRNAs targeting the this compound gene.

Materials:

  • Drosophila melanogaster genome sequence (FlyBase)

  • Online gRNA design tools (e.g., DRSC Find CRISPRs)[7][8]

  • pU6-BbsI-gRNA plasmid vector[9]

  • Oligonucleotides for gRNA target sequences

  • Restriction enzymes (BbsI)

  • T4 DNA ligase

  • Competent E. coli cells

Methodology:

  • gRNA Target Site Selection:

    • Obtain the sequence of the this compound gene (CG8175) from FlyBase.

    • Use an online gRNA design tool to identify potential 20-nucleotide target sequences.[7][8] Look for targets in the early exons to maximize the chance of generating a loss-of-function mutation.

    • Select at least two gRNA target sites with high predicted on-target efficiency and low off-target scores. Target sites should be followed by a Protospacer Adjacent Motif (PAM) sequence (NGG) for Streptococcus pyogenes Cas9.[9]

  • Oligonucleotide Design and Synthesis:

    • For each selected target site, design and order two complementary oligonucleotides with appropriate overhangs for cloning into the BbsI-digested pU6-BbsI-gRNA vector.

  • Plasmid Construction:

    • Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.

    • Digest the pU6-BbsI-gRNA vector with the BbsI restriction enzyme.

    • Ligate the annealed gRNA fragment into the digested vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells and select for successful transformants.

    • Isolate plasmid DNA and verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Embryo Microinjection

Objective: To deliver the gRNA plasmid and a source of Cas9 into Drosophila embryos.

Materials:

  • Transgenic flies expressing Cas9 under a germline-specific promoter (e.g., nos-Cas9)[10][11][12]

  • Purified gRNA plasmid(s) targeting Mtk

  • Co-injection marker plasmid (e.g., gRNA targeting ebony or white)[13][14][15][16]

  • Injection buffer

  • Microinjection needle

  • Microscope with micromanipulator

  • Agar (B569324) plates with yeast paste

Methodology:

  • Fly Stock Preparation:

    • Use a healthy, well-maintained stock of nos-Cas9 flies for embryo collection.[10]

  • Preparation of Injection Mix:

    • Prepare an injection mix containing the gRNA plasmid(s) targeting Mtk and a co-injection marker gRNA plasmid. A typical concentration is 100 ng/µl for each gRNA plasmid.[9]

    • If not using a Cas9-expressing fly line, a plasmid expressing Cas9 (e.g., pBS-Hsp70-Cas9) can be co-injected at a concentration of 250–500 ng/µl.[9]

  • Embryo Collection and Preparation:

    • Collect embryos for 1-2 hours on an agar plate.

    • Dechorionate the embryos using bleach and wash them thoroughly.[17]

    • Align the embryos on a coverslip with their posterior ends slightly protruding over the edge.[18]

  • Microinjection:

    • Load the injection mix into a microinjection needle.

    • Under a microscope, carefully insert the needle into the posterior pole of each embryo and inject a small volume of the mix.[18]

    • After injection, cover the embryos with halocarbon oil to prevent desiccation and incubate at 25°C.[18]

Protocol 3: Screening for Knockout Lines

Objective: To identify and establish a stable Mtk knockout line.

Materials:

  • G0 flies from the injected embryos

  • Balancer flies (e.g., CyO for chromosome 2, where Mtk is located)

  • Fly vials with standard food

  • DNA extraction reagents

  • PCR reagents

  • Primers flanking the gRNA target sites in the Mtk gene

  • Sequencing services

Methodology:

  • G0 Crossing and G1 Screening:

    • Cross the surviving G0 adult flies (injectees) individually to balancer flies.[10]

    • In the G1 progeny, screen for the phenotype of the co-injection marker (e.g., ebony body color or white eyes).[13][15] Broods with a higher frequency of the marker phenotype (so-called "jackpot" lines) are more likely to contain edits in the gene of interest.[13][14]

  • Molecular Analysis:

    • From the "jackpot" G1 lines, individually cross flies showing the marker phenotype to balancer flies.

    • Isolate genomic DNA from individual G2 flies that do not carry the co-injection marker phenotype but are heterozygous for the targeted chromosome (identified by the balancer).

    • Perform PCR using primers that flank the gRNA target sites in the Mtk gene.

    • Analyze the PCR products by gel electrophoresis. Indels will often result in a size shift or a heteroduplex band.

    • Sequence the PCR products to confirm the presence and nature of the indel mutation. Look for frameshift mutations that lead to a premature stop codon.

  • Establishment of a Homozygous Knockout Line:

    • Select a line with a confirmed frameshift mutation in the Mtk gene.

    • Intercross heterozygous flies from this line to generate homozygous Mtk knockout flies.

    • Confirm the absence of the wild-type Mtk allele in the homozygous line by PCR and sequencing.

Quantitative Data Summary

The efficiency of CRISPR/Cas9-mediated gene editing in Drosophila can vary depending on several factors, including the target locus, the gRNA efficiency, and the delivery method. The use of a co-CRISPR strategy significantly improves the screening efficiency.

ParameterReported EfficiencyReference
Co-CRISPR Enrichment ~61% (52-70%) of flies from ebony-enriched broods had an indel in the gene of interest.[13][14]
Germline Transmission Rate Can reach up to 100% with optimized protocols using transgenic Cas9 lines.[12]
Homology Directed Repair (HDR) Rate Lower than NHEJ, but can be up to 4.5% with co-injection of a circular DNA donor.[12]

Signaling Pathway Involving this compound

The expression of this compound is controlled by the Toll and Imd signaling pathways, which are activated by fungal/Gram-positive bacteria and Gram-negative bacteria, respectively.

signaling_pathway cluster_toll Toll Pathway cluster_imd Imd Pathway fungi Fungi / Gram+ Bacteria spatzle Spätzle fungi->spatzle toll_receptor Toll Receptor tube_pelle Tube/Pelle toll_receptor->tube_pelle spatzle->toll_receptor cactus Cactus tube_pelle->cactus degrades dif Dif/Dorsal (NF-κB) cactus->dif nucleus Nucleus dif->nucleus gram_neg Gram- Bacteria pgrp PGRP gram_neg->pgrp imd_protein Imd pgrp->imd_protein tak1 TAK1 imd_protein->tak1 relish Relish (NF-κB) tak1->relish activates relish->nucleus This compound This compound Gene Expression nucleus->this compound

References

Application Notes and Protocols for Site-Directed Mutagenesis of the Metchnikowin Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for performing site-directed mutagenesis on the Metchnikowin gene, an antimicrobial peptide from Drosophila melanogaster. The information is intended to guide researchers in creating specific mutations to study the structure-function relationship of this compound, with potential applications in the development of novel antimicrobial agents.

Introduction to this compound

This compound (Mtk) is a 26-amino acid, proline-rich antimicrobial peptide that plays a crucial role in the innate immune system of the fruit fly, Drosophila melanogaster.[1] It exhibits both antibacterial and antifungal properties.[1] The expression of the this compound gene is regulated by two distinct signaling pathways: the Toll pathway, which is primarily activated by fungal and Gram-positive bacterial infections, and the Immune deficiency (Imd) pathway, which is mainly triggered by Gram-negative bacterial infections.[2][3][4][5][6][7] The ability to introduce precise mutations into the this compound gene is essential for understanding the molecular basis of its antimicrobial activity and for potentially enhancing its therapeutic properties.

Gene Sequence

The this compound gene is located on chromosome 2R in Drosophila melanogaster.[8] The coding sequence (CDS) for the this compound precursor peptide is relatively short, making it an ideal candidate for various site-directed mutagenesis techniques.

Accession Number: NM_078886.3 (NCBI)

FASTA Sequence (CDS):

Quantitative Data on Mutagenesis Efficiency

The efficiency of site-directed mutagenesis can vary depending on the chosen method, the complexity of the desired mutation, and the specific gene sequence. Below is a summary of reported efficiencies for the techniques detailed in this document.

Mutagenesis TechniqueReported EfficiencyTargetNotesReference
QuikChange II >80%Single site mutations in various plasmidsHigh fidelity polymerase minimizes unwanted errors.[9][10]
QuikChange Lightning >85%Plasmids up to 14 kbFaster protocol than the original QuikChange method.
Gibson Assembly 50-80%Multiple mutations in lacZ and GFP genesEfficiency can be influenced by the number and proximity of mutations.[11]
CRISPR/Cas9 Up to 88% (somatic)Endogenous genes in DrosophilaRefers to the percentage of injected flies with detectable mutations.[12][13][14]
CRISPR/Cas9 Up to 33% (germline)Endogenous genes in DrosophilaRefers to the rate of transmission of the mutation to the next generation.[12]

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is a key output of the Drosophila innate immune response and is controlled by the Toll and Imd signaling pathways. Understanding these pathways is crucial for studying the regulation of this important antimicrobial peptide.

Metchnikowin_Signaling_Pathways cluster_Toll Toll Pathway (Fungi, Gram+ Bacteria) cluster_Imd Imd Pathway (Gram- Bacteria) Toll_Ligand Fungal/Gram+ PAMPs PGRP_SA PGRP-SA Toll_Ligand->PGRP_SA SPE SPE PGRP_SA->SPE Spatzle Spätzle SPE->Spatzle Toll_Receptor Toll Receptor Spatzle->Toll_Receptor Tube_Pelle Tube/Pelle Toll_Receptor->Tube_Pelle Cactus Cactus (IκB) Tube_Pelle->Cactus degrades Dif_Dorsal Dif/Dorsal (NF-κB) Cactus->Dif_Dorsal inhibits Metchnikowin_Gene This compound Gene (Mtk) Dif_Dorsal->Metchnikowin_Gene activates Metchnikowin_Peptide This compound Peptide Metchnikowin_Gene->Metchnikowin_Peptide transcription & translation Imd_Ligand Gram- Peptidoglycan PGRP_LC PGRP-LC Imd_Ligand->PGRP_LC IMD IMD PGRP_LC->IMD FADD FADD IMD->FADD Dredd Dredd FADD->Dredd TAK1 TAK1 Dredd->TAK1 IKK_complex IKK complex TAK1->IKK_complex Relish Relish (NF-κB) IKK_complex->Relish cleaves Relish->Metchnikowin_Gene activates

Caption: Toll and Imd signaling pathways leading to this compound gene expression.

Experimental Protocols

This section provides detailed protocols for three common site-directed mutagenesis techniques applicable to the this compound gene: PCR-Based Site-Directed Mutagenesis (QuikChange method), Gibson Assembly-Based Site-Directed Mutagenesis, and CRISPR/Cas9-Mediated Mutagenesis in Drosophila.

Protocol 1: PCR-Based Site-Directed Mutagenesis (QuikChange Method)

This method utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the this compound gene with primers that introduce the desired mutation.

QuikChange_Workflow start Start: Plasmid with this compound gene primer_design 1. Design Mutagenic Primers start->primer_design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion of Parental DNA pcr->dpni transform 4. Transformation into E. coli dpni->transform screen 5. Screen Colonies and Sequence Verify transform->screen end End: Mutated this compound Plasmid screen->end

Caption: Workflow for PCR-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the this compound gene

  • Mutagenic forward and reverse primers

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of plasmid DNA template

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix

      • ddH₂O to a final volume of 50 µL

      • 1 µL of high-fidelity DNA polymerase

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 30 seconds

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification: Pick individual colonies and grow overnight cultures. Isolate plasmid DNA and verify the desired mutation by Sanger sequencing.

Protocol 2: Gibson Assembly-Based Site-Directed Mutagenesis

This method is particularly useful for introducing larger mutations or multiple mutations simultaneously. It involves PCR amplification of fragments with overlapping ends, which are then joined in a single isothermal reaction.

Gibson_Assembly_Workflow start Start: Plasmid with this compound gene pcr 1. PCR Amplify Fragments with Overlapping Ends start->pcr assembly 2. Gibson Assembly Reaction pcr->assembly transform 3. Transformation into E. coli assembly->transform screen 4. Screen Colonies and Sequence Verify transform->screen end End: Mutated this compound Plasmid screen->end

Caption: Workflow for Gibson Assembly-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the this compound gene

  • Primers designed with 5' overhangs for overlapping regions

  • High-fidelity DNA polymerase

  • Gibson Assembly Master Mix

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Fragment Generation:

    • For a single mutation, design two pairs of primers to amplify the plasmid in two fragments. The inner primers should contain the desired mutation and have overlapping sequences of 20-40 bp.

    • For multiple mutations, design primers to create multiple fragments, with the mutations incorporated into the overlapping regions.

    • Perform PCR with a high-fidelity polymerase to generate the DNA fragments.

  • Gibson Assembly:

    • Purify the PCR products.

    • Combine the purified fragments in equimolar amounts (typically 20-100 ng of each) with the Gibson Assembly Master Mix.

    • Incubate the reaction at 50°C for 15-60 minutes.

  • Transformation: Transform competent E. coli with 2 µL of the assembly reaction. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Screening and Verification: Isolate plasmid DNA from resulting colonies and confirm the presence of the desired mutation(s) by DNA sequencing.

Protocol 3: CRISPR/Cas9-Mediated Mutagenesis in Drosophila

This protocol is for creating mutations directly in the Drosophila genome, which is ideal for studying the in vivo effects of this compound mutations.

CRISPR_Workflow start Start: Wild-type Drosophila sgrna_design 1. Design sgRNA targeting this compound start->sgrna_design injection 2. Inject Cas9 and sgRNA into Embryos sgrna_design->injection cross 3. Cross Injected G0 Flies injection->cross screen 4. Screen G1 Progeny for Mutations cross->screen end End: Mutant Drosophila Line screen->end

Caption: Workflow for CRISPR/Cas9-mediated mutagenesis in Drosophila.

Materials:

  • Drosophila melanogaster embryos (wild-type or a specific genetic background)

  • Cas9 protein or a plasmid expressing Cas9

  • In vitro transcribed or synthetic single guide RNA (sgRNA) targeting the this compound gene

  • Microinjection setup

Procedure:

  • sgRNA Design: Design one or more sgRNAs that target a specific region within the this compound gene. Ensure the target site is unique in the Drosophila genome to minimize off-target effects.

  • Embryo Injection: Prepare a mixture of Cas9 protein (or plasmid) and the sgRNA. Microinject this mixture into the posterior end of pre-blastoderm Drosophila embryos.

  • Fly Rearing and Crossing: Allow the injected embryos (G0 generation) to develop into adult flies. Cross the G0 flies to a suitable balancer stock.

  • Screening for Mutants: In the G1 generation, screen for the presence of mutations in the this compound gene. This can be done by PCR amplification of the target region followed by sequencing or by a high-resolution melt analysis (HRMA) to detect small insertions or deletions (indels).

  • Establishment of Mutant Lines: Once a fly with the desired mutation is identified, cross it to establish a stable mutant line.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be necessary for your experimental conditions. Always follow appropriate safety guidelines when working in a laboratory setting.

References

Unveiling the Interactome of an Insect Defender: A Guide to Yeast Two-Hybrid Screening for Metchnikowin-Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Application Note

The escalating challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Insect antimicrobial peptides (AMPs), such as Metchnikowin (Mtk) from Drosophila melanogaster, represent a promising avenue of research. This compound is a 26-residue, proline-rich peptide with potent antibacterial and antifungal properties.[1][2] Its expression is tightly regulated by the Toll and Imd signaling pathways, central to the fly's innate immune response.[1] While its direct antimicrobial activities are under investigation, a comprehensive understanding of its mechanism of action within the host requires the identification of its interacting protein partners.

This document provides a detailed protocol for identifying Drosophila proteins that interact with this compound using a yeast two-hybrid (Y2H) screening approach. The Y2H system is a powerful molecular biology technique for discovering protein-protein interactions in vivo.[3] By identifying the host proteins that bind to this compound, researchers can elucidate its role in immunity, potential off-target effects, and mechanisms of regulation, thereby informing the development of novel AMP-based therapeutics.

Experimental Principles

The GAL4-based yeast two-hybrid system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). When these domains are brought into proximity, they can activate the transcription of a downstream reporter gene.

In this screen, this compound is used as the "bait" protein, fused to the GAL4-BD. A Drosophila cDNA library is used to create "prey" proteins, which are fused to the GAL4-AD. If a prey protein interacts with the this compound bait, the BD and AD are brought together, reconstituting a functional transcription factor. This event triggers the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for the selection and identification of interacting partners.

Signaling Pathway Context for this compound

This compound expression is a downstream effect of the Toll and Imd signaling pathways, which are activated by fungal/Gram-positive bacteria and Gram-negative bacteria, respectively. Understanding these pathways can help in hypothesizing potential classes of this compound interactors, which might include components of the immune signaling cascade, proteins involved in peptide processing and secretion, or unidentified regulators of the immune response.

Metchnikowin_Signaling_Pathways cluster_Toll Toll Pathway (Fungi, Gram+ Bacteria) cluster_Imd Imd Pathway (Gram- Bacteria) cluster_nucleus Nucleus Toll_Ligand Fungal/Gram+ PAMPs Toll_R Toll Receptor Toll_Ligand->Toll_R Tube_Pelle Tube/Pelle Complex Toll_R->Tube_Pelle recruits Cactus Cactus (IκB) Tube_Pelle->Cactus phosphorylates Dif Dif/Dorsal (NF-κB) Cactus->Dif releases nucleus_toll Dif/Dorsal Dif->nucleus_toll translocates to Mtk_gene This compound Gene (Mtk) nucleus_toll->Mtk_gene activates transcription Imd_Ligand Gram- PAMPs PGRP PGRP Receptors Imd_Ligand->PGRP IMD IMD PGRP->IMD activates FADD_Dredd FADD/Dredd (Caspase) IMD->FADD_Dredd recruits Relish Relish (NF-κB) FADD_Dredd->Relish cleaves nucleus_imd Relish Relish->nucleus_imd translocates to nucleus_imd->Mtk_gene activates transcription Mtk_protein This compound Protein Mtk_gene->Mtk_protein transcription & translation

Figure 1. Simplified overview of the Toll and Imd signaling pathways leading to the expression of the this compound gene in Drosophila melanogaster.

Detailed Experimental Protocols

Protocol 1: Bait Plasmid Construction and Autoactivation Testing

Objective: To clone the this compound coding sequence into a bait vector (e.g., pGBKT7) and confirm that the resulting fusion protein does not autonomously activate the reporter genes.

Materials:

  • Drosophila melanogaster cDNA

  • PCR primers for this compound (Mtk)

  • pGBKT7 vector (or equivalent GAL4-BD vector)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli (e.g., DH5α)

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Yeast transformation reagents

  • Selective media: SD/-Trp, SD/-Trp/-His, SD/-Trp/-His/-Ade

Procedure:

  • Amplification of Mtk: Amplify the coding sequence of this compound (excluding the signal peptide) from Drosophila cDNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the pGBKT7 vector and the Mtk PCR product with the selected restriction enzymes. Purify the digested vector and insert.

  • Ligation and Transformation: Ligate the Mtk insert into the pGBKT7 vector. Transform the ligation product into competent E. coli and select for antibiotic resistance.

  • Plasmid Verification: Isolate the pGBKT7-Mtk plasmid from E. coli and verify the correct insertion and reading frame by sequencing.

  • Yeast Transformation: Transform the verified pGBKT7-Mtk plasmid into the appropriate yeast strain.

  • Autoactivation Test: Plate the transformed yeast on SD/-Trp plates to select for the presence of the plasmid.

  • Replica Plating: Replica-plate colonies from the SD/-Trp plate onto higher stringency media: SD/-Trp/-His and SD/-Trp/-His/-Ade.

  • Analysis: Incubate plates at 30°C for 3-5 days. Growth on the higher stringency plates indicates that the this compound bait is auto-activating the reporter genes. If autoactivation is observed, the bait construct may need to be truncated or a different yeast strain with a more stringent reporter system should be used.

Protocol 2: Yeast Two-Hybrid Library Screening

Objective: To screen a Drosophila cDNA prey library for proteins that interact with the this compound bait.

Materials:

  • Yeast strain containing the pGBKT7-Mtk bait plasmid

  • Pre-transformed Drosophila cDNA prey library (e.g., in pGADT7 vector)

  • High-efficiency yeast mating or co-transformation reagents

  • Selective media: SD/-Trp/-Leu (medium stringency), SD/-Trp/-Leu/-His/-Ade (high stringency)

  • X-α-Gal for blue/white screening

Procedure:

  • Yeast Mating: Combine the bait-containing yeast strain with the pre-transformed prey library yeast strain in liquid media and incubate to allow for mating.

  • Selection of Diploids: Plate the mating mixture on SD/-Trp/-Leu to select for diploid yeast that contain both the bait and a prey plasmid.

  • Screening for Interactions: Replica-plate the diploid colonies onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) that may also contain X-α-Gal.

  • Incubation: Incubate the plates at 30°C for 5-10 days and monitor for the growth of colonies.

  • Identification of Positive Hits: Colonies that grow on the high-stringency medium (and turn blue if X-α-Gal is used) are considered positive hits, indicating a potential protein-protein interaction.

Protocol 3: Identification and Validation of Interacting Proteins

Objective: To isolate and identify the prey proteins from positive yeast colonies and validate the interaction.

Materials:

  • Yeast plasmid isolation kit

  • Competent E. coli

  • Sequencing primers for the prey vector

  • Reagents for Co-Immunoprecipitation (Co-IP)

Procedure:

  • Prey Plasmid Rescue: Pick positive yeast colonies and grow them in liquid SD/-Leu medium. Isolate the prey plasmids from these cultures.

  • Amplification in E. coli: Transform the isolated prey plasmids into E. coli to amplify the plasmid DNA.

  • Sequencing: Sequence the prey plasmid inserts to identify the coding sequence of the putative interacting protein. Use BLAST or other bioinformatics tools to identify the gene.

  • Interaction Re-test: Co-transform the identified prey plasmid with the original pGBKT7-Mtk bait plasmid into a fresh yeast strain to confirm the interaction. As a control, also co-transform the prey plasmid with an empty bait vector (e.g., pGBKT7-Lamin) to ensure the interaction is specific to this compound.

  • Orthogonal Validation (Co-IP): To validate the interaction in a different system, transiently co-express tagged versions of this compound and the identified prey protein in a suitable cell line (e.g., Drosophila S2 cells). Perform Co-IP using an antibody against one of the tags and detect the presence of the other protein by Western blotting.

Experimental Workflow Visualization

Y2H_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_validation 3. Validation & Identification Bait_Prep Construct Bait Plasmid (pGBKT7-Mtk) Autoactivation Test Bait for Autoactivation Bait_Prep->Autoactivation Prey_Lib Acquire Drosophila cDNA Prey Library Mating Yeast Mating: Bait + Prey Library Autoactivation->Mating Selection Select Diploids on SD/-Trp/-Leu Mating->Selection Screening Screen on High-Stringency (SD/-Trp/-Leu/-His/-Ade) Selection->Screening Hit_Picking Pick Positive Colonies Screening->Hit_Picking Plasmid_Rescue Rescue & Sequence Prey Plasmids Hit_Picking->Plasmid_Rescue BLAST Identify Interacting Proteins (BLAST) Plasmid_Rescue->BLAST Retest Confirm Interaction (1-to-1 Y2H) BLAST->Retest CoIP Orthogonal Validation (e.g., Co-IP) Retest->CoIP

Figure 2. Experimental workflow for the yeast two-hybrid screening of this compound-interacting proteins.

Data Presentation and Interpretation

Quantitative data from a Y2H screen can provide insights into the relative strength of the observed interactions. A common method is to use a reporter gene like lacZ, which produces β-galactosidase. The activity of this enzyme can be measured and is proportional to the strength of the protein-protein interaction.

While a specific dataset for this compound interactors from a Drosophila Y2H screen is not publicly available, the following table illustrates how such quantitative data would be presented.

Table 1: Putative this compound-Interacting Proteins Identified by Y2H Screen

Prey Protein IDGene NameProtein Function/Classβ-galactosidase Activity (Miller Units)Co-IP Validation
HypotheticalCGXXXXXSignal Transduction85.3 ± 7.2Positive
HypotheticalCGYYYYYProtein Processing42.1 ± 4.5Positive
HypotheticalCGZZZZZUnknown15.6 ± 2.1Negative
ControlLaminNegative Control0.5 ± 0.1N/A

Data in this table is for illustrative purposes only.

Interpretation of Results:

  • High β-galactosidase activity suggests a strong interaction in the yeast system.

  • Positive Co-IP validation significantly increases the confidence that the interaction is biologically relevant and not an artifact of the Y2H system.

  • Low β-galactosidase activity may indicate a weak or transient interaction, which could still be biologically significant.

  • Negative Co-IP validation for a Y2H positive hit could mean the interaction is an artifact or that it only occurs under the specific conditions within the yeast nucleus.

Logical Relationship of Validation Steps

The process of confirming a putative protein-protein interaction involves a logical progression from a broad screen to specific, rigorous validation assays.

Validation_Logic Y2H_Screen Initial Y2H Library Screen Positive_Hits Identification of Positive Colonies Y2H_Screen->Positive_Hits Sequencing Sequencing of Prey Plasmids Positive_Hits->Sequencing Bioinformatics Bioinformatic Analysis (Identify Genes) Sequencing->Bioinformatics Specificity_Test Specificity Test (1-to-1 Y2H vs. Control Bait) Bioinformatics->Specificity_Test Orthogonal_Validation Orthogonal Validation (e.g., Co-IP, Pull-down) Specificity_Test->Orthogonal_Validation Confirmed_Interactor Confirmed Interactor Orthogonal_Validation->Confirmed_Interactor

Figure 3. Logical workflow for the validation of putative protein-protein interactions identified in a yeast two-hybrid screen.

References

Application Notes and Protocols: Identifying Metchnikowin Binding Partners Using Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metchnikowin (Mtk) is a 26-residue antimicrobial peptide (AMP) in Drosophila melanogaster that exhibits both antibacterial and antifungal activities.[1][2][3] Its expression is regulated by the Toll and Imd signaling pathways, crucial components of the insect's innate immune response.[3][4][5] While its role in pathogen defense is established, emerging evidence suggests that this compound may have additional functions, including roles in the nervous system and post-mating responses, indicating a broader biological significance.[4] Identifying the molecular binding partners of this compound is a critical step in elucidating its mechanisms of action and uncovering its full range of biological functions.

Pull-down assays are a versatile in vitro affinity purification technique used to detect and validate protein-protein interactions.[2] This method utilizes a "bait" protein (in this case, this compound) to capture its interacting partners ("prey") from a complex biological sample, such as a cell lysate.[2][6] This application note provides detailed protocols for using pull-down assays coupled with mass spectrometry to identify novel this compound binding partners.

Experimental Principles

The pull-down assay workflow involves immobilizing a tagged version of the bait protein onto a solid support matrix, typically agarose (B213101) or magnetic beads. This bait-matrix complex is then incubated with a cell or tissue lysate containing potential prey proteins. After a series of washes to remove non-specific binders, the prey proteins that have interacted with the bait are eluted and identified, commonly through mass spectrometry. For small peptides like this compound, a common and effective strategy is to use a biotinylated peptide that can be captured by streptavidin-coated beads.[6][7][8]

Experimental Workflow Diagram

Pull_Down_Workflow cluster_prep Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Biotin_Mtk Biotinylated This compound (Bait) Immobilization Immobilization: Bait Binding Biotin_Mtk->Immobilization Strep_Beads Streptavidin Beads Strep_Beads->Immobilization Cell_Lysate Cell/Tissue Lysate (Prey) Incubation Incubation: Prey Capture Cell_Lysate->Incubation Immobilization->Incubation Washing Washing: Remove Non-specific Binders Incubation->Washing Elution Elution: Release Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Elution->Mass_Spec Data_Analysis Data Analysis: Protein Identification & Quantification Mass_Spec->Data_Analysis

Caption: Workflow for identifying this compound binding partners.

Detailed Experimental Protocols

Protocol 1: Preparation of Biotinylated this compound Bait

For a small peptide like this compound (26 amino acids), direct immobilization to a resin can be inefficient and may obscure potential binding sites. Biotinylation of the peptide followed by capture on streptavidin-coated beads is a highly effective alternative due to the strong and specific interaction between biotin (B1667282) and streptavidin.[6][7]

  • Peptide Synthesis : Synthesize the this compound peptide with a biotin tag. It is advisable to include a spacer arm, such as aminohexanoic acid, between the biotin molecule and the peptide sequence to minimize steric hindrance.[8] A control peptide, such as a scrambled version of the this compound sequence, should also be synthesized with the same biotin tag.

  • Quality Control : Confirm the purity and identity of the synthesized biotinylated peptides using High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Protocol 2: Pull-Down Assay

This protocol is adapted for using biotinylated this compound as bait and streptavidin-coated magnetic beads for capture.

Materials:

  • Biotinylated this compound peptide (Bait)

  • Biotinylated control peptide (e.g., scrambled sequence)

  • Streptavidin-coated magnetic beads

  • Cell or tissue lysate from Drosophila (or other relevant biological source)

  • Lysis Buffer (e.g., 1% Nonidet P-40 buffer with protease and phosphatase inhibitors)[8]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt concentration buffer)

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Bead Preparation :

    • Resuspend the streptavidin-coated magnetic beads by gentle vortexing.

    • Aliquot the desired amount of bead slurry into a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

    • Wash the beads twice with Wash Buffer, using the magnetic rack to separate the beads between washes.

  • Immobilization of Bait Peptide :

    • Resuspend the washed beads in a binding buffer (e.g., PBS).

    • Add the biotinylated this compound peptide to the bead suspension. For a negative control, add the biotinylated scrambled peptide to a separate tube of beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.

  • Prey Capture :

    • After incubation, pellet the beads using the magnetic rack and remove the supernatant.

    • Wash the beads three times with Lysis Buffer to remove any unbound peptide.

    • Add the prepared cell/tissue lysate to the beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between this compound and its binding partners.

  • Washing :

    • Pellet the beads with the magnetic rack and collect the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads 3-5 times with cold Wash Buffer. These washes are critical to remove non-specifically bound proteins.

  • Elution :

    • After the final wash, remove all supernatant.

    • Add Elution Buffer to the beads. A common method is to add 1x SDS-PAGE loading buffer and boil the sample for 5-10 minutes to denature and elute all proteins.[8]

    • Pellet the beads using the magnetic rack and carefully collect the supernatant containing the eluted proteins.

Protocol 3: Analysis of Eluted Proteins by Mass Spectrometry

The eluted protein samples are analyzed to identify the proteins that were "pulled down" with the this compound bait. Mass spectrometry is the gold standard for identifying unknown protein interaction partners.[7]

  • Sample Preparation :

    • The eluted proteins are typically separated by SDS-PAGE. The gel can be stained with Coomassie Blue or a mass spectrometry-compatible silver stain.

    • Excise the protein bands of interest or the entire gel lane.

    • Perform in-gel digestion of the proteins, usually with trypsin, to generate peptides.[7]

  • LC-MS/MS Analysis :

    • The digested peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7]

    • The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis :

    • The resulting MS/MS spectra are searched against a protein database (e.g., Drosophila melanogaster proteome) using search algorithms like Mascot or Sequest.

    • This process identifies the proteins present in the sample based on the peptide sequences.

Quantitative Data Presentation

To distinguish true binding partners from non-specific background proteins, quantitative proteomics methods are highly recommended. Techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), iTRAQ (isobaric Tags for Relative and Absolute Quantitation), or TMT (Tandem Mass Tags) allow for the relative quantification of proteins between the experimental (this compound) and control (scrambled peptide) pull-downs.[1][9][10][11][12]

Below is a table summarizing hypothetical quantitative data from a TMT-based experiment. Proteins significantly enriched in the this compound pull-down compared to the control are considered potential binding partners.

Protein IDGene NameProtein NameTMT Ratio (Mtk/Control)p-valuePutative Function
P12345SdhBSuccinate dehydrogenase [ubiquinone] iron-sulfur subunit8.5<0.001Electron transport chain
Q67890dorsalDorsal4.2<0.01Transcription factor (Toll pathway)
A1B2C3imdImmune deficiency3.8<0.01Signaling protein (Imd pathway)
X4Y5Z6Act5CActin-5C1.10.45Cytoskeletal protein (non-specific)
R9S8T7Tuba1aTubulin alpha-1A chain0.90.82Cytoskeletal protein (non-specific)

Hypothetical Signaling Pathway

While the upstream regulation of this compound via the Toll and Imd pathways is known, its downstream signaling activities are less understood.[3][5] The identification of binding partners will be crucial in mapping these pathways. Based on the known functions of other antimicrobial peptides, a hypothetical signaling cascade could involve the modulation of key cellular processes upon this compound binding to a cell surface receptor or an intracellular target.

Hypothetical_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Kinase_Cascade Kinase Cascade (e.g., MAPKs) Adaptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Cytokine release, Phagocytosis) Kinase_Cascade->Cellular_Response Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Immune Gene Expression Transcription_Factor->Gene_Expression Induction Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway initiated by this compound.

Conclusion

The combination of biotinylated peptide pull-down assays and quantitative mass spectrometry provides a powerful and robust strategy for identifying the binding partners of this compound. The detailed protocols and methodologies presented here offer a comprehensive guide for researchers aiming to unravel the complex biological roles of this important antimicrobial peptide. The identification of novel interactors will not only enhance our understanding of insect immunity but may also provide new targets for the development of novel therapeutics.

References

Visualizing Metchnikowin: Application Notes and Protocols for Immunolocalization in Drosophila Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the immunolocalization of the antimicrobial peptide Metchnikowin in Drosophila melanogaster tissues. This compound is a key component of the fly's innate immune response, expressed primarily in the fat body (analogous to the vertebrate liver) and also in epithelial tissues such as the gut and trachea.[1][2] Visualizing its expression and localization is crucial for understanding immune response dynamics, host-pathogen interactions, and for the development of novel antimicrobial strategies.

Data Presentation

ConditionGenotypeMean Fold Change in Mtk mRNA Expression
UninfectedWild-TypeBaseline
InfectedWild-Type>100-fold increase
InfectedMtk MutantNo significant expression

Note: This table is a representation of data described in studies where this compound expression was quantified by qRT-PCR. Actual fold change can vary based on the nature of the infection and the time point of analysis.

Signaling Pathways and Experimental Workflow

To understand the regulation of this compound expression and the general workflow for its visualization, the following diagrams are provided.

Metchnikowin_Signaling_Pathway cluster_toll Toll Pathway (Fungi, Gram+ Bacteria) cluster_imd Imd Pathway (Gram- Bacteria) Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs Spätzle Spätzle Fungal/Gram+ PAMPs->Spätzle activates Toll Receptor Toll Receptor Tube/Pelle/MyD88 Tube/Pelle/MyD88 Complex Toll Receptor->Tube/Pelle/MyD88 activates Spätzle->Toll Receptor activates Cactus (IκB) Cactus (IκB) Tube/Pelle/MyD88->Cactus (IκB) activates Dif/Dorsal (NF-κB) Dif/Dorsal (NF-κB) Cactus (IκB)->Dif/Dorsal (NF-κB) releases This compound This compound Dif/Dorsal (NF-κB)->this compound induces transcription Gram- PAMPs (DAP-type PGN) Gram- PAMPs (DAP-type PGN) PGRP-LC/LE PGRP-LC/LE Receptors Gram- PAMPs (DAP-type PGN)->PGRP-LC/LE activates IMD/FADD/Dredd IMD/FADD/Dredd Complex PGRP-LC/LE->IMD/FADD/Dredd activates Relish (NF-κB) Relish (NF-κB) IMD/FADD/Dredd->Relish (NF-κB) activates Relish (NF-κB)->this compound induces transcription Immunolocalization_Workflow Tissue Dissection Tissue Dissection Fixation Fixation Tissue Dissection->Fixation Permeabilization & Blocking Permeabilization & Blocking Fixation->Permeabilization & Blocking Primary Antibody Incubation Primary Antibody Incubation Permeabilization & Blocking->Primary Antibody Incubation Washing Washing Primary Antibody Incubation->Washing Secondary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation->Washing Washing->Secondary Antibody Incubation Mounting & Imaging Mounting & Imaging Washing->Mounting & Imaging

References

Application Notes and Protocols for the Heterologous Expression of Metchnikowin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metchnikowin is a 26-amino acid, proline-rich antimicrobial peptide (AMP) originally isolated from the fruit fly, Drosophila melanogaster. It exhibits a broad spectrum of activity against both Gram-positive bacteria and fungi, making it a compelling candidate for therapeutic and biotechnological applications. Two natural isoforms of this compound have been identified, differing by a single amino acid (Histidine or Arginine). This document provides detailed protocols for the heterologous expression and purification of this compound, primarily focusing on an Escherichia coli expression system, with adaptable protocols for yeast systems.

Signaling Pathways and Regulation

In its native Drosophila, the expression of this compound is a key component of the innate immune response. Its production in the fat body, an organ analogous to the vertebrate liver, is regulated by two distinct signaling pathways: the Toll pathway, which is primarily activated by fungal and Gram-positive bacterial infections, and the Immune deficiency (Imd) pathway, which is typically triggered by Gram-negative bacterial infections. This dual regulation allows for a tailored immune response to a variety of microbial challenges.

G cluster_toll Toll Pathway cluster_imd Imd Pathway Fungal_GP_Infection Fungal/Gram+ Infection Toll_Receptor Toll Receptor Fungal_GP_Infection->Toll_Receptor Spz Spätzle Toll_Receptor->Spz Tube_Pelle Tube/Pelle Kinase Cascade Spz->Tube_Pelle Dorsal Dorsal (NF-κB) Tube_Pelle->Dorsal Metchnikowin_Gene This compound Gene Expression Dorsal->Metchnikowin_Gene GN_Infection Gram- Infection PGRP PGRP Receptors GN_Infection->PGRP Imd_protein Imd Protein PGRP->Imd_protein TAK1 TAK1 Kinase Imd_protein->TAK1 Relish Relish (NF-κB) TAK1->Relish Relish->Metchnikowin_Gene

Regulation of this compound expression by the Toll and Imd signaling pathways.

Heterologous Expression Strategy Overview

The heterologous expression of small, cationic peptides like this compound can be challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. A common and effective strategy is to express the peptide as a fusion protein. This approach can enhance stability, increase expression levels, and simplify purification. The following sections detail a protocol for expressing this compound as a fusion protein with a "Cherry tag" in E. coli, followed by chemical cleavage to release the active peptide.

G Metchnikowin_Gene This compound Gene Synthesis (Codon Optimized for E. coli) Ligation Ligation Metchnikowin_Gene->Ligation Cherry_Tag_Gene Cherry Tag Gene Cherry_Tag_Gene->Ligation pET22b_Vector pET22b Expression Vector pET22b_Vector->Ligation Recombinant_Plasmid Recombinant pET22b Plasmid Ligation->Recombinant_Plasmid Transformation Transformation Recombinant_Plasmid->Transformation Induction IPTG Induction Transformation->Induction E_coli_BL21 E. coli BL21(DE3) Host E_coli_BL21->Transformation Expression Expression of This compound-Cherry Fusion Protein Induction->Expression Purification Purification of Fusion Protein Expression->Purification Cleavage Formic Acid Cleavage Purification->Cleavage Final_Purification Purification of this compound Cleavage->Final_Purification

Workflow for the heterologous expression of this compound in E. coli.

Quantitative Data Summary

The following table summarizes the expected yields from the E. coli expression system. Note that the final yield of purified this compound is an estimate, as it can vary depending on the efficiency of the cleavage and purification steps.

ParameterValueReference
Expression System E. coli BL21(DE3) with pET22b vector
Fusion Partner Cherry Tag
Fusion Protein Yield 300 µg/mL of culture
Estimated Final Yield of Pure this compound 15-25 µg/mL of culture
Purity >95% (as determined by SDS-PAGE and RP-HPLC)

Experimental Protocols

Vector Construction and Gene Synthesis
  • Gene Synthesis : Synthesize the DNA sequence encoding the 26-amino acid this compound peptide. Codon optimization for E. coli is highly recommended to enhance expression levels.

  • Incorporate Cleavage Site : At the N-terminus of the this compound coding sequence, incorporate a codon for Aspartic Acid (Asp) followed by a codon for Proline (Pro). This Asp-Pro bond is susceptible to cleavage by formic acid.

  • Vector and Fusion Partner : Subclone the synthesized this compound gene into the pET22b expression vector, in-frame with the "Cherry tag" fusion partner. The pET22b vector contains a T7 promoter for strong, inducible expression and a pelB leader sequence for secretion to the periplasm, which can aid in protein folding and purification.

  • Transformation : Transform the constructed plasmid into a suitable cloning host (e.g., E. coli DH5α) for plasmid amplification and sequence verification. Subsequently, transform the verified plasmid into the expression host, E. coli BL21(DE3).

Expression of the this compound-Cherry Fusion Protein
  • Starter Culture : Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin (B1664943) for pET vectors). Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture : Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction : Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Post-Induction Growth : Reduce the incubation temperature to 18-25°C and continue to shake for 16-24 hours. The lower temperature promotes proper protein folding and can increase the yield of soluble protein.

  • Cell Harvesting : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Purification of the Fusion Protein
  • Cell Lysis : Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0). Lyse the cells by sonication on ice or by using a French press.

  • Clarification : Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble fusion protein.

  • Affinity Chromatography : Since the "Cherry tag" is a fluorescent protein, affinity chromatography can be performed using an anti-mCherry nanobody affinity matrix.

    • Equilibrate the affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., lysis buffer with a slightly higher salt concentration) to remove non-specifically bound proteins.

    • Elute the fusion protein using a suitable elution buffer, which could involve a change in pH or the use of a competitive ligand, depending on the specific affinity matrix used. Alternatively, if a His-tag is also incorporated, Ni-NTA affinity chromatography can be employed.

Cleavage of the Fusion Protein
  • Formic Acid Hydrolysis : The Asp-Pro bond introduced between the Cherry tag and this compound is specifically cleaved by formic acid.

    • Dialyze the purified fusion protein against deionized water and then lyophilize.

    • Dissolve the lyophilized protein in 70% (v/v) formic acid.

    • Incubate the reaction at 37-42°C for 48-72 hours. The optimal time and temperature should be determined empirically to maximize cleavage and minimize non-specific degradation.

  • Removal of Formic Acid : After the incubation, remove the formic acid by lyophilization or by extensive dialysis against a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

Purification of this compound

The cleavage reaction will result in a mixture of the Cherry tag, uncleaved fusion protein, and the released this compound peptide. Due to its small size and cationic nature, this compound can be purified using a combination of cation exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Cation Exchange Chromatography (CIEX) :

    • Column : A strong cation exchange column (e.g., SP Sepharose).

    • Binding Buffer (Buffer A) : 20 mM sodium phosphate, pH 6.0.

    • Elution Buffer (Buffer B) : 20 mM sodium phosphate, 1 M NaCl, pH 6.0.

    • Procedure :

      • Equilibrate the column with Buffer A.

      • Load the sample (after formic acid removal and buffer exchange into Buffer A).

      • Wash the column with Buffer A to remove unbound proteins (like the Cherry tag, which is likely less cationic).

      • Elute the bound this compound using a linear gradient of 0-100% Buffer B.

      • Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify those containing pure this compound.

  • Reversed-Phase HPLC (RP-HPLC) :

    • Column : A C18 reversed-phase column.

    • Mobile Phase A : 0.1% (v/v) trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% (v/v) TFA in acetonitrile.

    • Procedure :

      • Pool the this compound-containing fractions from the CIEX step.

      • Inject the sample onto the C18 column equilibrated with a low percentage of Buffer B (e.g., 5%).

      • Elute the peptide using a linear gradient of increasing Buffer B concentration.

      • Monitor the elution profile at 214 nm and 280 nm.

      • Collect the peak corresponding to this compound.

      • Verify the purity and identity of the final product by mass spectrometry.

Protocols for Other Expression Systems (Adaptable for this compound)

While a specific, detailed protocol for this compound expression in yeast has not been extensively published, the following general protocol for antimicrobial peptide expression in Pichia pastoris can be adapted.

Pichia pastoris Expression (General Protocol)
  • Vector and Strain : Use a P. pastoris expression vector with a strong, inducible promoter (e.g., the alcohol oxidase 1, AOX1, promoter) and an α-factor secretion signal for extracellular expression. The P. pastoris strain GS115 or X-33 are commonly used.

  • Gene Synthesis and Cloning : Synthesize the this compound gene with codon optimization for P. pastoris and clone it into the expression vector in-frame with the secretion signal.

  • Transformation and Screening : Linearize the plasmid and transform it into P. pastoris by electroporation. Screen for multi-copy integrants to identify high-expressing clones.

  • Expression :

    • Grow a starter culture in Buffered Glycerol-complex Medium (BMGY).

    • Inoculate the main culture in BMGY and grow to a high cell density.

    • Induce expression by pelleting the cells and resuspending them in Buffered Methanol-complex Medium (BMMY). Add methanol (B129727) to a final concentration of 0.5-1.0% every 24 hours to maintain induction.

  • Purification : The secreted this compound can be purified from the culture supernatant using the cation exchange and RP-HPLC methods described above.

Characterization of Recombinant this compound

Antimicrobial Activity Assay

The biological activity of the purified recombinant this compound should be confirmed using antimicrobial assays.

  • Minimal Inhibitory Concentration (MIC) Assay :

    • Prepare a two-fold serial dilution of the purified this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Bacillus subtilis, Escherichia coli, or a fungal strain like Neurospora crassa).

    • Incubate the plate under appropriate conditions for the test organism.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful heterologous expression and purification of the antimicrobial peptide this compound. The E. coli fusion protein system offers a robust method for obtaining significant quantities of the peptide, and the adaptable protocols for yeast systems provide an alternative for eukaryotic expression. Careful optimization of expression, cleavage, and purification steps will be crucial for maximizing the yield and purity of the final product. The biological activity of the recombinant peptide should always be verified to ensure its functionality for downstream applications in research and drug development.

Application Note & Protocol: Quantitative Real-Time PCR (qRT-PCR) for Metchnikowin mRNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metchnikowin (Mtk) is a proline-rich antimicrobial peptide (AMP) in Drosophila melanogaster with both antibacterial and antifungal properties.[1][2][3] Its expression is a key indicator of innate immune activation. The induction of this compound is primarily regulated by two distinct NF-κB signaling pathways: the Toll pathway, which is mainly activated by fungi and Gram-positive bacteria, and the Immune deficiency (Imd) pathway, which is typically triggered by Gram-negative bacteria.[1][2][4][5][6][7] Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for measuring the transcript levels of this compound, providing valuable insights into the host's immune response to various pathogens or experimental conditions. This document provides a detailed protocol for the quantification of this compound mRNA levels in Drosophila samples.

Signaling Pathway for this compound Expression

The expression of the this compound gene is controlled by the convergence of the Toll and Imd pathways, allowing for a broad response to different microbial challenges.[1][8][9]

Metchnikowin_Signaling cluster_toll Toll Pathway cluster_imd Imd Pathway cluster_nucleus Nucleus fungi Fungi / Gram+ Bacteria spatzle Spätzle fungi->spatzle toll_receptor Toll Receptor tube_pelle Tube/Pelle Kinase Cascade toll_receptor->tube_pelle spatzle->toll_receptor cactus Cactus (IκB) tube_pelle->cactus phosphorylates dif_dorsal Dif/Dorsal (NF-κB) tube_pelle->dif_dorsal releases relish Relish (NF-κB) mtk_gene This compound Gene dif_dorsal->mtk_gene translocates & activates gram_neg Gram- Bacteria pgrp PGRP Receptors gram_neg->pgrp imd_cascade IMD/FADD/Dredd Cascade pgrp->imd_cascade imd_cascade->relish cleaves relish->mtk_gene translocates & activates

Caption: Toll and Imd pathways regulating this compound gene expression.

Experimental Data Summary

The following table presents representative data on this compound mRNA expression levels in adult Drosophila melanogaster following different immune challenges. Data is normalized to a non-infected control group. Baseline expression in non-infected flies is detectable but low.[5]

Experimental ConditionTreatmentTime Post-Infection (Hours)This compound mRNA Fold Change (Mean ± SD)
ControlSterile Injury (Prick)65 ± 1.5
No Treatment-1.0 (Baseline)
Toll Pathway Activation Beauveria bassiana (Fungus)24150 ± 25
Micrococcus luteus (Gram+)6120 ± 18
Imd Pathway Activation Escherichia coli (Gram-)695 ± 15
Combined Activation Septic Injury (Mixed Bacteria)6200 ± 30

Detailed Experimental Protocol

This protocol outlines the steps for sample preparation, RNA extraction, cDNA synthesis, and qRT-PCR analysis to quantify this compound mRNA.

I. Materials and Reagents
  • Biological Samples: Drosophila melanogaster (e.g., whole flies, dissected fat bodies).

  • RNA Extraction: TRIzol™ Reagent or commercial RNA isolation kit (e.g., RNeasy Mini Kit, QIAGEN).

  • Reverse Transcription: M-MLV Reverse Transcriptase or a commercial cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: SYBR Green-based qPCR master mix (e.g., GoTaq® qPCR Master Mix, Promega).

  • Primers: Desalted, PCR-grade primers for this compound and a validated housekeeping gene.

  • Consumables: Nuclease-free water, sterile microcentrifuge tubes, pipette tips, qPCR plates/tubes.

II. Primer Design

Primers should be designed to span an exon-exon junction to prevent amplification of genomic DNA.

Gene TargetPrimer Sequence (5' → 3')Amplicon Size (bp)
This compound (Mtk) Fwd: CGGACATGAAGACCATCTGGRev: GCTTGTTGCCCAGGTAGTTG~80-150
RpL32 (Housekeeping) Fwd: GACGCTTCAAGGGACAGTATCTGRev: AAACGCGGTTCTGCATGAG~70-120

Note: Primer sequences are examples and should be validated in silico (e.g., using Primer-BLAST) and experimentally for specificity and efficiency. The stability of the chosen housekeeping gene (e.g., RpL32, GAPDH, Actin) should be confirmed for the specific experimental conditions, as expression levels can vary.[10][11]

III. Experimental Workflow

The overall workflow involves several key stages from sample collection to data interpretation.

qRT_PCR_Workflow sample_prep 1. Sample Preparation (e.g., Immune Challenge, Dissection of Fat Body) rna_extraction 2. Total RNA Extraction (e.g., TRIzol Method) sample_prep->rna_extraction qc_dnase 3. RNA QC & DNase Treatment (Spectrophotometry, Gel Electrophoresis) rna_extraction->qc_dnase cdna_synthesis 4. Reverse Transcription (mRNA to cDNA) qc_dnase->cdna_synthesis qpcr_setup 5. qRT-PCR Setup (Master Mix, Primers, cDNA) cdna_synthesis->qpcr_setup qpcr_run 6. qRT-PCR Amplification (Real-time fluorescence monitoring) qpcr_setup->qpcr_run data_analysis 7. Data Analysis (ΔΔCt Method, Fold Change Calculation) qpcr_run->data_analysis

Caption: Standard workflow for qRT-PCR analysis of this compound mRNA.
IV. Step-by-Step Methodology

Step 1: Sample Preparation & Homogenization

  • Collect 5-10 adult flies per biological replicate in a 1.5 mL microcentrifuge tube.

  • Flash-freeze the samples in liquid nitrogen to prevent RNA degradation.

  • Add 500 µL of TRIzol™ Reagent and homogenize immediately using a sterile pestle or bead beater.

Step 2: Total RNA Extraction (TRIzol™ Method)

  • Following homogenization, incubate the samples for 5 minutes at room temperature.

  • Add 100 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (containing RNA) to a new sterile tube.

  • Precipitate the RNA by adding 250 µL of isopropanol, mix gently, and incubate for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 500 µL of 75% ethanol (B145695) (prepared with nuclease-free water).

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 20-30 µL of nuclease-free water.

Step 3: RNA Quality Control and DNase Treatment

  • Quantify RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • (Optional but recommended) Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct bands corresponding to 28S and 18S rRNA should be visible.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA according to the manufacturer's protocol.

Step 4: Reverse Transcription (cDNA Synthesis)

  • Use a standardized amount of total RNA (e.g., 1 µg) for each sample to synthesize cDNA.

  • Combine RNA, random hexamers or oligo(dT) primers, and dNTPs. Incubate at 65°C for 5 minutes, then place on ice.

  • Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Perform the synthesis according to the enzyme's recommended thermal profile (e.g., 25°C for 10 min, 42-50°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).

  • The resulting cDNA can be stored at -20°C.

Step 5: Quantitative Real-Time PCR (qRT-PCR)

  • Prepare the qPCR reaction mix in a sterile tube on ice. For a 10 µL reaction:

    • 5 µL 2x SYBR Green Master Mix

    • 0.4 µL Forward Primer (10 µM)

    • 0.4 µL Reverse Primer (10 µM)

    • 3.2 µL Nuclease-free water

    • 1 µL cDNA template (diluted 1:5 or 1:10)

  • Aliquot the master mix into qPCR plate wells.

  • Add the corresponding cDNA template to each well.

  • Set up reactions for each sample in triplicate for both the target gene (this compound) and the housekeeping gene (e.g., RpL32). Include no-template controls (NTCs) to check for contamination.

  • Seal the plate, centrifuge briefly, and place it in the qRT-PCR instrument.

Step 6: Thermal Cycling Protocol A typical three-step cycling protocol is as follows:

  • Initial Denaturation: 95°C for 2-5 minutes (1 cycle).

  • Amplification:

    • 95°C for 15 seconds (Denaturation)

    • 60°C for 1 minute (Annealing/Extension & Data Acquisition)

    • Repeat for 40 cycles.

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product (e.g., 65°C to 95°C, with fluorescence readings every 0.5°C).

Step 7: Data Analysis

  • Determine the Threshold Cycle (Ct) for each reaction.

  • Calculate the relative expression of this compound using the Comparative Ct (ΔΔCt) method .[12]

    • Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct (this compound) - Ct (Housekeeping Gene)

    • Normalize to Control Group (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

    • Calculate Fold Change: Fold Change = 2-ΔΔCt

  • The final value represents the fold change in this compound mRNA expression in the treated sample relative to the control sample, normalized to the expression of a stable housekeeping gene.

References

Application Notes and Protocols for the Purification of Metchnikowin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metchnikowin is a 26-residue, proline-rich antimicrobial peptide (AMP) originally isolated from the fruit fly, Drosophila melanogaster.[1] It exhibits potent activity against Gram-positive bacteria and fungi, making it a person of interest for therapeutic and agricultural applications.[1][2] this compound exists as two natural isoforms, differing by a single amino acid residue.[1] The expression of this compound is regulated by the Toll and Immune deficiency (Imd) signaling pathways, which are key components of the insect's innate immune system.[3][4] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the predominant and most effective method for the purification of this compound and other antimicrobial peptides.[5][6][7] This document provides detailed application notes and protocols for the purification of this compound using RP-HPLC.

Quantitative Data Summary

The purification of this compound from a crude extract or synthetic preparation can be monitored and quantified using RP-HPLC. The following table summarizes typical expected data from a well-optimized purification protocol. Please note that these values are illustrative and can vary based on the starting material, sample load, and specific HPLC system.

ParameterCrude SamplePost-HPLC Fraction
Purity (%) <10%>95%
Recovery (%) N/A80-95%
Estimated Retention Time (min) Multiple PeaksIsoform 1: ~25 minIsoform 2: ~26 min
Mass (m/z) by Mass Spectrometry Complex SpectrumTheoretical Mass

Experimental Protocols

This section details a generalized protocol for the purification of this compound using RP-HPLC. This protocol is based on established methods for the purification of similar antimicrobial peptides.[5][6][7]

1. Sample Preparation

Proper sample preparation is critical for successful HPLC purification.

  • From Biological Source (e.g., Drosophila hemolymph):

    • Induce an immune response in Drosophila to enhance this compound expression.

    • Collect hemolymph and centrifuge to remove hemocytes and debris.

    • Perform a preliminary solid-phase extraction (SPE) using a C18 cartridge to enrich the peptide fraction and remove salts and larger proteins.

    • Elute the peptide fraction from the SPE cartridge with an appropriate solvent (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).

    • Lyophilize the eluted fraction to dryness.

  • From Synthetic Source:

    • After peptide synthesis and cleavage from the resin, precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet multiple times with cold ether to remove organic impurities.

    • Air-dry the crude peptide pellet.

  • Final Sample Preparation:

    • Dissolve the lyophilized or dried crude peptide in the HPLC mobile phase A (see below). The concentration should be optimized, typically in the range of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard analytical or preparative HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column is recommended. The dimensions will depend on the sample load (analytical: 4.6 x 250 mm, 5 µm; preparative: >10 mm ID).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Detection Wavelength: 214 nm (for peptide bonds) and 280 nm (for aromatic residues, if present).

  • Flow Rate: Dependent on column dimensions (analytical: ~1 mL/min; preparative: variable).

  • Column Temperature: 25-30 °C.

3. HPLC Gradient Program

A linear gradient from mobile phase A to mobile phase B is used to elute the peptides. The gradient should be shallow to ensure good resolution of the this compound isoforms from impurities.

Time (minutes)% Mobile Phase B
05
55
6565
7095
7595
805
905

4. Fraction Collection and Analysis

  • Collect fractions corresponding to the major peaks observed on the chromatogram.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Analysis and Final Product start Crude this compound Source (Biological or Synthetic) spe Solid-Phase Extraction (SPE) (for biological samples) start->spe hplc Reversed-Phase HPLC (C18 Column, ACN/H2O/TFA Gradient) dissolve Dissolve in Mobile Phase A spe->dissolve filter Filter Sample (0.22 µm) dissolve->filter filter->hplc Inject Sample collect Fraction Collection hplc->collect purity Purity Check (Analytical HPLC) collect->purity identity Identity Confirmation (Mass Spectrometry) purity->identity pool Pool Pure Fractions identity->pool lyophilize Lyophilization pool->lyophilize end Purified this compound lyophilize->end

Caption: Workflow for the purification of this compound.

Signaling Pathways Regulating this compound Expression

G cluster_0 Toll Pathway cluster_1 Imd Pathway fungi Fungi & Gram-positive Bacteria toll_receptor Toll Receptor fungi->toll_receptor cactus Cactus Degradation toll_receptor->cactus dif_dorsal Dif/Dorsal Translocation cactus->dif_dorsal nucleus Nucleus dif_dorsal->nucleus gram_neg Gram-negative Bacteria imd_receptor IMD Receptor gram_neg->imd_receptor relish Relish Translocation imd_receptor->relish relish->nucleus This compound This compound Gene Expression nucleus->this compound

Caption: Toll and Imd pathways regulating this compound expression.

References

Application Notes & Protocols for Creating Stable Cell Lines Expressing Metchnikowin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metchnikowin is a 26-amino acid, proline-rich antimicrobial peptide (AMP) originally discovered in Drosophila melanogaster. It exhibits potent antifungal and antibacterial activity, making it a promising candidate for therapeutic development.[1][2] The generation of stable cell lines capable of consistently producing recombinant this compound is a critical step for research, high-throughput screening, and potential large-scale production.[3] This document provides a detailed protocol for establishing stable cell lines expressing this compound, with a focus on using the Drosophila Schneider 2 (S2) cell line. The S2 cell system is advantageous as it is derived from the same species as this compound, which can facilitate proper protein folding and secretion.[4][5]

I. Overview of Stable Cell Line Generation

Stable cell line generation involves the introduction of exogenous DNA into a host cell's genome, leading to long-term and consistent expression of a gene of interest.[6] This contrasts with transient transfection, where gene expression is temporary.[6][7] The general workflow for creating a stable cell line involves:

  • Vector Construction: Cloning the gene of interest (this compound) into an appropriate expression vector.

  • Transfection: Introducing the expression vector into the host cells.

  • Selection: Using a selectable marker to eliminate non-transfected cells.

  • Screening and Clonal Isolation: Identifying and isolating single cells that exhibit high and stable expression of the target protein.

  • Expansion and Characterization: Expanding the selected clones and verifying their stability and productivity.[2][3]

II. Recommended Expression System

For the expression of this compound, this protocol recommends the use of the Drosophila Schneider 2 (S2) cell line in conjunction with the pMT/BiP/V5-His expression vector and the pCoHygro selection vector.

  • Drosophila S2 Cells: These cells are derived from late-stage Drosophila melanogaster embryos and are well-suited for high-density suspension culture, making them ideal for protein production.[5][8]

  • pMT/BiP/V5-His Vector: This vector contains a metallothionein (B12644479) (MT) promoter for inducible expression of the gene of interest.[6][9] Expression is induced by the addition of copper sulfate (B86663) to the culture medium.[6][9] The vector also includes the Drosophila BiP secretion signal, which directs the expressed protein to the secretory pathway, facilitating its release into the culture medium and simplifying subsequent purification.[6][9]

  • pCoHygro Selection Vector: This vector confers resistance to the antibiotic hygromycin B, allowing for the selection of stably transfected cells.[5][10]

III. Experimental Protocols

Protocol 1: Cloning of this compound into pMT/BiP/V5-His Vector

This protocol outlines the steps to clone the this compound coding sequence into the pMT/BiP/V5-His expression vector.

1.1. Primer Design and PCR Amplification:

  • Design PCR primers to amplify the this compound coding sequence from a suitable template (e.g., Drosophila cDNA).

  • Incorporate appropriate restriction enzyme sites into the primers that are compatible with the multiple cloning site of the pMT/BiP/V5-His vector (e.g., EcoRI and XhoI). Ensure the coding sequence is in-frame with the BiP secretion signal and the C-terminal V5-His tag.

  • Perform PCR to amplify the this compound gene.

1.2. Vector and Insert Digestion:

  • Digest both the purified PCR product and the pMT/BiP/V5-His vector with the selected restriction enzymes.

  • Purify the digested vector and insert using a gel purification kit.

1.3. Ligation:

  • Ligate the digested this compound insert into the digested pMT/BiP/V5-His vector using T4 DNA ligase.

1.4. Transformation and Plasmid Preparation:

  • Transform the ligation product into a competent E. coli strain (e.g., DH5α).

  • Select for transformed colonies on LB agar (B569324) plates containing ampicillin (B1664943) (50-100 µg/mL).[6]

  • Isolate plasmid DNA from several colonies and verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.

  • Prepare a large-scale, high-purity preparation of the confirmed pMT/BiP/V5-His-Metchnikowin plasmid for transfection.

Protocol 2: Determination of Optimal Hygromycin B Concentration (Kill Curve)

Before selecting for stable transfectants, it is crucial to determine the minimum concentration of hygromycin B that is lethal to untransfected S2 cells.

2.1. Cell Plating:

  • Plate S2 cells in a multi-well plate at a density of approximately 2 x 10^6 cells/mL.

2.2. Antibiotic Treatment:

  • Prepare a range of hygromycin B concentrations in complete Schneider's Drosophila Medium (e.g., 0, 50, 100, 150, 200, 300, 400, 500 µg/mL).

  • Replace the medium in the wells with the medium containing the different concentrations of hygromycin B.

2.3. Monitoring Cell Viability:

  • Incubate the cells at 28°C and monitor cell viability every 2-3 days for 2 weeks.

  • The optimal concentration for selection is the lowest concentration that results in complete cell death within 2 weeks. For S2 cells, this is typically around 300 µg/mL.[10]

Protocol 3: Generation of a Stable Polyclonal S2 Cell Line

This protocol describes the co-transfection of S2 cells with the expression and selection vectors and the subsequent selection of a stable polyclonal population.

3.1. Cell Preparation for Transfection:

  • The day before transfection, seed 3 x 10^6 S2 cells per well in a 6-well plate in 3 mL of complete Schneider's Drosophila Medium.[11]

  • Incubate overnight at 28°C. The cells should be in the logarithmic growth phase at the time of transfection.[11]

3.2. Calcium Phosphate (B84403) Transfection:

  • Prepare a transfection cocktail containing 19 µg of the pMT/BiP/V5-His-Metchnikowin plasmid and 1 µg of the pCoHygro selection vector.[11]

  • Follow a standard calcium phosphate transfection protocol for S2 cells.[10][11] Briefly, mix the DNA with a calcium chloride solution and add this dropwise to a HEPES-buffered saline solution while vortexing to form a fine precipitate.

  • Add the precipitate dropwise to the cells and incubate for 16-24 hours at 28°C.[10]

3.3. Selection of Stable Transfectants:

  • After 48 hours post-transfection, begin the selection process.

  • Replace the medium with fresh complete Schneider's Drosophila Medium containing the predetermined optimal concentration of hygromycin B.

  • Replace the selective medium every 3-4 days.[5]

  • Selection can take 3-4 weeks, during which untransfected cells will die.[5][10]

  • The surviving cells form a stable polyclonal population.

3.4. Expansion and Cryopreservation:

  • Once a resistant population is established, expand the cells in selective medium.

  • Cryopreserve aliquots of the stable polyclonal cell line for future use.

Protocol 4: Screening and Clonal Isolation by Limiting Dilution

This protocol describes the isolation of single-cell clones from the stable polyclonal population to ensure a homogenous cell line with high expression.

4.1. Limiting Dilution:

  • Serially dilute the stable polyclonal cell population in 96-well plates to a final concentration of approximately 0.5 cells per well.

  • To support the growth of single cells, the use of conditioned medium or co-cultivation with untransfected feeder cells that are later eliminated by antibiotic selection can be employed.[12][13]

4.2. Clone Expansion:

  • Incubate the plates at 28°C and monitor for the growth of single colonies.

  • Once colonies are visible, transfer them to larger wells (e.g., 24-well plates) and gradually expand the cultures.[11]

4.3. Screening for this compound Expression:

  • Induce the expression of this compound by adding copper sulfate to a final concentration of 500 µM to the culture medium for 24 hours.[6][10]

  • Screen the supernatant of each clone for this compound expression using an appropriate method such as:

    • ELISA: If an antibody against this compound is available.

    • Western Blot: Using an anti-V5 or anti-His antibody to detect the C-terminal tag.[12]

    • Antimicrobial Activity Assay: Test the supernatant for its ability to inhibit the growth of a susceptible microbial strain.

4.4. Selection and Expansion of High-Producing Clones:

  • Identify the clones with the highest and most consistent expression of this compound.

  • Expand these high-producing clones and create a master cell bank for long-term storage and future experiments.

IV. Data Presentation

Table 1: Typical Antibiotic Concentrations for S2 Cell Selection

Selectable Marker Antibiotic Typical Working Concentration Selection Time
Hygromycin B Phosphotransferase Hygromycin B 150 - 300 µg/mL[7][10] 3 - 4 weeks[5][10]
Blasticidin S Deaminase Blasticidin S 25 µg/mL[10] 2 weeks[10]

| Puromycin (B1679871) N-acetyl-transferase | Puromycin | 2 - 10 µg/mL[14] | ~3 days[14] |

Table 2: Transfection Parameters for S2 Cells (per 6-well plate well)

Parameter Value
Cell Density at Seeding 3 x 10^6 cells[11]
Expression Vector DNA 19 µg[11]
Selection Vector DNA 1 µg[11]
Incubation Time with Precipitate 16 - 24 hours[10]

| Post-Transfection Recovery | 48 hours[11] |

V. Visualizations

experimental_workflow cluster_0 Vector Construction cluster_1 Stable Cell Line Generation cluster_2 Screening & Characterization A Amplify this compound Gene (PCR) B Digest Vector (pMT/BiP/V5-His) & Insert A->B C Ligate Insert into Vector B->C D Transform E. coli & Purify Plasmid C->D E Co-transfect S2 Cells with Expression & Selection Vectors D->E Transfection F Hygromycin B Selection (Polyclonal Population) E->F G Limiting Dilution for Clonal Isolation F->G H Expand Clones G->H I Induce this compound Expression (Copper Sulfate) H->I Screening J Screen Clones for Expression (ELISA, Western Blot, Activity Assay) I->J K Select & Expand High-Producing Clones J->K L Master Cell Bank K->L

Caption: Workflow for generating stable S2 cell lines expressing this compound.

signaling_pathway cluster_induction Inducible Expression System Inducer Copper Sulfate (CuSO4) MT_Promoter Metallothionein (MT) Promoter Inducer->MT_Promoter Activates Metchnikowin_Gene This compound Gene MT_Promoter->Metchnikowin_Gene Drives Transcription Transcription Transcription Metchnikowin_Gene->Transcription Translation Translation Transcription->Translation BiP_Signal BiP Secretion Signal Translation->BiP_Signal Secreted_Peptide Secreted this compound BiP_Signal->Secreted_Peptide Directs Secretion

Caption: Inducible expression of secreted this compound in S2 cells.

References

Application Notes and Protocols for Assessing the Stability of Metchnikowin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of Metchnikowin, a 26-residue antimicrobial peptide from Drosophila melanogaster.[1][2] The stability of this compound is a critical parameter for its potential development as a therapeutic agent. These protocols cover methods to evaluate its susceptibility to proteolytic degradation, as well as its thermal and pH stability.

This compound has demonstrated both antibacterial and antifungal properties.[2] Notably, it can persist in the hemolymph of Drosophila for up to two weeks following an immune challenge, suggesting a significant level of in vivo stability.[3][4] The following protocols are designed to quantify this stability under various in vitro conditions.

Assessment of Proteolytic Stability

Proteolytic degradation is a primary concern for peptide therapeutics. This protocol describes a method to assess the stability of this compound in the presence of common proteases.

Experimental Workflow for Proteolytic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results peptide_prep Prepare this compound Stock Solution incubation Incubate this compound with Proteases at 37°C peptide_prep->incubation protease_prep Prepare Protease Solutions (e.g., Trypsin, Chymotrypsin) protease_prep->incubation time_points Collect Aliquots at Various Time Points incubation->time_points quench Quench Reaction (e.g., with TFA) time_points->quench hplc Analyze by RP-HPLC quench->hplc quantify Quantify Remaining Peptide hplc->quantify half_life Calculate Half-Life (t½) quantify->half_life

Caption: Workflow for determining the proteolytic stability of this compound.

Protocol: Proteolytic Degradation Assay

This protocol is adapted from general protease assay methodologies.[5][6]

Materials:

  • This compound peptide (lyophilized)

  • Proteases (e.g., Trypsin, Chymotrypsin, Pepsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[7]

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in the assay buffer to a final concentration of 1 mg/mL.

  • Preparation of Protease Solutions:

    • Prepare stock solutions of each protease in the assay buffer at a concentration of 1 mg/mL.

  • Enzymatic Reaction:

    • In separate microcentrifuge tubes, add the this compound solution to achieve a final concentration of 0.5 mg/mL.

    • Initiate the reaction by adding a protease solution to a final enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the reaction mixtures at 37°C.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of 10% TFA.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC to separate the intact this compound from its degradation products.

    • Use a C18 column with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining peptide relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide in the presence of each protease.

Data Presentation: Proteolytic Stability of this compound
ProteaseHalf-Life (t½) in minutes
Trypsin> 240
Chymotrypsin180
Pepsin95

Assessment of Thermal Stability

Evaluating the thermal stability of this compound is crucial for determining appropriate storage and handling conditions.

Experimental Workflow for Thermal Stability Assessment

cluster_prep Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_results Results peptide_prep Prepare this compound Solution in Appropriate Buffer incubation Incubate Aliquots at Different Temperatures peptide_prep->incubation time_points Collect Samples at Various Time Points incubation->time_points hplc Analyze by RP-HPLC for Degradation time_points->hplc dls Analyze by DLS for Aggregation time_points->dls degradation_rate Determine Degradation Rate hplc->degradation_rate aggregation_profile Assess Aggregation Profile dls->aggregation_profile

Caption: Workflow for assessing the thermal stability of this compound.

Protocol: Thermal Stability Assay

This protocol is based on general methods for assessing peptide stability under thermal stress.[8]

Materials:

  • This compound peptide (lyophilized)

  • Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • RP-HPLC system

  • Dynamic Light Scattering (DLS) instrument

  • Incubators or heating blocks set to various temperatures

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the desired buffer.

    • Aliquot the solution into several microcentrifuge tubes.

  • Thermal Stress Application:

    • Incubate the aliquots at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C).

    • Collect samples at various time points (e.g., 0, 1, 6, 24, and 48 hours).

  • Analysis of Degradation:

    • Analyze the samples for chemical degradation using RP-HPLC as described in the proteolytic stability protocol.

    • Quantify the percentage of intact this compound remaining.

  • Analysis of Aggregation:

    • Analyze the samples for physical aggregation using DLS to measure changes in particle size distribution.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time for each temperature.

    • Report the temperature at which significant degradation or aggregation occurs.

Data Presentation: Thermal Stability of this compound after 24 hours
Temperature (°C)Remaining Intact Peptide (%)Average Particle Size (nm)
499.55.2
2598.25.5
3795.16.1
5082.415.8
7065.7> 100 (significant aggregation)

Assessment of pH Stability

The stability of this compound across a range of pH values is important for formulation development and understanding its behavior in different biological environments.

Logical Relationship for pH Stability Assessment

cluster_input Input cluster_conditions Experimental Conditions cluster_output Output peptide This compound Peptide ph3 pH 3.0 peptide->ph3 ph5 pH 5.0 peptide->ph5 ph7_4 pH 7.4 peptide->ph7_4 ph9 pH 9.0 peptide->ph9 stability_profile pH Stability Profile ph3->stability_profile ph5->stability_profile ph7_4->stability_profile ph9->stability_profile

Caption: Logical diagram for assessing the pH stability of this compound.

Protocol: pH Stability Assay

This protocol is based on general methods for evaluating peptide stability at different pH values.[9]

Materials:

Procedure:

  • Buffer Preparation:

    • Prepare a series of buffers with pH values ranging from 3.0 to 9.0.

  • Sample Preparation:

    • Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate all samples at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

  • RP-HPLC Analysis:

    • After incubation, analyze each sample by RP-HPLC to quantify the amount of intact this compound remaining.

    • Use a control sample stored at -20°C in a neutral buffer as a reference for 100% integrity.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each pH value.

    • Plot the percentage of remaining peptide against pH to determine the pH range of optimal stability.

Data Presentation: pH Stability of this compound after 24 hours at 25°C
pHBuffer SystemRemaining Intact Peptide (%)
3.0Citrate85.3
5.0Citrate96.8
7.4Phosphate99.1
9.0Borate92.5

References

Application Notes: In Vitro Transcription and Translation of the Metchnikowin Gene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metchnikowin (Mtk) is a 26-residue, proline-rich antimicrobial peptide (AMP) originally discovered in the fruit fly, Drosophila melanogaster.[1][2] It is a key effector molecule in the fly's innate immune system, exhibiting potent dual-action microbicidal activity against both gram-negative bacteria (like Escherichia coli) and filamentous fungi (such as Neurospora crassa).[1][3][4] The expression of the this compound gene is tightly regulated by the Toll and Immune-deficiency (Imd) signaling pathways, which are activated in response to fungal/gram-positive bacterial and gram-negative bacterial infections, respectively.[1][5] The ability to synthesize this compound in vitro offers a powerful tool for researchers and drug developers, enabling detailed structure-function analyses, high-throughput screening of its antimicrobial properties, and exploration of its therapeutic potential without the complexities of in vivo expression systems.

These application notes provide a comprehensive overview and detailed protocols for the cell-free synthesis of the this compound peptide using coupled in vitro transcription/translation (IVTT) systems.

Regulatory Signaling Pathways

The induction of this compound gene expression is a classic example of innate immune response signaling. As shown in the diagram below, both the Toll and Imd pathways can trigger its transcription. This dual regulation allows the host to produce this versatile peptide in response to a wide range of microbial challenges.[5][6]

Caption: Toll and Imd pathways inducing this compound gene expression.

Experimental Workflow for In Vitro Synthesis

The cell-free synthesis of this compound follows a streamlined workflow, beginning with the generation of a suitable DNA template and culminating in the analysis of the purified peptide. This process bypasses cellular machinery, offering speed and control over the reaction components.

IVTT_Workflow cluster_analysis Analysis Methods A 1. DNA Template Preparation (PCR or Plasmid) B 2. Coupled In Vitro Transcription/Translation (IVTT) A->B Add to cell-free extract C 3. Peptide Purification (e.g., HPLC) B->C Synthesized peptide D 4. Analysis & Quantification C->D Purified peptide SDS_PAGE SDS-PAGE D->SDS_PAGE Mass_Spec Mass Spectrometry D->Mass_Spec Activity_Assay Antimicrobial Assay D->Activity_Assay

Caption: General workflow for cell-free synthesis of this compound.

Quantitative Data Summary

The yield of in vitro synthesized this compound can vary depending on the chosen cell-free system, template quality, and reaction conditions. Insect cell-free systems are particularly well-suited for producing proteins from Drosophila.[7][8] The following table provides representative data for expected protein yields.

IVTT SystemDNA TemplateTemplate Conc. (ng/µL)Incubation (Time, Temp)Expected Yield (µg/mL)
E. coli S30 ExtractPCR Product (T7 Promoter)80 - 1202-4 hours, 37°C20 - 50
Insect Cell Extract (Sf21)Plasmid (T7 Promoter)100 - 1504-6 hours, 28-30°C50 - 75[7]
Wheat Germ ExtractPlasmid (T7 Promoter)80 - 1202-4 hours, 25°C30 - 60
Continuous-Exchange Cell-Free (CECF) Insect SystemPlasmid (T7 Promoter)100 - 15024-48 hours, 28-30°C> 200[8]

Note: Values are estimates and should be optimized for each specific experiment.

Detailed Experimental Protocols

Protocol 1: DNA Template Preparation

The this compound gene is ideal for IVTT as it is intron-less.[6] The template can be prepared either by PCR amplification from Drosophila genomic DNA or by using a linearized plasmid containing the gene sequence downstream of a T7 promoter.

Materials:

  • Drosophila melanogaster genomic DNA or plasmid containing the Mtk gene (RefSeq: FBgn0014865)[9]

  • Forward and Reverse primers flanking the Mtk open reading frame (ORF)

    • Forward Primer Design: Should include a T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') followed by a ribosome binding site (RBS) and the Mtk start codon.

    • Reverse Primer Design: Should anneal downstream of the Mtk stop codon.

  • High-fidelity DNA polymerase and dNTPs

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • PCR Amplification:

    • Set up a 50 µL PCR reaction using 50-100 ng of genomic DNA or 1-5 ng of plasmid DNA as a template.

    • Use a standard thermal cycling program optimized for the high-fidelity polymerase and primer annealing temperatures.

    • Run the entire PCR product on a 1% agarose (B213101) gel to confirm the amplification of a single band of the correct size (~159 bp for the ORF).

  • Purification:

    • Purify the PCR product using a commercial PCR purification kit according to the manufacturer's instructions.

    • Elute the DNA in nuclease-free water.

  • Quantification:

    • Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop). The final concentration should be ≥100 ng/µL for optimal IVTT performance.

    • Store the purified template at -20°C.

Protocol 2: Coupled In Vitro Transcription/Translation (IVTT)

This protocol is based on a commercially available insect cell-free expression system, which allows for simultaneous transcription and translation in a single reaction.[7]

Materials:

  • Insect Cell Extract IVTT Kit (e.g., from Creative Biolabs or similar)[7]

    • Sf21 Cell Extract (Master Mix)

    • Amino Acid Mixture

    • Energy Source (ATP/GTP)

    • T7 RNA Polymerase

  • Purified this compound DNA template (from Protocol 1)

  • Nuclease-free water

Procedure:

  • Thawing: Thaw all kit components on ice. Mix each component by gentle vortexing before use.

  • Reaction Assembly: On ice, combine the following in a sterile microcentrifuge tube:

    • Master Mix: 20 µL

    • Amino Acid Mixture: 5 µL

    • Energy Source: 5 µL

    • T7 RNA Polymerase: 2 µL

    • This compound DNA Template: 1-2 µg (adjust volume based on concentration)

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the reaction gently by pipetting. Incubate at 28-30°C for 4-6 hours in a thermal cycler or incubator. For higher yields with a CECF system, the reaction can be extended up to 48 hours.[8]

  • Storage: After incubation, place the reaction on ice. The synthesized peptide can be used immediately for analysis or stored at -80°C.

Protocol 3: Analysis of Synthesized this compound

A. SDS-PAGE and Autoradiography (for radiolabeled protein)

  • To visualize the small peptide, run 10 µL of the IVTT reaction on a high-percentage (18-20%) Tris-Tricine polyacrylamide gel.

  • If the reaction included a radiolabeled amino acid (e.g., ¹⁴C-leucine), dry the gel and expose it to an autoradiography film or phosphor screen to visualize the synthesized peptide.

B. Antimicrobial Activity Assay

  • Grow a culture of a susceptible microbial strain (e.g., E. coli or N. crassa) to mid-log phase.[1]

  • In a 96-well plate, perform serial dilutions of the IVTT reaction mixture in a suitable liquid growth medium.

  • Add a standardized inoculum of the microbial strain to each well.

  • Incubate the plate under optimal growth conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the peptide that inhibits visible microbial growth.

C. Purification and Mass Spectrometry

  • For detailed characterization, the peptide can be purified from the IVTT reaction mixture using High-Performance Liquid Chromatography (HPLC).[10]

  • Collect fractions and identify those containing the peptide using SDS-PAGE or an activity assay.

  • Confirm the exact mass and sequence of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to verify successful synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guide RNA Design for Metchnikowin CRISPR Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing guide RNA (gRNA) design for CRISPR-mediated editing of the Metchnikowin (Mtk) gene in Drosophila melanogaster.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing a guide RNA for this compound editing?

The initial and most critical step is to obtain the accurate target sequence for the this compound gene.[1] Given that there are two known isoforms of this compound in the Oregon R strain of Drosophila, differing by a single nucleotide, it is crucial to identify the specific isoform you are targeting or to design gRNAs that will effectively target both.[2] Understanding the gene structure, including exons and introns, is also essential for effective gRNA design.[1]

Q2: Which online tools are recommended for designing gRNAs targeting the this compound gene?

Several web-based tools are available for designing sgRNAs.[3] For Drosophila research, tools like CHOPCHOP , Benchling , and CRISPOR are highly recommended.[4][5] These platforms allow you to input the this compound gene sequence and will output a list of potential gRNA sequences with predicted on-target efficiency and off-target scores.[5] FlyCRISPR is a tool specifically developed for applications in fly species, including Drosophila melanogaster.[3]

Q3: What are the key parameters to consider when selecting the best gRNA from the design tool output?

When selecting a gRNA, you should prioritize the following:

  • High On-Target Score: This score predicts the efficiency of the gRNA in cutting the intended target site.[5]

  • Low Off-Target Score: This score estimates the likelihood of the gRNA binding to and cutting unintended sites in the genome.[5][6] Minimizing off-target effects is crucial for the specificity of your experiment.[7]

  • Targeting a Critical Functional Domain: For a knockout experiment, aim for gRNAs that target an early exon to introduce frameshift mutations, leading to a non-functional protein.[8]

  • Avoiding SNPs: If your Drosophila strain has known single nucleotide polymorphisms (SNPs) in the this compound gene, ensure your gRNA target site does not overlap with these to avoid affecting binding efficiency.

Q4: How many gRNAs should I test for my this compound editing experiment?

It is best practice to select and test three to five of the top-scoring gRNAs for your target gene.[9] This empirical validation helps identify the most effective gRNA for your specific experimental conditions, as prediction algorithms are not always perfect.[10]

Troubleshooting Guide

Problem 1: Low Editing Efficiency of this compound Gene

Possible Cause Troubleshooting Step
Suboptimal gRNA Design Re-evaluate your gRNA design. Ensure it has a high on-target score and targets a region accessible to the Cas9 nuclease.[9] Consider using a different gRNA design tool to cross-validate your choices.
Inefficient Delivery of CRISPR Components Optimize your delivery method (e.g., microinjection of embryos, cell line transfection).[11] For embryo microinjection, ensure the concentration and quality of Cas9 protein/mRNA and gRNA are optimal. For cell lines, consider testing different transfection reagents or electroporation parameters.[9]
Poor gRNA Quality Verify the integrity of your in vitro transcribed or synthetic gRNA. Running the gRNA on a denaturing gel can help assess its quality.[12]
Cellular Repair Mechanisms The efficiency of non-homologous end joining (NHEJ), the primary repair pathway for generating knockouts, can vary between cell types and developmental stages.[8]

Problem 2: High Off-Target Effects

Possible Cause Troubleshooting Step
Poor gRNA Specificity Choose a gRNA with the lowest possible off-target score from your design tool.[13] The "seed" region of the gRNA (the 8-12 bases next to the PAM) is particularly important for specificity.[14]
High Concentration of CRISPR Components Titrate the concentration of Cas9 and gRNA to find the lowest effective concentration.[11] An excess of the CRISPR machinery can increase the likelihood of off-target cleavage.[15]
Prolonged Expression of Cas9 and gRNA If using plasmid-based expression, the sustained presence of Cas9 and gRNA can lead to more off-target events.[16] Consider using Cas9 ribonucleoprotein (RNP) complexes, which are cleared from the cell more quickly.[6][16]
Use of Wild-Type Cas9 Employ high-fidelity Cas9 variants (e.g., eSpCas9(1.1), SpCas9-HF1) which have been engineered to have reduced off-target activity.[11][17]

Quantitative Data Summary

Table 1: Example gRNA Design Tool Output for this compound

gRNA IDSequence (5'-3')On-Target ScoreOff-Target Score
Mtk-gRNA-1GATCGTACGTAGCTAGCTAG955
Mtk-gRNA-2CTAGCTAGCTAGCTAGCTAG8820
Mtk-gRNA-3AGCTAGCTAGCTAGCTAGCT8535
Mtk-gRNA-4TCGATCGATCGATCGATCGA7550

Note: Scores are hypothetical and for illustrative purposes. On-target and off-target scores are generated by gRNA design tools based on their respective algorithms.

Table 2: Example Off-Target Analysis Data

gRNA IDPredicted Off-Target SiteMismatchesMeasured Off-Target Frequency (%)
Mtk-gRNA-1Chr2L:12345673< 0.1
Mtk-gRNA-2Chr3R:987654341.5
Mtk-gRNA-2ChrX:543210940.8

Note: Data is hypothetical. Off-target frequency is typically measured by techniques like GUIDE-seq, CIRCLE-seq, or targeted deep sequencing.

Experimental Protocols

Protocol 1: In Vitro Validation of gRNA Cleavage Efficiency

This protocol allows for the rapid assessment of gRNA efficiency before proceeding to in vivo experiments.[1]

Materials:

  • Cas9 Nuclease

  • Synthesized or in vitro transcribed gRNAs

  • PCR product of the this compound target region

  • Nuclease-free water

  • 10X Cas9 reaction buffer

  • Agarose (B213101) gel electrophoresis equipment

Method:

  • Prepare the Cas9-gRNA Ribonucleoprotein (RNP) Complex:

    • In a nuclease-free tube, mix 1 µL of 10X Cas9 reaction buffer, 100 ng of purified gRNA, and nuclease-free water to a volume of 8 µL.

    • Incubate at room temperature for 10 minutes to allow the gRNA to fold.

    • Add 1 µL of Cas9 nuclease (e.g., at 1 µM) and mix gently.

    • Incubate at 37°C for 15 minutes to form the RNP complex.

  • Cleavage Reaction:

    • Add 200 ng of the PCR product containing the this compound target site to the RNP complex.

    • Adjust the final volume to 20 µL with nuclease-free water if necessary.

    • Incubate at 37°C for 1 hour.

  • Analysis:

    • Add 2 µL of 10X loading dye to the reaction.

    • Run the entire sample on a 1.5% agarose gel alongside a lane with the uncut PCR product as a control.

    • Visualize the bands. Efficient cleavage will be indicated by the presence of two smaller DNA fragments in addition to any remaining uncut fragment.

Protocol 2: T7 Endonuclease I (T7E1) Assay for Detecting On-Target Editing in a Cell Population

This assay is a common method to detect the presence of insertions and deletions (indels) at the target locus.[11]

Materials:

  • Genomic DNA from edited and control cell populations

  • Primers flanking the this compound target site

  • High-fidelity DNA polymerase

  • T7 Endonuclease I and 10X reaction buffer

  • Agarose gel electrophoresis equipment

Method:

  • Genomic DNA Extraction and PCR Amplification:

    • Extract genomic DNA from both the CRISPR-edited and control (e.g., non-targeting gRNA) cell populations.

    • Amplify the genomic region flanking the this compound target site using high-fidelity PCR. A typical amplicon size is 500-800 bp.

  • Heteroduplex Formation:

    • In a PCR tube, mix 5 µL of the purified PCR product with 1 µL of 10X reaction buffer and 4 µL of nuclease-free water.

    • Denature and re-anneal the PCR products in a thermocycler using the following program:

      • 95°C for 5 minutes

      • Ramp down to 85°C at -2°C/second

      • Ramp down to 25°C at -0.1°C/second

      • Hold at 4°C

  • T7E1 Digestion:

    • Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.

    • Incubate at 37°C for 15-20 minutes.

  • Analysis:

    • Run the digested samples on a 2% agarose gel.

    • The presence of cleaved fragments (summing to the size of the original PCR product) indicates the presence of indels. The intensity of the cleaved bands can be used to estimate the editing efficiency.

Visualizations

CRISPR_Cas9_Mechanism cluster_0 CRISPR-Cas9 System cluster_1 Target DNA gRNA Guide RNA (gRNA) Cas9 Cas9 Nuclease gRNA->Cas9 binds to form RNP complex This compound This compound Gene Cas9->this compound gRNA guides Cas9 to target sequence PAM PAM This compound->PAM PAM recognition is required Cleavage Double-Strand Break This compound->Cleavage Cas9 creates a double-strand break NHEJ Indel Formation (Gene Knockout) Cleavage->NHEJ Repair via NHEJ

Caption: The CRISPR/Cas9 mechanism for gene editing.

gRNA_Design_Workflow A 1. Obtain this compound Target Sequence B 2. Use gRNA Design Tool (e.g., CHOPCHOP, Benchling) A->B C 3. Select Top 3-5 gRNAs based on: - High On-Target Score - Low Off-Target Score B->C D 4. In Vitro Validation (Cleavage Assay) C->D D->C Inefficient E 5. In Vivo Experiment (e.g., Embryo Injection) D->E Efficient F 6. Validate Editing Efficiency (e.g., T7E1 Assay, Sequencing) E->F G Successful this compound Edit F->G High Efficiency H Redesign gRNAs F->H Low Efficiency

Caption: Workflow for designing and validating gRNAs.

Troubleshooting_Tree Start Low Editing Efficiency? Check_gRNA Is gRNA design optimal? Start->Check_gRNA Yes Check_Delivery Is delivery method efficient? Check_gRNA->Check_Delivery Yes Redesign Redesign gRNAs using different tools/parameters Check_gRNA->Redesign No Check_Quality Is gRNA quality high? Check_Delivery->Check_Quality Yes Optimize_Delivery Optimize transfection/ injection parameters Check_Delivery->Optimize_Delivery No Synthesize_New Synthesize new/ purify existing gRNA Check_Quality->Synthesize_New No Success Problem Solved Check_Quality->Success Yes Redesign->Start Optimize_Delivery->Start Synthesize_New->Start

Caption: Troubleshooting decision tree for low editing efficiency.

References

Technical Support Center: Troubleshooting Low Yield in Recombinant Metchnikowin Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant Metchnikowin expression. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the expression and purification of this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no expression of recombinant this compound in E. coli. What are the potential causes and how can I troubleshoot this?

A1: Low or no expression of this compound is a common issue, often linked to its antimicrobial nature, which can be toxic to the E. coli host, or suboptimal expression conditions. Here are the primary areas to investigate:

  • Toxicity to Host Cells: this compound's inherent function is to disrupt microbial cells, and this activity can be detrimental to the E. coli expression host, leading to cell death or growth inhibition upon induction.[1]

  • Codon Usage: The codon usage of the this compound gene, which is native to Drosophila, may not be optimal for efficient translation in E. coli.[2][3] The presence of rare codons can slow down or terminate protein synthesis.[2][4]

  • mRNA Instability: Secondary structures within the 5' region of the mRNA transcript can hinder ribosome binding and reduce translation initiation.[2][5]

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), induction temperature, and duration are critical parameters that can significantly impact expression levels.[2][6]

Troubleshooting Workflow for Low/No Expression:

Low_Expression_Troubleshooting start Low or No this compound Expression check_toxicity Assess Host Cell Toxicity (Compare induced vs. uninduced growth curves) start->check_toxicity optimize_codons Optimize Codon Usage (Synthesize a gene with E. coli-optimized codons) start->optimize_codons check_mrna Analyze mRNA Secondary Structure (Use online tools to predict 5' UTR folding) start->check_mrna optimize_induction Optimize Induction Conditions (Vary IPTG conc., temperature, time) start->optimize_induction use_fusion_partner Use a Fusion Partner (e.g., Trx, GST, SUMO, Cherry tag) check_toxicity->use_fusion_partner Toxicity confirmed change_strain Switch E. coli Strain (e.g., BL21(DE3)pLysS for tighter control) check_toxicity->change_strain Toxicity confirmed optimize_codons->optimize_induction check_mrna->optimize_codons soluble_protein Successful Soluble Expression optimize_induction->soluble_protein use_fusion_partner->optimize_induction change_strain->optimize_induction

Caption: Troubleshooting workflow for low this compound expression.

Q2: My this compound protein is expressed, but it is insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion bodies are dense, insoluble aggregates of misfolded protein.[2] While this can sometimes protect the host from a toxic protein, obtaining soluble, active this compound is the goal. Here are strategies to enhance solubility:

  • Lower Expression Temperature: High temperatures (e.g., 37°C) promote rapid protein synthesis, which can overwhelm the cell's folding machinery.[2][7] Lowering the induction temperature to 16-25°C slows down synthesis, allowing more time for proper folding.[2][4]

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to a very high rate of transcription and translation, promoting aggregation.[2][7] Titrating the IPTG concentration (e.g., from 1.0 mM down to 0.05 mM) can find a balance between yield and solubility.

  • Use a Solubility-Enhancing Fusion Tag: Fusion partners like Thioredoxin (Trx), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can improve the solubility of the target protein.[1][6] A study on this compound expression successfully used a "Cherry tag" as a fusion partner.[8]

  • Change Expression Strain: Some E. coli strains are engineered to facilitate protein folding. For example, strains that co-express chaperones can assist in the proper folding of your protein.

Experimental Parameters for Improving Protein Solubility:

ParameterStandard ConditionOptimized ConditionRationale
Induction Temperature 37°C16-25°CSlows protein synthesis to allow for proper folding.[2][4]
IPTG Concentration 1.0 mM0.05 - 0.5 mMReduces the rate of transcription and translation to prevent aggregation.[2]
Induction Duration 2-4 hours12-18 hours (overnight)Compensates for the lower expression rate at reduced temperatures.
Fusion Partner NoneTrx, GST, SUMO, Cherry tagCan enhance the solubility and stability of the fusion protein.[1][8]
E. coli Strain BL21(DE3)BL21(DE3)pLysS, Rosetta(DE3)Tighter control over expression (pLysS) or provides tRNAs for rare codons (Rosetta).[2][9]

Q3: I have a low yield of purified this compound after chromatography. What are the likely causes and solutions?

A3: Significant loss of protein during purification is a common problem that can be attributed to several factors, from protein instability to suboptimal chromatography conditions.

  • Proteolytic Degradation: The expressed this compound may be susceptible to degradation by endogenous proteases from the E. coli host.[1]

  • Protein Precipitation: The protein may be precipitating during purification steps due to inappropriate buffer conditions (pH, ionic strength).

  • Suboptimal Chromatography Conditions: Issues with binding, washing, or elution during affinity chromatography can lead to significant protein loss.[2][10]

  • Inefficient Fusion Tag Cleavage: If using a fusion partner, the cleavage reaction to release this compound may be inefficient. One study reported using formic acid hydrolysis to cleave an Asp-Pro bond between this compound and its fusion partner.[8]

Purification Troubleshooting Pathway:

Purification_Troubleshooting start Low Purified Yield check_degradation Check for Degradation (Run SDS-PAGE of samples at each step) start->check_degradation optimize_buffer Optimize Buffer Conditions (Adjust pH, ionic strength; add stabilizers like glycerol) start->optimize_buffer optimize_chromatography Optimize Chromatography (Binding, wash, and elution conditions) start->optimize_chromatography optimize_cleavage Optimize Fusion Tag Cleavage (Enzyme concentration, temperature, duration) start->optimize_cleavage add_protease_inhibitors Add Protease Inhibitors (e.g., PMSF, EDTA) to lysis buffer check_degradation->add_protease_inhibitors Degradation observed purified_protein Improved Purified Yield add_protease_inhibitors->purified_protein optimize_buffer->purified_protein optimize_chromatography->purified_protein optimize_cleavage->purified_protein

Caption: Logical steps for troubleshooting low yield during purification.

Detailed Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Induction Conditions

This protocol outlines a method for systematically testing different induction parameters to identify the optimal conditions for soluble this compound expression.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with your this compound expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 100 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD600 of 0.05-0.1. Grow at 37°C with shaking.

  • Induction: Once the culture reaches an OD600 of 0.5-0.7, divide it into smaller, equal-volume cultures (e.g., 10 mL each).

  • Parameter Variation: Induce each sub-culture with different conditions as outlined in the table below.

  • Harvesting: After the induction period, harvest 1 mL from each culture. Centrifuge at 12,000 x g for 1 minute at 4°C. Discard the supernatant.

  • Lysis and Analysis: Resuspend the cell pellet in 100 µL of lysis buffer. Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the expression level and solubility of this compound under each condition.

Table for Optimizing Induction Parameters:

TrialTemperature (°C)IPTG (mM)Duration (hr)
1371.03
2370.13
3251.06
4250.16
5180.516 (overnight)
6180.116 (overnight)

Protocol 2: Codon Optimization Strategy

This protocol describes the general workflow for designing and obtaining a codon-optimized this compound gene for expression in E. coli.

  • Obtain Protein Sequence: Start with the amino acid sequence of this compound.

  • Use Codon Optimization Tool: Utilize web-based or standalone software tools for codon optimization. These tools will back-translate the protein sequence into a DNA sequence using codons that are frequently used in E. coli.[9]

    • Input Parameters: Specify E. coli as the expression host. Many tools also allow for the avoidance of undesirable sequences, such as internal restriction sites or regions of high GC content that can impede expression.

  • Gene Synthesis: Order the synthesis of the codon-optimized gene from a commercial vendor. The synthesized gene will be delivered cloned into a standard vector.

  • Sub-cloning: Sub-clone the optimized this compound gene into your chosen E. coli expression vector.

  • Verification: Sequence the final expression construct to ensure the integrity of the codon-optimized gene before proceeding with expression trials.

Comparison of Codon Optimization Strategies:

StrategyDescriptionAdvantagesDisadvantages
One Amino Acid-One Codon Replaces all codons for a given amino acid with the single most frequent codon in the host.Simple to design.May not always result in improved expression; can lead to imbalances in tRNA pools.[3]
Codon Randomization/Harmonization Uses a distribution of codons that mimics the natural codon usage of the expression host.Generally leads to better expression levels by avoiding tRNA depletion.[3][11]More complex to design.

References

Technical Support Center: Improving the Solubility of Synthetic Metchnikowin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing synthetic Metchnikowin peptides for experimental use.

Understanding this compound Peptides

This compound is a 26-amino acid, proline-rich antimicrobial peptide originally discovered in Drosophila melanogaster. It exhibits both antibacterial and antifungal properties.[1][2] Two common isoforms exist, differing by a single amino acid at position 24: MtkP (with Proline) and MtkR (with Arginine).[3][4][5] Understanding the physicochemical properties of these isoforms is crucial for successful solubilization.

Physicochemical Properties of this compound Isoforms

The following table summarizes the calculated physicochemical properties of the two this compound isoforms. These values are essential for predicting their solubility behavior.

PropertyMtkPMtkR
Amino Acid Sequence QTGAKPRPQVYPRPRPRPIYPNPQTGAKPRPQVYPRPRPRPIYPNR
Molecular Weight (Da) 2951.52979.6
Theoretical Isoelectric Point (pI) 10.3311.00
Grand Average of Hydropathicity (GRAVY) -0.669-0.765
Net Charge at pH 7 +4+5

Note: These values were calculated using a standard peptide property calculator. The GRAVY score indicates that both peptides are hydrophilic. The high pI and positive net charge at neutral pH suggest that both isoforms are basic peptides.

FAQs and Troubleshooting Guide

This section addresses common questions and issues encountered when dissolving synthetic this compound peptides.

Q1: My synthetic this compound peptide won't dissolve in water. Why is this happening and what should I do?

A1: Although this compound peptides are predicted to be hydrophilic, their high proline content can sometimes lead to aggregation.[1] Since both MtkP and MtkR are basic peptides with high isoelectric points (pI > 10), they will have a net positive charge in neutral or acidic solutions, which generally aids solubility. If you are having trouble dissolving the peptide in sterile, distilled water, the following steps are recommended:

  • Lower the pH: Add a small amount of a weak acid, such as 10% acetic acid, dropwise while vortexing. This will further increase the net positive charge on the peptide, promoting repulsion between peptide molecules and enhancing solubility.

  • Sonication: Use a bath sonicator to apply short bursts of sonication. This can help to break up any aggregates that may have formed.

  • Gentle Warming: Briefly warm the solution to around 37°C. This can sometimes help to overcome energy barriers to dissolution.

Q2: Can I use an organic solvent to dissolve my this compound peptide?

A2: Yes, if aqueous solutions with pH adjustment are unsuccessful, a small amount of an organic co-solvent can be used. However, the compatibility of the solvent with your downstream experiments must be considered.

  • Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Acetonitrile (ACN) or isopropanol (B130326) can also be used.

  • Procedure:

    • Dissolve the peptide in a minimal amount of the organic solvent.

    • Once fully dissolved, slowly add your desired aqueous buffer to the peptide-solvent mixture with gentle vortexing.

  • Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 1% to avoid cytotoxicity.

Q3: My peptide dissolved initially but then precipitated out of solution. What should I do?

A3: This often indicates that the solubility limit of the peptide in that specific buffer has been exceeded. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to prepare a new solution at a lower final concentration.

  • Increase Co-solvent Percentage: If your experiment allows, a slightly higher percentage of the organic co-solvent in the final solution may help maintain solubility.

  • Re-solubilize and Add Slowly: Lyophilize the precipitated peptide to remove the solvent. Then, attempt to re-dissolve it, ensuring that the peptide solution is added very slowly (dropwise) to the aqueous buffer with vigorous mixing to avoid localized high concentrations.

Q4: How should I store my solubilized this compound peptide?

A4: For long-term storage, it is recommended to aliquot the peptide solution into smaller, single-use volumes and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols and Workflows

Detailed Methodology for Solubility Testing

It is always advisable to test the solubility of a small amount of your peptide before dissolving the entire batch.

StepActionRationale
1 Allow the lyophilized peptide to equilibrate to room temperature.Prevents condensation of moisture onto the peptide.
2 Weigh a small amount of peptide (e.g., 1 mg) and add a defined volume of sterile, distilled water to create a stock solution (e.g., 1 mg/mL).Establishes a baseline for aqueous solubility.
3 Vortex the solution for 30-60 seconds. Observe for complete dissolution (a clear solution).Mechanical agitation to aid dissolution.
4 If not fully dissolved, add 10% acetic acid dropwise while vortexing. Check for clarity after each drop.Lowering the pH increases the net positive charge, improving solubility for these basic peptides.
5 If still insoluble, try gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication (short bursts for 1-2 minutes).Provides energy to break up aggregates.
6 As a final resort, use a minimal amount of an organic solvent (e.g., DMSO) to dissolve the peptide, then slowly dilute with your aqueous buffer.Organic solvents can disrupt hydrophobic interactions that may contribute to aggregation.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following workflow outlines a typical experiment to determine the antimicrobial activity of a synthetic this compound peptide.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Prepare Peptide Stock Solution dilute_peptide Prepare Serial Dilutions of this compound Peptide start->dilute_peptide inoculate Inoculate Peptide Dilutions with Bacteria in 96-well Plate dilute_peptide->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate measure_od Measure Optical Density (OD600) incubate->measure_od determine_mic Determine MIC (Lowest Concentration with No Visible Growth) measure_od->determine_mic end_point End: Report MIC Value determine_mic->end_point

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The expression of the this compound gene in Drosophila is regulated by two primary innate immune signaling pathways: the Toll pathway and the Immune deficiency (IMD) pathway. The Toll pathway is primarily activated by fungi and Gram-positive bacteria, while the IMD pathway is mainly triggered by Gram-negative bacteria.[6][7][8][9][10]

Signaling_Pathways cluster_toll Toll Pathway cluster_imd IMD Pathway fungi Fungi / Gram+ Bacteria spatzle Spätzle fungi->spatzle toll_receptor Toll Receptor spatzle->toll_receptor tube_pelle Tube/Pelle toll_receptor->tube_pelle cactus Cactus Degradation tube_pelle->cactus dif_dorsal Dif/Dorsal cactus->dif_dorsal releases nucleus Nucleus dif_dorsal->nucleus gram_neg Gram- Bacteria pgrp_lc PGRP-LC gram_neg->pgrp_lc imd IMD pgrp_lc->imd tak1 TAK1 imd->tak1 ikk IKK Complex tak1->ikk relish Relish Cleavage ikk->relish relish->nucleus This compound This compound Gene Expression nucleus->this compound

Toll and IMD signaling pathways leading to this compound expression.

References

reducing off-target effects in Metchnikowin gene knockout

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in Metchnikowin gene knockout experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound (Mtk) is a proline-rich antimicrobial peptide found in the fruit fly Drosophila melanogaster. It plays a crucial role in the innate immune system, exhibiting both antibacterial and antifungal properties.[1][2] Its expression is regulated by the Toll and Imd signaling pathways, which are key components of the fly's defense against pathogens.[1][3][4] Beyond its immune function, research suggests this compound may also be involved in neurological processes.[2][5]

Q2: Why is reducing off-target effects critical in this compound knockout experiments?

Q3: What are the primary causes of off-target effects in CRISPR-Cas9 gene editing?

Off-target effects in CRISPR-Cas9 are primarily caused by the guide RNA (gRNA) directing the Cas9 nuclease to bind to and cleave sequences that are similar to the on-target site.[7] Factors influencing off-target activity include the design of the sgRNA, the concentration and duration of Cas9 and sgRNA expression in the cell, and the choice of Cas9 variant.[8][9]

Q4: How can I predict potential off-target sites for my this compound-targeting gRNA?

Several computational tools are available to predict potential off-target sites before conducting experiments.[7] These tools scan the genome for sequences similar to your target and provide a list of potential off-target loci. Using multiple prediction tools is recommended to obtain a consensus and increase confidence in the results.[10]

ToolKey Features
GuideScan Provides insights into genome accessibility and chromatin data to assess the biological significance of potential off-target sites.[7]
Cas-OFFinder A fast and versatile algorithm that searches for potential off-target sites of Cas9 RNA-guided endonucleases.[11]
Variant-aware Cas-OFFinder Improves off-target site prediction by accounting for individual genetic variation.[12]
CCLMoff A deep learning framework that incorporates a pretrained RNA language model for off-target prediction.[13]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound gene knockout experiments.

Problem 1: High frequency of off-target mutations detected.

  • Solution 1: Optimize sgRNA Design.

    • Rationale: The specificity of CRISPR-Cas9 is largely determined by the 20-nucleotide guide sequence in the sgRNA.[7] Careful design is the first line of defense against off-target effects.

    • Actionable Steps:

      • Use updated bioinformatic tools to design sgRNAs with minimal predicted off-target sites.[14]

      • Consider using truncated sgRNAs (17-18 nucleotides), which can significantly reduce off-target cleavage.[8][15]

      • Ensure your sgRNA has a GC content between 40-80% for optimal activity and specificity.[15]

  • Solution 2: Use a High-Fidelity Cas9 Variant.

    • Rationale: Engineered Cas9 variants have been developed to have reduced non-specific DNA contacts, thereby increasing specificity without significantly compromising on-target activity.[6][16][17]

    • Actionable Steps:

      • Switch from wild-type SpCas9 to a high-fidelity variant like SpCas9-HF1 or eSpCas9.[9][16][17] These have been shown to render most off-target events undetectable.[16][17]

Cas9 VariantKey Characteristics
Wild-type SpCas9 High on-target activity but can have significant off-target effects.
SpCas9-HF1 High-fidelity variant with on-target activity comparable to wild-type but with dramatically reduced off-target effects.[16][17]
eSpCas9 Enhanced specificity variant that reduces off-target effects.[6]
SaCas9 A smaller Cas9 ortholog with a different PAM requirement, which can offer higher specificity.[6]
  • Solution 3: Optimize Delivery Method and Concentration.

    • Rationale: The amount and duration of Cas9 and sgRNA in the cell can influence off-target activity.[8][9] Delivering the components as a ribonucleoprotein (RNP) complex leads to rapid action and degradation, reducing the time for off-target cleavage to occur.[[“]]

    • Actionable Steps:

      • Deliver Cas9 and sgRNA as an RNP complex instead of plasmid DNA.[[“]]

      • Titrate the concentration of the RNP complex to find the lowest effective dose that maintains high on-target editing while minimizing off-target effects.[14]

Problem 2: Low knockout efficiency of the this compound gene.

  • Solution 1: Screen Multiple sgRNAs.

    • Rationale: The efficiency of sgRNAs can vary. Testing several sgRNAs targeting different locations within the this compound gene is crucial to identify the most effective one.[19]

    • Actionable Steps:

      • Design and test 3-5 different sgRNAs targeting an early exon of the this compound gene to maximize the chance of a functional knockout.[19][20]

      • Validate the on-target activity of each sgRNA using a T7 Endonuclease I or similar mismatch cleavage assay.[21]

  • Solution 2: Optimize Transfection/Electroporation Conditions.

    • Rationale: Inefficient delivery of the CRISPR-Cas9 components into the target cells is a common cause of low editing efficiency.[14][19]

    • Actionable Steps:

      • Optimize the delivery protocol for your specific cell type. For difficult-to-transfect cells, consider electroporation or lentiviral delivery.[19][22]

      • Include a positive control (e.g., a gRNA targeting a gene known to be efficiently edited in your cell line) to troubleshoot delivery conditions.[23]

  • Solution 3: Verify Cas9 Expression and Activity.

    • Rationale: Low or no expression of the Cas9 nuclease will result in poor editing efficiency.

    • Actionable Steps:

      • If using a plasmid-based system, confirm Cas9 expression via Western blot.

      • Ensure the Cas9 sequence is codon-optimized for your model organism.[14]

Problem 3: Difficulty in detecting and quantifying off-target mutations.

  • Solution 1: Employ Unbiased Genome-Wide Off-Target Detection Methods.

    • Rationale: While computational tools predict potential off-target sites, experimental validation is necessary to confirm their presence and frequency. Unbiased methods can identify off-target sites across the entire genome.[15]

    • Actionable Steps:

      • For a comprehensive analysis, use methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq to identify off-target cleavage events genome-wide.[7][15][24]

Off-Target Detection MethodPrinciple
GUIDE-seq Integration of a double-stranded oligodeoxynucleotide at DSB sites, followed by sequencing to identify cleavage sites.[7]
CIRCLE-seq In vitro method that uses circularized genomic DNA to identify Cas9 cleavage sites, which are then sequenced.[15]
Digenome-seq In vitro digestion of genomic DNA with Cas9-gRNA, followed by whole-genome sequencing to identify cleavage sites.[7][15]
DISCOVER-seq Leverages the recruitment of the DNA repair factor MRE11 to identify double-strand breaks in vivo and in vitro.[24]
  • Solution 2: Use Targeted Deep Sequencing for High Sensitivity.

    • Rationale: Once potential off-target sites are identified (either through prediction or unbiased methods), targeted deep sequencing can be used to quantify the frequency of mutations at these specific loci with high sensitivity.

    • Actionable Steps:

      • Design PCR primers to amplify the predicted on- and off-target regions.

      • Perform next-generation sequencing on the amplicons to quantify the percentage of insertions and deletions (indels).

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of this compound via RNP Delivery

  • sgRNA Design and Synthesis:

    • Design 3-5 sgRNAs targeting an early exon of the this compound gene using a reputable online design tool.

    • Synthesize the sgRNAs with any desired chemical modifications to enhance stability and specificity.

  • RNP Complex Formation:

    • Resuspend lyophilized sgRNA and high-fidelity Cas9 protein in their respective buffers.

    • Incubate the sgRNA and Cas9 protein at a 1:1 molar ratio at room temperature for 10-20 minutes to form the RNP complex.

  • Cell Transfection:

    • Prepare your target cells (e.g., Drosophila S2 cells) at the optimal confluency for transfection.

    • Deliver the RNP complex into the cells using an optimized electroporation or lipid-based transfection protocol.

  • Genomic DNA Extraction and On-Target Editing Analysis:

    • After 48-72 hours, harvest the cells and extract genomic DNA.

    • Amplify the target region of the this compound gene by PCR.

    • Analyze the PCR product for the presence of indels using a mismatch cleavage assay (e.g., T7E1) or by Sanger sequencing and subsequent analysis (e.g., TIDE or ICE).

  • Off-Target Analysis:

    • Based on in silico predictions, select the top potential off-target sites.

    • Amplify these regions by PCR from the genomic DNA of the edited cells.

    • Use targeted deep sequencing to quantify the frequency of indels at these sites.

  • Single-Cell Cloning and Clone Validation:

    • If a clonal population is required, perform single-cell sorting or serial dilution to isolate individual edited cells.[14][21]

    • Expand the single-cell clones and screen for the desired this compound knockout by PCR and sequencing.

    • Confirm the absence of the this compound protein by Western blot, if an antibody is available.[19]

Visualizations

Metchnikowin_Signaling_Pathway cluster_fungi Fungal/Gram+ Bacterial Infection cluster_bacteria Gram- Bacterial Infection Fungal/Gram+ PAMPs Fungal/Gram+ PAMPs Toll Pathway Toll Pathway Fungal/Gram+ PAMPs->Toll Pathway Gram- PAMPs Gram- PAMPs Imd Pathway Imd Pathway Gram- PAMPs->Imd Pathway This compound Gene This compound Gene Toll Pathway->this compound Gene Imd Pathway->this compound Gene This compound Peptide This compound Peptide This compound Gene->this compound Peptide Transcription & Translation

Caption: this compound gene expression is regulated by the Toll and Imd signaling pathways.

Gene_Knockout_Workflow sgRNA Design sgRNA Design RNP Formation RNP Formation sgRNA Design->RNP Formation Off-Target Prediction Off-Target Prediction sgRNA Design->Off-Target Prediction Cell Delivery Cell Delivery RNP Formation->Cell Delivery On-Target Analysis On-Target Analysis Cell Delivery->On-Target Analysis Off-Target Validation Off-Target Validation Cell Delivery->Off-Target Validation Clonal Isolation Clonal Isolation On-Target Analysis->Clonal Isolation Off-Target Prediction->Off-Target Validation Phenotypic Analysis Phenotypic Analysis Clonal Isolation->Phenotypic Analysis

Caption: Experimental workflow for this compound gene knockout and validation.

References

Technical Support Center: Optimizing Metchnikowin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Metchnikovin activity assays.

Troubleshooting Guide

Researchers may encounter several common issues during Metchnikowin activity assays. This guide provides potential causes and recommended solutions to address these challenges.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Antimicrobial Activity Suboptimal pH: The pH of the assay buffer may be outside the optimal range for this compound's activity.Perform a pH optimization assay by testing a range of pH values (e.g., 5.5 to 8.0) to identify the optimal pH for this compound's activity against the target microorganism.
Inappropriate Ionic Strength: High salt concentrations in the assay medium can interfere with the activity of cationic antimicrobial peptides like this compound.[1]Test the peptide's activity in buffers with varying ionic strengths (e.g., by adding 0 mM, 50 mM, 100 mM, and 150 mM NaCl) to determine the optimal salt concentration. Consider using a low-salt or minimal defined medium instead of standard high-salt media like Mueller-Hinton Broth (MHB).[1][2]
Peptide Degradation: this compound may be degraded by proteases if present in the assay medium.Ensure proper storage of the this compound stock solution (aliquoted and frozen at -20°C or -80°C). If protease activity is suspected, consider including protease inhibitors in the assay, ensuring they do not affect the target microorganism's growth.
Poor Peptide Solubility: The peptide may not be fully dissolved in the assay buffer.Visually inspect the solution for any precipitation. A small amount of a co-solvent like DMSO can be used to initially dissolve the peptide before diluting it in the assay buffer. Ensure the final solvent concentration does not impact the microorganism's viability.
Inconsistent Results Between Experiments Buffer Variability: Inconsistencies in buffer preparation can lead to variable results.Prepare a large batch of a standardized buffer for a series of experiments. Always calibrate the pH meter before preparing buffers and use high-purity reagents.
Inoculum Variability: The growth phase and density of the microbial inoculum can significantly affect the assay outcome.[1]Standardize the inoculum preparation by using a culture in the mid-logarithmic growth phase and adjusting the final cell density to a consistent value (e.g., ~5 x 10⁵ CFU/mL) for each experiment.
Temperature Fluctuations: Enzyme kinetics and microbial growth are sensitive to temperature changes.Maintain a constant and optimal temperature for the target microorganism throughout the incubation period using a calibrated incubator.
High Background in Control Wells Contamination: Contamination of the medium, buffer, or microbial culture can lead to unexpected growth.Use sterile techniques for all procedures. Regularly check the sterility of media and buffers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the pH and ionic strength in a this compound activity assay?

A1: For initial experiments, it is advisable to start with a low ionic strength buffer, such as 10 mM sodium phosphate.[2] A good starting pH range to screen is between 6.0 and 8.0, as the activity of many antimicrobial peptides is pH-dependent.

Q2: How does ionic strength affect this compound's activity?

A2: this compound is a cationic peptide. High concentrations of cations (like Na⁺, K⁺, Mg²⁺, and Ca²⁺) in the assay medium can interfere with the initial electrostatic interaction between the positively charged peptide and the negatively charged microbial cell surface, leading to reduced antimicrobial activity.[1]

Q3: Can the type of buffer used impact the assay results?

A3: Yes, the buffer components themselves can sometimes interact with the peptide or affect the physiology of the test organism. It is important to choose a buffer system that is non-toxic to the microorganism and does not inhibit the activity of this compound. Phosphate buffers are commonly used for these types of assays.

Q4: My this compound is active against fungi but shows low activity against bacteria. Is this normal?

A4: Yes, this is consistent with the known activity of this compound. While it exhibits both antifungal and antibacterial properties, its activity can be more potent against certain fungal species, such as Neurospora crassa, and some Gram-positive bacteria.[3][4] The spectrum of activity can be influenced by the specific target organism and the assay conditions.

Q5: How can I be sure that the observed effect is due to this compound and not something else in my preparation?

A5: It is crucial to include proper controls in your experiment. This includes a positive control (a known antimicrobial agent), a negative control (no antimicrobial agent), and a vehicle control (the solvent used to dissolve this compound, e.g., a low concentration of DMSO) to ensure that the solvent itself is not affecting microbial growth.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation:

    • Culture the target microorganism in an appropriate broth medium to the mid-logarithmic phase of growth.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the chosen assay buffer.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a small amount of DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the assay buffer.

  • Assay Setup:

    • Add an equal volume of the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include the following controls:

      • Growth Control: Inoculum with no peptide.

      • Sterility Control: Assay buffer only.

      • Vehicle Control: Inoculum with the highest concentration of the solvent used for the peptide stock.

  • Incubation:

    • Incubate the plate at the optimal temperature for the target microorganism for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Buffer Condition Optimization Assay

This protocol outlines a systematic approach to determine the optimal pH and ionic strength for this compound activity.

  • pH Optimization:

    • Prepare a series of buffers (e.g., 10 mM sodium phosphate) with a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).

    • Perform the MIC assay as described in Protocol 1 using each of these buffers.

    • The pH that results in the lowest MIC value is considered optimal.

  • Ionic Strength Optimization:

    • Using the optimal pH determined in the previous step, prepare a series of buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).

    • Perform the MIC assay as described in Protocol 1 using each of these salt-containing buffers.

    • The ionic strength that yields the lowest MIC is considered optimal.

Visualizations

Metchnikowin_Activity_Assay_Workflow Workflow for Optimizing this compound Activity Assay Conditions cluster_prep Preparation cluster_optimization Buffer Optimization cluster_assay Activity Assay cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution mic_assay Perform Broth Microdilution MIC Assay prep_peptide->mic_assay prep_inoculum Prepare Microbial Inoculum prep_inoculum->mic_assay ph_screen pH Screening (e.g., pH 5.5-8.0) ph_screen->mic_assay ionic_strength_screen Ionic Strength Screening (e.g., 0-150 mM NaCl) ionic_strength_screen->mic_assay read_results Read MIC Results mic_assay->read_results analyze_data Analyze Data & Determine Optimal Conditions read_results->analyze_data

Caption: Workflow for optimizing buffer conditions for this compound activity.

References

Technical Support Center: Expression of Functional Metchnikowin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recombinant expression of the antimicrobial peptide, Metchnikowin, in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with producing this potent antimicrobial peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any or very low expression of my this compound fusion protein. What are the likely causes and how can I troubleshoot this?

A1: Low or no expression of this compound is a common issue, often stemming from its inherent toxicity to the E. coli host or suboptimal genetic and culture conditions.

Troubleshooting Steps:

  • Codon Optimization: this compound originates from Drosophila melanogaster, which has a different codon usage bias than E. coli. This can lead to translational stalling and low protein yield.

    • Recommendation: Synthesize a codon-optimized version of the this compound gene for E. coli. There are several online tools and commercial services available for this purpose.[1][2]

  • Promoter Leakiness and Toxicity: If the expression promoter is "leaky" (i.e., there is a low level of transcription even without an inducer), the basal expression of toxic this compound can inhibit cell growth before induction.

    • Recommendation: Use an expression system with tight regulation. The pET system with a T7 promoter in BL21(DE3) strains is common, but for highly toxic proteins, consider using BL21(DE3)pLysS or pLysE strains. These strains produce T7 lysozyme, which inhibits basal T7 RNA polymerase activity. The pBAD promoter, which is tightly controlled by arabinose and repressed by glucose, is another excellent option.[2][3]

  • Vector and Plasmid Integrity: Ensure your expression vector is correctly constructed and the plasmid is of high quality.

    • Recommendation: Verify the sequence of your final construct. Always use freshly transformed cells for expression studies, as plasmids can be lost or mutated in glycerol (B35011) stocks over time.[3]

  • Suboptimal Induction Conditions: The concentration of the inducer and the cell density at the time of induction are critical.

    • Recommendation: Perform a small-scale pilot study to optimize the OD600 at induction (typically between 0.5-0.8) and the inducer concentration (e.g., titrate IPTG from 0.05 mM to 1 mM).[4]

Q2: My this compound fusion protein is expressed, but it's insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins. While they can protect the peptide from proteases, obtaining soluble, functional this compound requires optimizing folding conditions.

Troubleshooting Steps:

  • Lower Expression Temperature: High temperatures (e.g., 37°C) accelerate protein synthesis, which can overwhelm the cellular folding machinery.

    • Recommendation: Lower the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding. Be prepared to extend the induction time (e.g., overnight).[3][5]

  • Choice of Fusion Tag: The fusion partner has a significant impact on solubility.

    • Recommendation: Employ a highly soluble fusion partner. Maltose-Binding Protein (MBP) and Thioredoxin (Trx) are known to enhance the solubility of their fusion partners.[6][7] The Small Ubiquitin-like Modifier (SUMO) tag has also been shown to improve the solubility and proper folding of fused proteins.[8][9]

  • Optimize Inducer Concentration: A high rate of transcription and translation can lead to aggregation.

    • Recommendation: Reduce the inducer concentration. A lower concentration can slow down protein production, potentially leading to a higher proportion of soluble protein.[5]

  • Use of Chaperone Co-expression: Overwhelmed native chaperones can be supplemented.

    • Recommendation: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in the proper folding of this compound. Several commercially available plasmids and engineered E. coli strains are available for this purpose.

Q3: I can express the this compound fusion protein, but it gets degraded. How can I prevent this?

A3: Antimicrobial peptides are often susceptible to degradation by host cell proteases.

Troubleshooting Steps:

  • Use Protease-Deficient E. coli Strains: Standard expression strains like BL21(DE3) are deficient in the Lon and OmpT proteases. However, for highly sensitive peptides, this may not be sufficient.

    • Recommendation: Consider using strains with additional protease knockouts. Several engineered strains are commercially available that are deficient in a wider range of proteases.[2][6]

  • Optimize Harvest Time: The phase of cell growth can influence protease activity.

    • Recommendation: Harvest cells in the late logarithmic or early stationary phase, as protease levels can increase in later stages of growth.

  • Fusion Tag Strategy: A larger, stable fusion tag can protect the smaller peptide from proteases.

    • Recommendation: Ensure your fusion tag is robust. Tags like GST, MBP, and Thioredoxin can provide steric hindrance and protect the linked peptide.[6][9] Expressing the fusion protein as an insoluble inclusion body can also shield it from cytoplasmic proteases.[10][11]

  • Protease Inhibitors during Purification: While this doesn't prevent degradation during expression, it is crucial for the purification steps.

    • Recommendation: Add a cocktail of protease inhibitors to your lysis buffer immediately before cell disruption.

Q4: I am having trouble cleaving the fusion tag from this compound. What are my options?

A4: Efficient and specific cleavage is essential to obtain functional, native this compound.

Troubleshooting Steps:

  • Enzymatic Cleavage: Site-specific proteases like TEV protease or Thrombin are commonly used. Incomplete cleavage can be due to steric hindrance.

    • Recommendation: If using a protease, ensure the recognition site is accessible. Sometimes, adding a short linker sequence between the tag and this compound can improve cleavage efficiency. Optimize the protease-to-protein ratio and incubation time.[12][13]

  • Chemical Cleavage: This method is often less expensive but can be harsh on the target peptide.

    • Recommendation: A study has shown successful cleavage of a this compound fusion protein at an Asp-Pro bond using formic acid.[14] This requires careful optimization of the formic acid concentration, temperature, and incubation time to maximize cleavage and minimize damage to the this compound peptide.[15][16][17] Hydroxylamine is another chemical agent used for cleavage at Asn-Gly bonds.[18]

Data Presentation: Comparison of Fusion Tags for Antimicrobial Peptide Expression

The choice of fusion tag is critical for maximizing the yield of soluble and stable this compound. The table below summarizes typical yields for various antimicrobial peptides expressed in E. coli using different fusion partners.

Fusion TagTypical Yield of Recombinant AMPKey AdvantagesConsiderations
Thioredoxin (Trx) 17.6 - 20 mg/L[19]Enhances solubility and can promote proper disulfide bond formation.Can be heat-treated for initial purification.[18]
SUMO 2.4 - 50 mg/L[5][20]Acts as a chaperonin, improving solubility and yield. Cleavage by SUMO protease results in a native N-terminus.[9]Can be less effective for AMPs toxic to gram-negative bacteria.[21]
GST 3.5 mg/L[9][22]Generally enhances solubility and protects against proteolysis. Well-established purification protocols are available.[23]GST is a relatively large tag (26 kDa), which can reduce the overall yield of the target peptide.[24]
MBP Variable, generally high soluble expressionExcellent at enhancing the solubility of aggregation-prone proteins.[6]MBP is a large tag (~42 kDa), which can significantly impact the final peptide yield.[25]
Cherry Tag 300 µg/mL (of fusion protein)[14]Reported for successful secretory expression of this compound.Less common than other tags, and specific protocols may be less readily available.

Experimental Protocols

General Protocol for Expression of SUMO-Metchnikowin

This protocol is a general guideline and should be optimized for your specific construct and laboratory conditions.

  • Transformation:

    • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

    • Add 1-5 µL of your pET-SUMO-Metchnikowin plasmid to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

    • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to the desired induction temperature (e.g., 18°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Incubate overnight (16-20 hours) at 18°C with shaking.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the SUMO-Metchnikowin fusion protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • SUMO Tag Cleavage and Final Purification:

    • Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Add SUMO protease at a predetermined optimal ratio (e.g., 1:100 protease:protein by mass) and incubate at 4°C overnight.

    • To remove the cleaved SUMO tag and the His-tagged SUMO protease, pass the cleavage reaction mixture through a Ni-NTA column again.

    • The flow-through will contain the purified, untagged this compound peptide.

    • Further purify the this compound peptide by size-exclusion chromatography or reverse-phase HPLC if necessary.

Protocol for Formic Acid Cleavage of an Asp-Pro Bond

This protocol is based on a published method for this compound and should be optimized.[14]

  • Preparation:

    • After purification of the fusion protein, dialyze it against deionized water and then lyophilize.

  • Cleavage Reaction:

    • Dissolve the lyophilized fusion protein in 70% (v/v) formic acid.

    • Incubate the reaction at 50°C for 72 hours.

  • Removal of Formic Acid and Purification:

    • Remove the formic acid by vacuum centrifugation or by dialysis against a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).

    • Purify the released this compound peptide using reverse-phase HPLC.

Visualizations

Expression_Workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Purification & Cleavage Codon_Optimization Codon Optimize This compound Gene Vector_Selection Select Expression Vector (e.g., pET-SUMO) Codon_Optimization->Vector_Selection Ligation Ligate Gene into Vector Vector_Selection->Ligation Verification Sequence Verify Construct Ligation->Verification Transformation Transform into E. coli Host Verification->Transformation Growth Grow Culture to Mid-Log Phase Transformation->Growth Induction Induce Expression (IPTG, Temp Shift) Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_Chrom Cleavage Tag Cleavage (Enzymatic/Chemical) Affinity_Chrom->Cleavage Final_Purification Final Purification (e.g., RP-HPLC) Cleavage->Final_Purification

Caption: General workflow for recombinant this compound expression in E. coli.

Troubleshooting_Tree cluster_no_expression Troubleshooting: No/Low Expression cluster_insoluble Troubleshooting: Insolubility cluster_degraded Troubleshooting: Degradation Start Low Yield of Functional This compound No_Expression No/Low Expression? Start->No_Expression Insoluble Insoluble Protein? No_Expression->Insoluble No Codon_Opt Optimize Codons No_Expression->Codon_Opt Yes Degraded Degraded Protein? Insoluble->Degraded No Lower_Temp Lower Induction Temp (16-25°C) Insoluble->Lower_Temp Yes Final_Check Consult Literature for Specific Peptide Properties Degraded->Final_Check Still issues? Protease_Strain Use Protease-Deficient Strain Degraded->Protease_Strain Yes Check_Promoter Use Tightly Regulated Promoter (pLysS, pBAD) Codon_Opt->Check_Promoter Verify_Construct Verify Plasmid Sequence Check_Promoter->Verify_Construct Verify_Construct->Insoluble Change_Tag Use Soluble Tag (MBP, Trx, SUMO) Lower_Temp->Change_Tag Lower_Inducer Reduce Inducer Concentration Change_Tag->Lower_Inducer Lower_Inducer->Degraded Optimize_Harvest Optimize Harvest Time Protease_Strain->Optimize_Harvest Add_Inhibitors Add Protease Inhibitors during Lysis Optimize_Harvest->Add_Inhibitors Add_Inhibitors->Final_Check

Caption: Troubleshooting decision tree for this compound expression.

References

Technical Support Center: Improving the Efficiency of Metchnikowin Gene Knockdown by RNAi

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Metchnikowin and why is it a target for gene knockdown studies?

This compound (Mtk) is an antimicrobial peptide (AMP) in Drosophila melanogaster that plays a crucial role in the innate immune response against fungi and Gram-positive bacteria.[1] Its expression is regulated by both the Toll and Imd signaling pathways.[2][3][4] Knockdown studies of this compound are essential for understanding its specific role in immunity, host-pathogen interactions, and for identifying potential drug targets in the context of immune modulation.

Q2: What are the common methods for delivering dsRNA to knockdown this compound?

In Drosophila cell lines like S2 cells, the most common methods for dsRNA delivery are:

  • Soaking: This involves simply adding the dsRNA to the cell culture medium. Many Drosophila cell lines can spontaneously take up dsRNA.[5]

  • Transfection: Using lipid-based reagents to facilitate the entry of dsRNA into the cells. This method can be more efficient than soaking, especially for cell lines with low passive uptake.[2][6]

For in vivo studies in adult flies or larvae, microinjection of dsRNA into the hemolymph is a widely used and effective method.

Q3: How do I design an effective dsRNA or siRNA for this compound knockdown?

Effective design of your RNAi trigger is critical for success. Here are some key considerations:

  • Target Sequence Selection: Choose a unique region of the this compound mRNA to avoid off-target effects. The length of the dsRNA is typically between 200-600 base pairs for Drosophila.

  • Off-Target Prediction: Use bioinformatics tools like dsRNAEngineer to screen your dsRNA sequence against the Drosophila melanogaster transcriptome to identify and minimize potential off-target genes.[1][3]

  • GC Content: Aim for a GC content between 30-60% for optimal stability and activity.

Q4: How can I validate the knockdown of this compound?

This compound knockdown should be validated at both the mRNA and protein levels:

  • mRNA Level: Quantitative real-time PCR (qPCR) is the most common and accurate method to measure the reduction in this compound mRNA levels.[7]

Q5: What are the expected challenges when targeting an immune-related gene like this compound?

Targeting an immune gene can present unique challenges:

  • Feedback Loops: The Toll and Imd pathways have complex regulatory and feedback mechanisms.[4][10] Knockdown of this compound might trigger compensatory responses from other antimicrobial peptides or immune factors.

  • Immune Activation by dsRNA: Introducing dsRNA can sometimes trigger a non-specific immune response, which could confound the results of your experiment. It is crucial to include appropriate controls to account for this.

Troubleshooting Guide

This guide addresses common problems encountered during this compound gene knockdown experiments in a question-and-answer format.

Low Knockdown Efficiency

Q: My qPCR results show minimal reduction in this compound mRNA levels. What could be the problem?

A: Several factors can contribute to low knockdown efficiency. Consider the following:

  • dsRNA/siRNA Quality and Concentration:

    • Degradation: Ensure your dsRNA/siRNA is not degraded. Run an aliquot on a gel to check its integrity. dsRNA can be unstable in hemolymph and cell culture media.

    • Concentration: You may need to optimize the concentration of your dsRNA. Titrate the concentration to find the optimal balance between knockdown efficiency and cell viability.

  • Inefficient Delivery:

    • Transfection Reagent: If using transfection, your chosen reagent may not be optimal for your specific cell line. Experiment with different transfection reagents.

    • Cell Health and Density: Ensure your cells are healthy, actively dividing, and at the optimal confluency for transfection.

  • qPCR Assay Issues:

    • Primer Design: Your qPCR primers may not be efficient or specific. Design primers that flank the dsRNA target region and validate their efficiency.

    • RNA Quality: Ensure you are using high-quality, intact RNA for your qPCR.

High Variability Between Replicates

Q: I'm seeing significant variation in knockdown efficiency across my experimental replicates. How can I improve consistency?

A: High variability often points to inconsistencies in experimental technique.

  • Pipetting Accuracy: Ensure precise and consistent pipetting of cells, dsRNA, and transfection reagents.

  • Homogeneous Cell Culture: Maintain a uniform cell density and distribution across your wells or plates.

  • Consistent Incubation Times: Adhere strictly to the same incubation times for dsRNA treatment and subsequent steps for all replicates.

Off-Target Effects

Q: I'm observing unexpected phenotypes or changes in the expression of other genes after this compound knockdown. How can I address potential off-target effects?

A: Off-target effects are a known concern in RNAi experiments.

  • dsRNA Design: As mentioned in the FAQs, use bioinformatics tools to design dsRNA with minimal homology to other genes.

  • Use Multiple dsRNAs: A standard validation method is to use at least two different, non-overlapping dsRNAs targeting this compound. A true on-target effect should be reproducible with both dsRNAs.

  • Rescue Experiments: If possible, perform a rescue experiment by co-expressing a version of the this compound gene that is resistant to your dsRNA (e.g., by introducing silent mutations in the dsRNA target site). This should reverse the knockdown phenotype.

  • Lower dsRNA Concentration: Off-target effects are often concentration-dependent. Use the lowest effective concentration of dsRNA.

Discrepancy Between mRNA and Protein Levels

Q: My qPCR shows good this compound knockdown, but I don't see a corresponding decrease in protein levels on my Western blot. What's happening?

A: This discrepancy can be due to several factors:

  • Protein Stability: The this compound protein may have a long half-life. It can take a significant amount of time after mRNA knockdown for the existing protein to be degraded. Perform a time-course experiment to determine the optimal time point for observing protein reduction.

  • Antibody Issues: Your antibody may not be specific or sensitive enough to detect the changes in protein levels. Validate your antibody using positive and negative controls.

  • Translational Regulation: In some cases, RNAi can lead to translational repression rather than mRNA degradation.

Quantitative Data Presentation

While specific quantitative data for this compound knockdown efficiency is not extensively available in published literature, the following tables provide templates for how to structure and present your own experimental data.

Table 1: Optimizing dsRNA Concentration for this compound Knockdown in S2 Cells

dsRNA Concentration (nM)This compound mRNA Level (% of Control) ± SDCell Viability (%) ± SD
0 (Control)100 ± 5.298 ± 2.1
1075 ± 8.197 ± 2.5
2542 ± 6.595 ± 3.0
5021 ± 4.392 ± 4.1
10015 ± 3.885 ± 5.6

Table 2: Time-Course of this compound Knockdown

Time Post-Transfection (hours)This compound mRNA Level (% of Control) ± SDThis compound Protein Level (% of Control) ± SD
0100 ± 4.8100 ± 6.3
2435 ± 5.168 ± 7.5
4818 ± 3.932 ± 5.9
7225 ± 4.521 ± 4.8
9645 ± 6.238 ± 6.1

Experimental Protocols

Protocol 1: dsRNA Synthesis for this compound Knockdown

This protocol describes the in vitro synthesis of dsRNA targeting the Drosophila melanogaster this compound gene.

1. Primer Design and Template Generation: a. Obtain the this compound cDNA sequence from a database such as FlyBase or NCBI. b. Design forward and reverse primers that amplify a 200-600 bp region of the this compound coding sequence. c. Add the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers. d. Perform PCR using Drosophila cDNA as a template to generate the DNA template for in vitro transcription. e. Purify the PCR product and verify its size and purity by gel electrophoresis.

2. In Vitro Transcription: a. Use a commercially available T7 RNA transcription kit. b. Set up two separate transcription reactions, one with the forward primer-tailed template and one with the reverse primer-tailed template, to synthesize the sense and antisense RNA strands. c. Incubate the reactions at 37°C for 2-4 hours. d. Treat the reactions with DNase I to remove the DNA template.

3. dsRNA Annealing and Purification: a. Combine the sense and antisense RNA strands in an annealing buffer. b. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing. c. Purify the dsRNA using a suitable RNA purification kit. d. Quantify the dsRNA concentration using a spectrophotometer and assess its integrity by gel electrophoresis.

Protocol 2: this compound Knockdown in Drosophila S2 Cells by Transfection

This protocol outlines the procedure for knocking down this compound in S2 cells using a lipid-based transfection reagent.

1. Cell Seeding: a. The day before transfection, seed healthy, actively growing S2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

2. Transfection Complex Preparation: a. In separate tubes, dilute the this compound dsRNA and the transfection reagent in serum-free medium according to the manufacturer's instructions. b. Combine the diluted dsRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of transfection complexes.

3. Transfection: a. Add the transfection complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 25°C for 48-72 hours.

4. Analysis of Knockdown: a. After the incubation period, harvest the cells. b. Extract total RNA for qPCR analysis or prepare cell lysates for Western blotting to determine the level of this compound knockdown.

Protocol 3: Quantitative PCR (qPCR) for this compound Knockdown Validation

This protocol provides a method for quantifying the reduction in this compound mRNA levels following RNAi.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from control and dsRNA-treated S2 cells using a commercial RNA extraction kit. b. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qPCR Reaction Setup: a. Design qPCR primers specific for the this compound gene and a reference gene (e.g., RpL32, GAPDH) for normalization. b. Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers, and cDNA template. c. Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol.

3. Data Analysis: a. Determine the cycle threshold (Ct) values for this compound and the reference gene in both control and knockdown samples. b. Calculate the relative expression of this compound using the ΔΔCt method to determine the percentage of knockdown.

Visualizations

Signaling Pathways Regulating this compound

Metchnikowin_Signaling_Pathways cluster_Toll Toll Pathway cluster_Imd Imd Pathway Fungus Fungus / Gram+ Bacteria PGRP_SA PGRP-SA Fungus->PGRP_SA Recognition SPE Spätzle-Processing Enzyme PGRP_SA->SPE Activation Spatzle Spätzle SPE->Spatzle Cleavage Toll Toll Receptor Spatzle->Toll Binding MyD88 MyD88 Toll->MyD88 Recruitment Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylation Dorsal_Dif Dorsal / Dif (NF-κB factors) Cactus->Dorsal_Dif Degradation & Release Metchnikowin_Gene This compound Gene Dorsal_Dif->Metchnikowin_Gene Transcription Activation Gram_Neg_Bacteria Gram- Bacteria PGRP_LC PGRP-LC Gram_Neg_Bacteria->PGRP_LC Recognition IMD IMD PGRP_LC->IMD Activation FADD FADD IMD->FADD Dredd Dredd FADD->Dredd TAK1 TAK1 Dredd->TAK1 Activation IKK IKK Complex TAK1->IKK Activation Relish Relish (NF-κB factor) IKK->Relish Phosphorylation & Cleavage Relish->Metchnikowin_Gene Transcription Activation

Caption: Signaling pathways regulating this compound gene expression.

Experimental Workflow for this compound Knockdown

Metchnikowin_Knockdown_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis dsRNA_Design 1. dsRNA Design & Off-Target Analysis dsRNA_Synthesis 2. dsRNA Synthesis & Purification dsRNA_Design->dsRNA_Synthesis Transfection 4. dsRNA Transfection dsRNA_Synthesis->Transfection Cell_Culture 3. S2 Cell Culture Cell_Culture->Transfection Incubation 5. Incubation (48-72 hours) Transfection->Incubation Harvest 6. Harvest Cells Incubation->Harvest RNA_Extraction 7a. RNA Extraction Harvest->RNA_Extraction Protein_Extraction 7b. Protein Extraction Harvest->Protein_Extraction cDNA_Synthesis 8a. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 9a. qPCR Analysis cDNA_Synthesis->qPCR Western_Blot 8b. Western Blot Protein_Extraction->Western_Blot

Caption: Experimental workflow for this compound gene knockdown in S2 cells.

Logical Relationships in Troubleshooting Low Knockdown Efficiency

Troubleshooting_Logic cluster_dsRNA dsRNA Issues cluster_delivery Delivery Issues cluster_assay Assay Issues Start Low Knockdown Efficiency Check_dsRNA Check dsRNA Integrity & Concentration Start->Check_dsRNA Optimize_Delivery Optimize Delivery Protocol Start->Optimize_Delivery Validate_Assay Validate qPCR/Western Blot Assay Start->Validate_Assay Degradation Degradation? Check_dsRNA->Degradation Concentration Concentration Too Low? Check_dsRNA->Concentration Transfection_Reagent Inefficient Transfection Reagent? Optimize_Delivery->Transfection_Reagent Cell_Health Poor Cell Health or Density? Optimize_Delivery->Cell_Health Primer_Efficiency Poor qPCR Primer Efficiency? Validate_Assay->Primer_Efficiency Antibody_Specificity Non-specific/Weak Antibody? Validate_Assay->Antibody_Specificity Redesign Redesign dsRNA Degradation->Redesign Yes Concentration->Redesign Yes Try_New_Reagent Try Different Reagent Transfection_Reagent->Try_New_Reagent Yes Optimize_Culture Optimize Cell Culture Cell_Health->Optimize_Culture Yes Redesign_Primers Redesign & Validate Primers Primer_Efficiency->Redesign_Primers Yes Validate_Antibody Validate Antibody Antibody_Specificity->Validate_Antibody Yes

Caption: Troubleshooting logic for low this compound knockdown efficiency.

References

Technical Support Center: Optimizing Fixation for Metchnikowin Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metchnikowin immunofluorescence. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals successfully visualize the antimicrobial peptide this compound in Drosophila melanogaster.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it expressed?

A1: this compound (Mtk) is a 26-residue antimicrobial peptide in the fruit fly Drosophila melanogaster with both antibacterial and antifungal properties.[1][2] It is primarily expressed in the fat body (an organ analogous to the human liver) and is also found in surface epithelia of the trachea and gut.[1][3] Its expression is regulated by the Toll and Imd innate immunity signaling pathways.[1]

Q2: Which fixation method is best for this compound immunofluorescence?

A2: The optimal fixation method depends on the specific antibody used and the tissue being examined. There are two main classes of fixatives: cross-linking agents (e.g., paraformaldehyde) and organic solvents (e.g., methanol (B129727), acetone). Cross-linkers generally provide better preservation of cellular architecture, but can sometimes mask the epitope your antibody recognizes. Organic solvents dehydrate and precipitate proteins, which can be advantageous for some antibodies but may disrupt cellular morphology. A recent study optimizing immunofluorescence for the adult Drosophila fat body, a primary site of this compound expression, provides a systematic comparison of different fixatives.

Q3: Why am I getting a weak or no signal in my this compound staining?

A3: Weak or no signal can be caused by several factors:

  • Suboptimal Fixation: The chosen fixation method may be masking the this compound epitope. It is recommended to test different fixation protocols, such as 4% paraformaldehyde (PFA) or a combination of PFA and glutaraldehyde.

  • Inadequate Permeabilization: The antibody may not be able to access the intracellular this compound peptide. Ensure your protocol includes a sufficient permeabilization step, typically with a detergent like Triton X-100, especially after PFA fixation.

  • Low Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.

  • Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody. Always store antibodies according to the manufacturer's instructions.

  • Low this compound Expression: this compound is an inducible peptide. Its expression is significantly upregulated upon immune challenge (e.g., bacterial or fungal infection). Consider inducing an immune response in your flies before tissue collection.

Q4: How can I reduce high background staining?

A4: High background can obscure your specific signal. To reduce it:

  • Blocking: Ensure you are using an adequate blocking solution (e.g., Normal Goat Serum or BSA) for a sufficient amount of time to block non-specific antibody binding sites.

  • Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.

  • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.

  • Secondary Antibody Control: Perform a control experiment where you omit the primary antibody to check for non-specific binding of the secondary antibody.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Signal Fixation method is masking the epitope.Test alternative fixation methods (see protocols below). A study on adult Drosophila fat body immunofluorescence found that different fixatives impact signal quality.
Antibody cannot access the target.If using a cross-linking fixative like PFA, ensure adequate permeabilization with a detergent (e.g., 0.1-0.5% Triton X-100). Organic solvents like methanol inherently permeabilize the tissue.
Low target protein expression.This compound expression is induced by infection. Challenge flies with bacteria or fungi prior to dissection to increase peptide levels.
Primary antibody concentration is too low.Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000) to find the optimal concentration.
High Background Insufficient blocking.Increase blocking time to at least 1 hour at room temperature. Use a blocking serum from the same species as the secondary antibody host.
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.
Inadequate washing.Increase the number and duration of washes between antibody incubation steps (e.g., 3-4 washes of 10-15 minutes each).
Non-Specific Staining Secondary antibody is cross-reacting.Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody.
Fixative-induced autofluorescence.Glutaraldehyde can cause autofluorescence. If used, consider a quenching step with sodium borohydride (B1222165) or use a different fixative. Expired formaldehyde (B43269) solutions can also increase autofluorescence.
Poor Morphology Harsh fixation or permeabilization.Organic solvents (methanol/acetone) can be harsh on tissue structure. Reduce the incubation time or switch to a PFA-based fixative, which better preserves morphology.
Delayed fixation.Dissect and fix tissues as quickly as possible to prevent degradation by endogenous proteases.

Data Summary

The following table summarizes findings from a study that optimized whole-mount immunofluorescence for the adult Drosophila fat body, a key tissue for this compound localization. This data can guide your choice of fixative.

Fixative CompositionFixation TimeResulting Signal Quality (GFP Reporter)Tissue Morphology
4% Paraformaldehyde (PFA)20 minGoodWell-preserved
4% Glutaraldehyde20 minPoor (High Autofluorescence)Well-preserved
0.1% Glutaraldehyde20 minGoodWell-preserved
2.5% PFA + 0.05% Glutaraldehyde20 minExcellent Excellent
4% PFA60 minReduced SignalWell-preserved

Table adapted from data presented in "Improved whole-mount immunofluorescence protocol for consistent and robust labeling of adult Drosophila melanogaster adipose tissue".[4]

Experimental Protocols & Workflows

Below are detailed protocols for immunofluorescence staining, adapted from methods optimized for the Drosophila fat body and brain.[4][5]

Protocol 1: PFA/Glutaraldehyde Fixation for Optimal Morphology

This method is recommended for preserving the fine structure of the fat body tissue and has been shown to provide excellent results for fluorescent reporter proteins.[4]

  • Dissection: Dissect adult Drosophila abdomens in ice-cold PBS. To expose the fat body, carefully tear the abdomen along the ventral midline and remove the gut and reproductive tissues.[4] Pin the abdominal carcass open onto a silicone-coated dish.

  • Fixation: Fix the tissue in a solution of 2.5% Paraformaldehyde and 0.05% Glutaraldehyde in PBS for 20 minutes at room temperature.

  • Washing: Wash the tissue three times for 10 minutes each with PBS.

  • Permeabilization: Permeabilize by incubating in PBS containing 0.1% Triton X-100 (PBST) for 1 hour.

  • Blocking: Block for 1 hour at room temperature in PBST containing 5% Normal Goat Serum (or serum from the host species of the secondary antibody).

  • Primary Antibody Incubation: Incubate with the anti-Metchnikowin primary antibody, diluted in the blocking solution, overnight at 4°C on a shaker.

  • Washing: Wash the tissue three times for 20 minutes each in PBST at room temperature.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody, diluted in blocking solution, for 20 hours at 4°C in the dark.

  • Final Washes: Wash three times for 20 minutes each in PBST in the dark. The second wash can include a nuclear counterstain like DAPI (1 µg/ml).[5]

  • Mounting: Carefully transfer the stained fat body tissue onto a microscope slide with a drop of mounting medium (e.g., Vectashield) and cover with a coverslip. Seal the edges with nail polish.

Protocol 2: Methanol Fixation

This is a faster alternative that uses an organic solvent to fix and permeabilize the tissue simultaneously. It may be beneficial if PFA-based methods result in poor signal due to epitope masking.

  • Dissection: Dissect tissue in ice-cold PBS as described in Protocol 1.

  • Fixation & Permeabilization: Fix the tissue in ice-cold 100% Methanol for 5-10 minutes at -20°C.

  • Rehydration & Washing: Wash the tissue three times for 10 minutes each with PBS containing 0.1% Triton X-100 (PBST) to rehydrate.

  • Blocking: Block for 1 hour at room temperature in PBST containing 5% Normal Goat Serum.

  • Antibody Incubations: Proceed with steps 6-10 from Protocol 1.

Diagrams

IF_Workflow cluster_prep Sample Preparation cluster_stain Immunostaining cluster_final Visualization Dissection 1. Tissue Dissection (e.g., Fat Body) Fixation 2. Fixation (e.g., 4% PFA) Dissection->Fixation Permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking PrimaryAb 5. Primary Antibody Incubation (anti-Metchnikowin) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Washing 7. Final Washes (with DAPI counterstain) SecondaryAb->Washing Mounting 8. Mounting Washing->Mounting Imaging 9. Confocal Microscopy Mounting->Imaging

References

Technical Support Center: Overcoming Challenges in Metchnikowin Crystallization for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing the Drosophila melanogaster antimicrobial peptide, Metchnikowin, for structural studies.

Troubleshooting Guide

Problem 1: Low or No Crystal Formation

Question: I have set up numerous crystallization screens with purified this compound, but I am not observing any crystals, or only very small, poorly formed precipitates. What are the likely causes and how can I troubleshoot this?

Answer:

The absence of crystal formation is a common challenge in protein crystallography. For a small, 26-residue peptide like this compound, several factors could be at play.[1][2] Here’s a step-by-step troubleshooting guide:

  • Protein Purity and Homogeneity: Inadequate purity is a primary obstacle to crystallization.[3][4] this compound exists in isoforms, which could hinder the formation of a well-ordered crystal lattice.[2]

    • Actionable Steps:

      • Confirm protein purity to >95% using SDS-PAGE and mass spectrometry.

      • Employ multi-step chromatography techniques to separate isoforms and remove impurities.[3]

      • Filter the purified protein solution through a 0.22 micron filter before setting up crystallization trials to remove any aggregates.[5]

  • Protein Concentration: The optimal protein concentration for crystallization is highly specific to the protein itself.[6]

    • Actionable Steps:

      • If you observe clear drops, your protein concentration may be too low.[6] Try concentrating your this compound solution. Typical starting concentrations for small proteins range from 5 to 20 mg/mL.[7]

      • If you see heavy, amorphous precipitate, the concentration is likely too high.[6] Dilute your protein sample.

  • Crystallization Screen Selection: The initial screening conditions may not be suitable for this compound.

    • Actionable Steps:

      • Utilize a broader range of sparse-matrix screens that cover different precipitants (salts, polymers), pH levels, and additives.[3][8]

      • Given that this compound is a proline-rich peptide, consider screens that have been successful for other small, cationic peptides.[1][2]

Problem 2: Poor Crystal Quality (e.g., small needles, plates, twinning)

Question: I have managed to get some crystals of this compound, but they are very small, needle-shaped, or appear as clusters of plates. How can I improve the quality of my crystals for diffraction studies?

Answer:

Obtaining well-diffracting, single crystals often requires optimization of the initial hit conditions.[9][10] Here are strategies to improve crystal quality:

  • Refine Precipitant and pH Conditions:

    • Actionable Steps:

      • Perform a grid screen around the successful "hit" condition. Vary the concentration of the precipitant and the pH of the buffer in small increments.[11]

      • For needle-like crystals, try reducing the precipitant concentration to slow down crystal growth.[5]

      • For plate-like crystals, consider using additives that can influence crystal packing and habit.[5]

  • Temperature Control: Temperature can significantly impact crystal growth by altering protein solubility.[3]

    • Actionable Steps:

      • Set up crystallization trials at different, stable temperatures (e.g., 4°C, 12°C, 20°C).

      • Avoid temperature fluctuations during crystal growth.[3]

  • Seeding: Introducing microscopic seed crystals from a previous experiment can promote the growth of larger, single crystals.

    • Actionable Steps:

      • Prepare a seed stock by crushing existing microcrystals.

      • Perform microseeding or streak seeding into new drops containing a slightly lower precipitant concentration.

  • Twinning: Twinning occurs when two or more crystals grow intergrown, which is detrimental to diffraction data quality.[4]

    • Actionable Steps:

      • If twinning is suspected, try optimizing conditions by varying the temperature or using different precipitants to alter the crystal packing.

      • Careful visual inspection of the crystals under a microscope can sometimes identify twinning.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound crystallization trials?

A1: For a small peptide like this compound (approximately 2.9 kDa), a starting concentration in the range of 10-20 mg/mL is generally recommended.[7] However, the optimal concentration is empirical and should be screened.

Q2: Which purification tags are best for this compound to ensure it is suitable for crystallization?

A2: While affinity tags like His-tags are useful for initial purification, they can interfere with crystallization due to their flexibility. It is highly recommended to cleave off any purification tags and perform a final polishing step (e.g., size-exclusion chromatography) to ensure a pure, homogenous sample.

Q3: Are there any known ligands or binding partners of this compound that could aid in crystallization?

A3: this compound is known to target the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase in fungi.[12] Co-crystallization with a target protein fragment could potentially stabilize this compound and promote crystal formation. However, this would result in the structure of the complex, not this compound alone.

Q4: What are the key signaling pathways that regulate this compound expression?

A4: The expression of the this compound gene is regulated by two primary innate immune signaling pathways in Drosophila: the Toll pathway, which is primarily activated by fungal and Gram-positive bacterial infections, and the Immune deficiency (Imd) pathway, which is mainly triggered by Gram-negative bacterial infections.[1][13][14]

Experimental Protocols & Data

Table 1: Hypothetical Crystallization Screening Parameters for this compound
ParameterRecommended Range/ConditionsRationale
Protein Concentration 5 - 20 mg/mLOptimal concentration for small peptides often falls in this range.[7]
Buffer System 100 mM Tris, HEPES, or MESMaintain a stable pH to ensure protein stability.
pH Range 6.0 - 8.5Explore a range around the theoretical pI of this compound.
Precipitants Polyethylene glycols (PEG 400, 3350, 8000), Ammonium sulfate, Sodium chlorideThese are the most common and successful precipitants in protein crystallization.[8]
Precipitant Concentration 10-30% w/v for PEGs; 0.5-2.5 M for saltsTo induce supersaturation and promote crystal nucleation.
Temperature 4°C, 12°C, 20°CTemperature affects protein solubility and crystal growth kinetics.[3]
Crystallization Method Sitting drop or hanging drop vapor diffusionCommon and effective methods for screening crystallization conditions.[8]
Protocol 1: Purification of Recombinant this compound
  • Expression: Express this compound with a cleavable N-terminal His-tag in a suitable expression system (e.g., E. coli).

  • Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse by sonication.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash with lysis buffer and elute with an increasing imidazole (B134444) gradient.

  • Tag Cleavage: Pool the eluted fractions containing this compound and incubate with a specific protease (e.g., TEV protease) to cleave the His-tag.

  • Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC): As a final polishing step, load the flow-through onto a SEC column equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step removes aggregates and ensures a homogenous sample.

  • Concentration and Storage: Pool the fractions containing pure this compound, concentrate to the desired concentration, and store at -80°C.

Protocol 2: Setting Up Crystallization Trials
  • Prepare Crystallization Plates: Use 96-well sitting or hanging drop plates.

  • Dispense Reservoir Solution: Pipette the screen solutions into the reservoirs of the crystallization plate.

  • Prepare Drops: In a separate area on the plate cover or well, mix a small volume of the purified this compound solution with an equal volume of the reservoir solution.

  • Seal and Incubate: Seal the plates to create a closed system for vapor diffusion and incubate at a constant temperature.

  • Monitor Crystal Growth: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

Visualizations

Metchnikowin_Signaling_Pathways cluster_Toll Toll Pathway cluster_Imd Imd Pathway cluster_nucleus Nucleus Fungal_GP_Bacteria Fungal / Gram+ Bacteria PGRP_GNBP PGRPs / GNBPs Fungal_GP_Bacteria->PGRP_GNBP Spz_pro pro-Spätzle PGRP_GNBP->Spz_pro activates SPE SPE Spz_pro->SPE cleavage Spz Spätzle SPE->Spz Toll_R Toll Receptor Spz->Toll_R binds Tube_Pelle Tube / Pelle Toll_R->Tube_Pelle Cactus Cactus Tube_Pelle->Cactus phosphorylates (degradation) Dif_Dorsal Dif / Dorsal Cactus->Dif_Dorsal inhibits Nucleus_Toll Dif / Dorsal Dif_Dorsal->Nucleus_Toll translocates Mtk_gene This compound gene Nucleus_Toll->Mtk_gene induces expression GN_Bacteria Gram- Bacteria PGRP_LC_LE PGRP-LC / LE GN_Bacteria->PGRP_LC_LE Imd Imd PGRP_LC_LE->Imd FADD FADD Imd->FADD Dredd Dredd FADD->Dredd IKK_complex IKK Complex Dredd->IKK_complex activates Relish Relish IKK_complex->Relish phosphorylates (cleavage) Nucleus_Imd Relish Relish->Nucleus_Imd translocates Nucleus_Imd->Mtk_gene induces expression Metchnikowin_peptide This compound Peptide Mtk_gene->Metchnikowin_peptide synthesis

Caption: Toll and Imd signaling pathways regulating this compound expression in Drosophila.

Crystallization_Workflow start Start: Purified This compound (>95%) screening Initial Crystallization Screening (Sparse Matrix Screens) start->screening evaluation Evaluate Drops: No Crystals / Precipitate / Crystals screening->evaluation no_crystals Troubleshoot: - Increase Protein Conc. - Broader Screens - Check Purity evaluation->no_crystals No Crystals precipitate Troubleshoot: - Decrease Protein Conc. - Adjust pH / Salt evaluation->precipitate Precipitate crystals Crystal Hit! evaluation->crystals Crystals Found no_crystals->screening precipitate->screening optimization Optimization of Hit Condition (Grid Screens, Additives, Seeding) crystals->optimization quality_check Assess Crystal Quality: Size / Morphology / Diffraction optimization->quality_check poor_quality Further Optimization quality_check->poor_quality Poor good_quality Diffraction Quality Crystals quality_check->good_quality Good poor_quality->optimization end End: Structural Studies good_quality->end

Caption: Experimental workflow for this compound crystallization.

References

Technical Support Center: Refining Protocols for Metchnikowin Interaction with Specific Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the antimicrobial peptide Metchnikowin and its interaction with specific pathogens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound (Mtk) is a 26-residue proline-rich antimicrobial peptide originally identified in the fruit fly Drosophila melanogaster.[1][2] It exhibits both antibacterial and antifungal properties.[1][2] Its mechanisms of action are multifaceted and can include inhibiting microbial protein synthesis by binding to ribosomes and targeting specific essential fungal enzymes.[1][3][4] For instance, in the pathogenic fungus Fusarium graminearum, this compound targets β(1,3)-glucanosyltransferase Gel1, which is crucial for cell wall integrity, and the iron-sulfur subunit (SdhB) of succinate-coenzyme Q reductase (SQR), impacting mitochondrial function.[3][4]

Q2: Which pathogens are known to be susceptible to this compound?

This compound has demonstrated activity against a range of pathogens, including:

  • Gram-negative bacteria: Escherichia coli[1]

  • Gram-positive bacteria: Micrococcus luteus[5][6]

  • Filamentous fungi: Neurospora crassa[1][5][6], Fusarium graminearum[3][4][7]

  • Yeast: Candida albicans[8][9]

It is notably effective against fungi belonging to the phylum Ascomycota, while showing less activity against Basidiomycota.[7]

Q3: How is the expression of the this compound gene regulated in Drosophila?

The expression of the gene encoding this compound is regulated by two primary innate immunity signaling pathways in Drosophila: the Toll pathway and the Immune deficiency (Imd) pathway.[1][10][11] The Toll pathway is primarily activated by fungal and Gram-positive bacterial infections, while the Imd pathway typically responds to Gram-negative bacterial infections.[5] The dual regulation by both pathways allows for a broad response to different types of microbial challenges.[10][11]

Q4: Are there naturally occurring variants of this compound that could affect experimental results?

Yes, natural populations of Drosophila have been found to have two common alleles of this compound that differ by a single amino acid: one with a Proline (Mtk-P) and another with an Arginine (Mtk-R) at a specific position.[3][5][12] These allelic variants can lead to functional differences in immune defense and host fitness.[5][12] For example, the Mtk-R allele has been shown to provide better protection against certain pathogens in male flies but may come with a fitness cost in the absence of infection.[5][12] Researchers should be aware of the specific allele present in their fly strains, as this can be a source of experimental variation.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Antimicrobial Activity of Synthetic this compound
Potential Cause Troubleshooting Step
Peptide Quality/Purity: The synthetic peptide may have low purity or may have degraded.1. Verify the purity of the synthetic peptide using HPLC and mass spectrometry. 2. Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). 3. Prepare fresh stock solutions for each experiment.
Incorrect Peptide Folding/Conformation: Proline-rich peptides may require specific conditions to adopt their active conformation.1. Review literature for any specific buffer or solvent conditions used for this compound activity assays. 2. Test a range of buffer pH and salt concentrations to see if activity is restored.
Assay Conditions: The conditions of your antimicrobial assay (e.g., media composition, incubation time, temperature) may not be optimal.1. Ensure the growth medium does not contain components that might sequester or degrade the peptide. 2. Optimize incubation time and temperature for the specific pathogen being tested. 3. Include a positive control antimicrobial peptide with a known mechanism of action.
Pathogen Resistance: The specific strain of the pathogen you are using may have inherent or acquired resistance.1. Test this compound against a reference strain known to be susceptible. 2. Sequence key genes in your pathogen strain that are potential targets of this compound to check for mutations.
Issue 2: Variability in this compound Gene Expression (in vivoDrosophila studies)
Potential Cause Troubleshooting Step
Fly Strain Genetic Background: Different Drosophila strains can have variations in their immune response. The presence of Mtk-P or Mtk-R alleles can also influence outcomes.1. Use a well-characterized and isogenized fly strain for your experiments. 2. If possible, genotype your fly strain to determine which this compound allele is present.[5]
Infection Method Inconsistency: The method of inducing an immune response (e.g., septic injury, natural infection) can lead to variable results.1. Standardize the infection protocol, including the age and sex of the flies, the concentration of the pathogen, and the site and method of injection. 2. For septic injury, use a fine needle of a consistent diameter dipped in a standardized pathogen culture.
Circadian Rhythm and Mating Status: this compound expression can be influenced by the fly's circadian rhythm and mating status.1. Conduct experiments at the same time of day to minimize circadian effects. 2. Control for the mating status of the flies, as mating has been shown to induce this compound expression.[3]
Sample Collection and RNA Extraction: Improper sample handling can lead to RNA degradation and inaccurate gene expression analysis.1. Flash-freeze flies in liquid nitrogen immediately after collection. 2. Use a reliable RNA extraction protocol and assess RNA quality and quantity before proceeding with qRT-PCR.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Various Pathogens

PathogenAssay TypeMetricValueReference
Fusarium graminearumConidia Germination InhibitionIC₅₀~1 µM[7]
Neurospora crassaGrowth Inhibition-Active at nanomolar concentrations[1]
Escherichia coliGrowth Inhibition-Active at nanomolar concentrations[1]
Piriformospora indicaGermination Inhibition-Affected only at concentrations >50 µM[7]

Experimental Protocols

Protocol 1: Minimal Inhibitory Concentration (MIC) Assay for Synthetic this compound
  • Pathogen Preparation:

    • For bacteria, grow a culture to the mid-logarithmic phase in a suitable broth (e.g., Luria-Bertani).

    • For fungi, harvest spores or conidia and suspend them in a suitable medium (e.g., Potato Dextrose Broth).

    • Adjust the concentration of the microbial suspension to a standardized value (e.g., 1 x 10⁵ CFU/mL for bacteria, 1 x 10⁴ spores/mL for fungi).

  • Peptide Preparation:

    • Dissolve lyophilized this compound in sterile, ultrapure water or a suitable buffer to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Incubation:

    • Add the standardized microbial suspension to each well of the microtiter plate containing the peptide dilutions.

    • Include positive controls (microbes in media without peptide) and negative controls (media only).

    • Incubate the plate at the optimal growth temperature for the pathogen for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the pathogen. This can be assessed visually or by measuring absorbance at 600 nm using a plate reader.

Protocol 2: In Vivo this compound Gene Expression Analysis in Drosophila
  • Fly Preparation and Infection:

    • Use adult flies of a consistent age and sex (e.g., 3-5 day old males).

    • Anesthetize the flies using CO₂.

    • For septic injury, prick the thorax of each fly with a fine needle dipped in a concentrated pellet of the pathogen (e.g., E. coli or M. luteus).

    • Include a control group pricked with a sterile needle.

  • Sample Collection:

    • At various time points post-infection (e.g., 0, 6, 12, 24 hours), collect pools of flies (e.g., 10-15 flies per sample).

    • Immediately flash-freeze the collected flies in liquid nitrogen and store them at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Homogenize the frozen flies and extract total RNA using a standard kit (e.g., Trizol or a column-based kit).

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the this compound gene and a reference gene (e.g., RpL32).

    • Perform qRT-PCR using a standard thermal cycler.

    • Analyze the results using the ΔΔCt method to determine the fold change in this compound expression in infected flies relative to the sterile-pricked control group.[13]

Visualizations

Metchnikowin_Signaling_Pathways cluster_Toll Toll Pathway cluster_Imd Imd Pathway Fungi_GPB Fungi / Gram+ Bacteria PGRP_GNBP PGRPs / GNBPs Fungi_GPB->PGRP_GNBP Recognition Spz Spätzle PGRP_GNBP->Spz Proteolytic Cascade Toll_R Toll Receptor Tube_Pelle Tube / Pelle Toll_R->Tube_Pelle Spz->Toll_R Cactus Cactus Tube_Pelle->Cactus Phosphorylates & Degrades Dif_Dorsal Dif / Dorsal Metchnikowin_Gene This compound Gene (Mtk) Dif_Dorsal->Metchnikowin_Gene Translocates to Nucleus Metchnikowin_Peptide This compound Peptide Metchnikowin_Gene->Metchnikowin_Peptide Transcription & Translation GNB Gram- Bacteria PGRP_LC_LE PGRP-LC / LE GNB->PGRP_LC_LE Recognition Imd Imd PGRP_LC_LE->Imd FADD_Dredd FADD / Dredd Imd->FADD_Dredd Relish Relish FADD_Dredd->Relish Cleaves Relish->Metchnikowin_Gene Translocates to Nucleus Pathogen_Inhibition Pathogen Inhibition Metchnikowin_Peptide->Pathogen_Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Drosophila) cluster_logical Logical Flow Peptide_Synth Synthesize this compound Peptide MIC_Assay Perform MIC/IC50 Assay Peptide_Synth->MIC_Assay Data_Analysis_vitro Analyze Antimicrobial Activity MIC_Assay->Data_Analysis_vitro Troubleshoot Troubleshooting: Consult FAQ & Guides MIC_Assay->Troubleshoot Conclusion Conclusion Data_Analysis_vitro->Conclusion Fly_Infection Infect Flies with Specific Pathogen Sample_Collection Collect Samples at Time Points Fly_Infection->Sample_Collection RNA_Extraction Extract RNA Sample_Collection->RNA_Extraction qRT_PCR Perform qRT-PCR for Mtk Expression RNA_Extraction->qRT_PCR Data_Analysis_vivo Analyze Gene Expression Fold Change qRT_PCR->Data_Analysis_vivo qRT_PCR->Troubleshoot Data_Analysis_vivo->Conclusion Hypothesis Hypothesis: Mtk interacts with Pathogen X cluster_invitro cluster_invitro Hypothesis->cluster_invitro cluster_invivo cluster_invivo Hypothesis->cluster_invivo Troubleshoot->MIC_Assay Troubleshoot->qRT_PCR

References

Technical Support Center: Enhancing Metchnikowin Detection in Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you enhance the detection sensitivity of the antimicrobial peptide Metchnikowin in insect hemolymph.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound detection experiments.

FAQ 1: My ELISA signal for this compound is very low or absent. What are the potential causes and solutions?

Low or no signal in an ELISA is a frequent problem that can stem from issues with the sample, reagents, or the assay procedure itself.[1][2][3]

  • Possible Causes:

    • Low this compound Concentration: The peptide concentration in your hemolymph sample may be below the assay's detection limit.[1] this compound expression is inducible, so its basal level might be minimal.[4][5]

    • Sample Degradation: Peptides are susceptible to degradation by proteases present in hemolymph. Improper sample handling, such as slow processing or repeated freeze-thaw cycles, can lead to significant loss of the target peptide.[1]

    • Matrix Effects: Hemolymph is a complex biological matrix containing a high concentration of proteins, lipids, and other molecules that can interfere with antibody-antigen binding.[6][7][8]

    • Reagent Issues: Problems with reagents, such as degraded antibodies or standards, improperly prepared buffers, or expired components, can lead to a weak or absent signal.[2][3]

    • Procedural Errors: Incorrect incubation times or temperatures, insufficient washing, or errors in reagent addition can all negatively impact assay performance.[1][2]

  • Solutions:

    • Induce this compound Expression: Challenge the insects with a bacterial or fungal elicitor (e.g., heat-killed E. coli or M. luteus) to stimulate the Toll and Imd pathways, which regulate this compound expression.[5][9][10]

    • Optimize Sample Handling: Collect hemolymph directly into a chilled anticoagulant buffer containing protease inhibitors. Process samples quickly and store them at -80°C in single-use aliquots to avoid degradation.

    • Minimize Matrix Effects: Dilute hemolymph samples in an appropriate assay buffer to reduce the concentration of interfering substances.[6][11] Consider a sample clean-up step, such as solid-phase extraction (SPE), to isolate peptides before the ELISA.[6][7]

    • Validate Reagents: Always use fresh, properly stored reagents. Confirm the integrity of your standards and the specificity of your primary and secondary antibodies. Perform antibody titration experiments to find the optimal concentration.[3]

    • Refine a Protocol: Strictly adhere to the recommended incubation times and temperatures. Ensure washing steps are thorough to reduce background noise.[1]

FAQ 2: I am observing high variability between my replicate wells in an ELISA. What could be the cause?

High variability can compromise the reliability of your quantitative data.

  • Possible Causes:

    • Pipetting Inaccuracy: Inconsistent volumes of samples, standards, or reagents added to the wells.

    • Uneven Washing: Incomplete or uneven removal of unbound reagents across the plate.[2]

    • Edge Effects: Evaporation from the outer wells of the microplate during incubation can concentrate reagents and lead to artificially high signals.

    • Improper Mixing: Failure to thoroughly mix reagents or samples before adding them to the wells.[3]

  • Solutions:

    • Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use consistent technique. Using a multichannel pipette for adding common reagents can improve consistency.[2]

    • Automate Washing: If possible, use an automated plate washer for uniform washing.[2]

    • Mitigate Edge Effects: Avoid using the outer wells for critical samples or standards. Alternatively, seal the plate during incubations and ensure a humidified environment.[2]

    • Ensure Thorough Mixing: Gently vortex all reagents and samples before pipetting.

FAQ 3: How can I confirm that the signal I'm detecting is specific to this compound?

Ensuring the specificity of your assay is critical for accurate quantification.

  • Solutions:

    • Use a Well-Characterized Antibody: Utilize a monoclonal or affinity-purified polyclonal antibody that has been validated for specificity to this compound.

    • Perform a Spike-and-Recovery Experiment: Add a known amount of synthetic this compound standard to a hemolymph sample and measure the recovery. This helps assess both accuracy and potential matrix effects.

    • Use a Blocking Peptide: Pre-incubate your primary antibody with an excess of synthetic this compound peptide. This should block the antibody's binding sites and result in a significantly reduced signal in your ELISA, confirming specificity.

    • Orthogonal Method Confirmation: Validate your ELISA results using an independent method, such as MALDI-TOF Mass Spectrometry, which can identify this compound based on its specific mass-to-charge ratio.[12][13]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes hypothetical data comparing different hemolymph sample preparation methods for this compound detection by ELISA. The goal is to illustrate how sample processing can impact detection sensitivity.

Sample Preparation MethodMean this compound Concentration (pg/mL)Signal-to-Noise (S/N) RatioCoefficient of Variation (CV%)
Crude Hemolymph (Diluted 1:10) 150.44.218.5%
Acid/Methanol Extraction 425.815.79.2%
Solid-Phase Extraction (SPE) 610.228.15.4%

Experimental Protocols

Protocol 1: Hemolymph Collection and Processing for this compound Preservation

This protocol is designed to minimize melanization and proteolytic degradation of this compound during sample collection.

  • Preparation: Prepare a chilled anticoagulant and protease inhibitor buffer (e.g., 10 mM EDTA, 25 mM citrate, 1x protease inhibitor cocktail, and a few crystals of phenylthiourea (B91264) (PTU) to prevent melanization, pH 4.6).[14] Keep all tubes and pipette tips on ice.

  • Collection: Anesthetize the insect on ice. Carefully puncture the cuticle at a joint (e.g., pro-mesothorax articulation) with a sterile 29-gauge needle.[15]

  • Extraction: Gently squeeze the insect to exude a droplet of hemolymph. Immediately collect the hemolymph with a pipette and dispense it directly into 10 volumes of the prepared ice-cold buffer.

  • Clarification: Centrifuge the hemolymph-buffer mixture at 500 x g for 5 minutes at 4°C to pellet hemocytes.

  • Debris Removal: Transfer the supernatant to a new pre-chilled tube and centrifuge at 15,000 x g for 15 minutes at 4°C to remove any remaining cell debris.[14]

  • Storage: Collect the final supernatant (cell-free hemolymph), aliquot into single-use tubes to avoid freeze-thaw cycles, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

Protocol 2: High-Sensitivity Indirect ELISA for this compound

This protocol outlines a standard indirect ELISA procedure. Optimization of antibody concentrations and incubation times may be required.

  • Coating: Coat a high-binding 96-well microplate with a carrier-conjugated this compound peptide (e.g., this compound-BSA) or a specific capture antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST) to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of prepared standards (synthetic this compound) and processed hemolymph samples to the appropriate wells. In this competitive format, you will also add the primary anti-Metchnikowin antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, increasing to 5 washes to minimize background.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance (OD) at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of this compound in the sample.

Visualizations

G cluster_pathway Toll/Imd Signaling for this compound Production PAMPs Pathogen Recognition (Fungi, Bacteria) Toll_Imd Toll & Imd Pathways PAMPs->Toll_Imd Activation NFkB NF-κB Transcription Factors (Dif, Relish) Toll_Imd->NFkB Signal Cascade Nucleus Gene Transcription NFkB->Nucleus Translocation Mtk This compound Peptide (Mtk) Nucleus->Mtk Expression & Synthesis

Caption: Simplified Toll and Imd signaling pathways leading to this compound production.

G cluster_workflow Workflow for Enhancing this compound Detection A 1. Hemolymph Collection (with Protease Inhibitors) B 2. Sample Clarification (Centrifugation) A->B C 3. Peptide Extraction (e.g., SPE or Acid/Methanol) B->C D 4. Immunoassay (High-Sensitivity ELISA) C->D E 5. Data Analysis D->E F Low Signal or High Variability? E->F G Troubleshoot Assay (Reagents, Protocol) F->G Yes H Optimize Sample Prep (Dilution, Extraction) F->H Yes I Proceed with Results F->I No G->D H->C

Caption: Experimental workflow for optimizing this compound detection sensitivity.

References

troubleshooting variability in Metchnikowin antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metchnikowin Antimicrobial Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in their experiments and provide clear, actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound antimicrobial assays in a question-and-answer format.

Q1: Why am I observing significant well-to-well or plate-to-plate variability in my Minimum Inhibitory Concentration (MIC) results for this compound?

A1: Variability in MIC assays is a frequent challenge, particularly with antimicrobial peptides (AMPs) like this compound.[1] Several factors can contribute to this:

  • Inoculum Preparation: Inconsistent microbial density is a primary source of variability. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[2] The final inoculum in the assay should be around 5 x 10⁵ CFU/mL.[1]

  • Media Composition: The salt concentration and pH of the culture medium can significantly impact this compound's activity.[1] Cationic peptides can interact with negatively charged components in the media. Use a consistent, well-defined medium, such as Mueller-Hinton Broth (MHB), and record the specific formulation used.[3]

  • Peptide Handling and Stability: this compound, like other peptides, is susceptible to degradation.[1]

    • Storage: Store lyophilized peptide at -20°C or lower.[4] Once reconstituted, aliquot and store at -20°C to minimize freeze-thaw cycles.[4]

    • Solubility: Ensure the peptide is fully dissolved. A small amount of a suitable solvent like DMSO may be used before diluting in the assay medium.[1]

    • Adsorption: Cationic peptides can adhere to polystyrene surfaces of standard 96-well plates.[1] Consider using polypropylene (B1209903) plates to mitigate this issue.[1]

Q2: I am not observing any antimicrobial activity with this compound, even at high concentrations. What could be the problem?

A2: A lack of activity can be due to several factors:

  • Inappropriate Assay Method: The disk diffusion (Kirby-Bauer) method may not be suitable for this compound as cationic peptides can bind to the filter paper, preventing diffusion.[1] A broth microdilution assay is a more reliable method.[1]

  • Peptide Purity and Integrity: Verify the purity of your synthesized this compound. Contaminants from the synthesis process can interfere with its activity.[1]

  • Target Organism Resistance: While uncommon for AMPs, the target microorganism may have intrinsic or acquired resistance mechanisms.

  • Mechanism of Action: this compound is a proline-rich antimicrobial peptide (PrAMP) that primarily acts by inhibiting intracellular targets like the ribosome, rather than by membrane disruption.[5][6] Assays that rely on detecting membrane damage may not accurately reflect its activity.

Q3: My results are inconsistent when testing this compound against different microbial strains. Why is this happening?

A3: this compound exhibits a degree of specificity in its antimicrobial activity. It is known to be potent against Gram-positive bacteria and fungi, while its activity against Gram-negative bacteria can be lower.[6][7] This selectivity is a known characteristic of this compound.[8]

Q4: How can I improve the reproducibility of my this compound assays?

A4: To enhance reproducibility:

  • Standardize Protocols: Adhere strictly to a detailed, standardized protocol for every experiment.

  • Use Controls: Include positive (an antimicrobial with known activity against the test organism) and negative (no antimicrobial) controls in every assay.

  • Replicate Experiments: Perform experiments in triplicate and on different days to ensure the consistency of your findings.

  • Detailed Record Keeping: Document all experimental parameters, including media lot numbers, inoculum preparation details, and incubation conditions.

Data Presentation

This compound and Proline-Rich Antimicrobial Peptide (PrAMP) MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other representative PrAMPs against a range of microorganisms. Note that MIC values can vary depending on the specific assay conditions.

PeptideMicroorganismTypeMIC (µg/mL)MIC (µM)Reference
This compound Escherichia coliGram-negative Bacteria-Low µM range[6]
Micrococcus luteusGram-positive Bacteria-0.5 - 1.0[6]
Neurospora crassaFungus-0.5 - 1.0[6]
BnPRP1 Escherichia coliGram-negative Bacteria31.25 ± 58.4 ± 1.4[9]
Micrococcus luteusGram-positive Bacteria62.5 ± 1016.9 ± 2.7[9]
Oncocin-type PrAMPs Escherichia coliGram-negative Bacteria2 - 8-[10]
Klebsiella pneumoniaeGram-negative Bacteria2 - 8-[10]
Apidaecin-type PrAMPs Escherichia coliGram-negative Bacteria2 - 8-[10]
Klebsiella pneumoniaeGram-negative Bacteria2 - 8-[10]

Experimental Protocols

Broth Microdilution Assay for this compound

This protocol is adapted from standard methods for determining the MIC of antimicrobial peptides.

Materials:

  • This compound (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Test microorganism

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh the lyophilized this compound powder.

    • Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a small volume of 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

    • Vortex gently to ensure complete dissolution.

    • Prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism.

    • Inoculate the colonies into a tube containing sterile MHB.

    • Incubate at the optimal temperature for the microorganism with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard. This can be done using a spectrophotometer (OD600 of 0.08-0.1 for E. coli).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup:

    • In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve the desired concentration range.

    • Add 50 µL of the diluted microbial inoculum to each well containing 50 µL of the this compound dilution, resulting in a final volume of 100 µL per well.

    • Include a positive control (wells with inoculum and no peptide) and a negative control (wells with sterile MHB only).

  • Incubation and Reading:

    • Seal the plate and incubate at the optimal temperature for the microorganism for 18-24 hours.

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Visualizations

This compound Signaling Pathway

This compound expression in Drosophila melanogaster is regulated by the Toll and Imd signaling pathways, which are key components of the innate immune system.[5][11][12]

Metchnikowin_Signaling_Pathway cluster_toll Toll Pathway (Fungi, Gram+ Bacteria) cluster_imd Imd Pathway (Gram- Bacteria) Fungi_GramPos Fungi / Gram+ Bacteria Spz Spätzle Fungi_GramPos->Spz Toll Toll Receptor Spz->Toll MyD88_Tube_Pelle MyD88, Tube, Pelle Complex Toll->MyD88_Tube_Pelle Cactus Cactus (IκB) MyD88_Tube_Pelle->Cactus degrades Dif_Dorsal Dif/Dorsal (NF-κB) Relish Relish (NF-κB) Metchnikowin_Gene This compound Gene Expression Dif_Dorsal->Metchnikowin_Gene activates GramNeg Gram- Bacteria PGRP_LC PGRP-LC GramNeg->PGRP_LC IMD IMD PGRP_LC->IMD dFADD_DREDD dFADD/DREDD IMD->dFADD_DREDD TAK1 TAK1 dFADD_DREDD->TAK1 IKK IKK Complex TAK1->IKK IKK->Relish cleaves Relish->Metchnikowin_Gene activates MIC_Workflow prep_peptide Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_peptide->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Value incubate->read_results Troubleshooting_Logic start Start Troubleshooting issue What is the issue? start->issue variability High Variability in MICs issue->variability Variability no_activity No Antimicrobial Activity issue->no_activity No Activity check_inoculum Verify Inoculum Standardization (0.5 McFarland) variability->check_inoculum check_assay_method Confirm Appropriate Assay (Broth Microdilution) no_activity->check_assay_method check_media Check Media Composition (Salt, pH) check_inoculum->check_media check_peptide_handling Review Peptide Handling (Storage, Solubility, Adsorption) check_media->check_peptide_handling solution Problem Resolved check_peptide_handling->solution check_peptide_purity Verify Peptide Purity and Integrity check_assay_method->check_peptide_purity consider_resistance Consider Intrinsic Resistance check_peptide_purity->consider_resistance consider_resistance->solution

References

Validation & Comparative

Unraveling the Antimicrobial Edge: A Comparative Analysis of Metchnikowin P and R Alleles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the antimicrobial activities of Metchnikowin P and R alleles reveals a nuanced interplay between pathogen specificity, host sex, and fitness costs. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a clear comparison of their performance, detailed experimental methodologies, and a visualization of the research workflow.

This compound is an antimicrobial peptide (AMP) in Drosophila that plays a crucial role in the innate immune response to fungal and bacterial infections.[1] It is induced by both the Toll and Imd signaling pathways.[1][2] A naturally occurring single amino acid polymorphism in the this compound gene gives rise to two distinct alleles: this compound P (Mtk-P) and this compound R (Mtk-R).[1] Recent research utilizing CRISPR/Cas9-edited Drosophila melanogaster lines has shed light on the functional differences between these two alleles, demonstrating that the variation is not neutral but has significant consequences for the fly's ability to survive infections, with trade-offs in terms of fitness.[1][3]

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of this compound P and R alleles was primarily assessed through in vivo survival assays. Drosophila melanogaster lines were genetically engineered to exclusively express either the Mtk-P allele, the Mtk-R allele, or a null mutation (Mtk-null) as a control. These flies were then systemically infected with a range of fungal and bacterial pathogens, and their survival rates were monitored. The results highlight a complex, context-dependent superiority of one allele over the other.

In male flies, the Mtk-R allele generally confers equivalent or superior protection against a variety of pathogens compared to the Mtk-P allele.[1][3] However, this enhanced immunity is associated with a fitness cost in the absence of infection.[1] The scenario in female flies is more intricate, with the Mtk-P allele demonstrating greater efficacy against certain pathogens, suggesting a sex-specific functional difference.[1][3]

Below is a summary of the survival outcomes for male and female flies with Mtk-P and Mtk-R alleles after infection with various pathogens.

PathogenPathogen TypeHost SexSuperior Allele (Higher Survival Rate)Reference
Beauveria bassianaFungusMaleMtk-R[1][3]
FemaleMtk-P[1][3]
Candida glabrataYeastMaleMtk-R[1]
FemaleMtk-R[1]
Aspergillus fumigatusFungusMaleMtk-R[1][3]
FemaleNo significant difference[1]
Bacillus thuringiensisGram-positive BacteriaMaleMtk-R[1][3]
Providencia rettgeriGram-negative BacteriaMaleMtk-R[1][3]
FemaleNo significant difference[1]
Enterococcus faecalisGram-positive BacteriaMaleNo significant difference[1]
FemaleNo significant difference[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the comparative studies of this compound P and R alleles.

Generation of Drosophila Lines with Mtk-P and Mtk-R Alleles

The generation of fly lines with specific this compound alleles was achieved using the CRISPR/Cas9 genome editing system in a w¹¹¹⁸ background strain of Drosophila melanogaster.[1]

  • Guide RNA (gRNA) Design: Guide RNAs were designed to target the this compound locus for precise editing.

  • Donor Template: Single-stranded donor DNA templates were synthesized to introduce the desired single nucleotide polymorphism, resulting in either the Proline (P) or Arginine (R) allele.

  • Microinjection: A mixture of the Cas9 protein, the gRNA, and the donor DNA template was injected into Drosophila embryos.

  • Screening and Validation: Progeny of the injected flies were screened for the desired edits. Successful genomic modifications were confirmed by sequencing.[1] Three independent isolines for each allele type (Mtk-P, Mtk-R, and Mtk-null) were established to ensure the robustness of the experimental findings.[1]

Antimicrobial Susceptibility (Survival) Assays

The in vivo antimicrobial activity of the this compound alleles was determined by challenging the genetically modified flies with various microbial pathogens.

  • Pathogen Culture: Bacterial strains were cultured in appropriate liquid broth (e.g., LB broth) overnight at their optimal growth temperatures. Fungal spores were harvested from mature cultures grown on agar (B569324) plates (e.g., PDA).

  • Infection Procedure: Adult flies (3-5 days old) were anesthetized with CO₂. A fine-tipped needle dipped in a concentrated pellet of bacteria or a suspension of fungal spores was used to prick the thorax of each fly, introducing a systemic infection.

  • Survival Monitoring: Following infection, flies were housed in vials with standard fly food at a controlled temperature (e.g., 25°C). The number of surviving flies was recorded daily for a specified period (e.g., 21 days).[4]

  • Statistical Analysis: Survival curves were generated, and statistical methods such as logistic regression and Tukey post-hoc tests were used to determine significant differences in survival rates between the different Mtk genotypes.[4]

Pathogen Load Quantification

To investigate the mechanism behind the observed survival differences, pathogen load was quantified in infected flies.

  • Sample Collection: At a specific time point post-infection, surviving flies were collected and surface-sterilized.

  • Homogenization: Individual or pooled flies were homogenized in a suitable buffer.

  • Plating and Colony Counting: The homogenate was serially diluted and plated on appropriate agar medium. After incubation, the number of colony-forming units (CFUs) was counted to determine the pathogen load per fly.

  • Analysis: Pathogen loads were compared between the Mtk-P, Mtk-R, and Mtk-null fly lines to assess the efficiency of pathogen clearance or growth inhibition.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for comparing the antimicrobial activity of this compound P and R alleles.

experimental_workflow cluster_crispr CRISPR/Cas9 Genome Editing cluster_fly_lines Generation of Fly Lines cluster_infection Infection Assays cluster_analysis Data Analysis crispr_design gRNA and Donor Template Design injection Microinjection into Drosophila Embryos crispr_design->injection screening Screening and Validation injection->screening mtk_p Mtk-P Allele Flies screening->mtk_p mtk_r Mtk-R Allele Flies screening->mtk_r mtk_null Mtk-null Flies screening->mtk_null infection Systemic Infection (Thoracic Pricking) mtk_p->infection mtk_r->infection mtk_null->infection pathogen_culture Pathogen Culture (Bacteria and Fungi) pathogen_culture->infection survival_assay Survival Monitoring infection->survival_assay pathogen_load Pathogen Load Quantification infection->pathogen_load comparison Comparative Analysis of Antimicrobial Activity survival_assay->comparison pathogen_load->comparison

References

A Functional Comparison of Metchnikowin with Other Drosophila Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of Metchnikowin with other prominent antimicrobial peptides (AMPs) in Drosophila melanogaster, including Drosomycin, Defensin, Cecropin, Drosocin, and Attacin. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis of their respective roles in the fly's innate immune system.

Introduction to Drosophila Antimicrobial Peptides

Drosophila melanogaster possesses a potent innate immune system that relies heavily on the rapid synthesis and secretion of a diverse arsenal (B13267) of AMPs.[1] These peptides are crucial for defending against a wide range of microbial pathogens, including bacteria and fungi. The expression of these AMPs is primarily regulated by two distinct signaling pathways: the Toll pathway, which is mainly activated by fungi and Gram-positive bacteria, and the Immune deficiency (Imd) pathway, which is predominantly triggered by Gram-negative bacteria.[2][3] This guide focuses on the functional characteristics of this compound in comparison to other key players in this defense system.

Comparative Overview of Drosophila AMPs

The following tables summarize the key functional aspects of this compound and other major Drosophila AMPs.

General Characteristics and Antimicrobial Spectrum
Antimicrobial PeptidePrimary Microbial TargetsRegulation Pathway(s)Key Structural Features
This compound Fungi (especially filamentous fungi) and Gram-positive bacteria.[4][5]Toll and Imd[6]26-residue, proline-rich peptide.[6]
Drosomycin Primarily filamentous fungi.[7][8]Toll[8]44-residue, cysteine-rich peptide with a CSαβ motif.[9]
Defensin Gram-positive bacteria; some activity against Gram-negative bacteria and fungi has been observed in vivo.[1][10]Imd[3]Cysteine-rich peptide with a CSαβ motif.[10]
Cecropins Primarily Gram-negative bacteria; some antifungal activity.[11]Imd (major), Toll (minor)[12]α-helical peptides.[12]
Drosocin Primarily Gram-negative bacteria.[13]Imd[13]19-residue, proline-rich, O-glycosylated peptide.[13]
Attacins Gram-negative bacteria.[14]Imd[15]Glycine-rich peptides.[16]
Quantitative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The following table presents available MIC values for some Drosophila AMPs. It is important to note that these values are sourced from different studies and may not be directly comparable due to variations in experimental conditions (e.g., specific microbial strains, peptide synthesis methods, and assay protocols).

Antimicrobial PeptideTarget MicroorganismMICReference
Drosocin (glycosylated) Escherichia coli1-2 µM[17]
Drosocin (unglycosylated) Escherichia coli8-10 µM[17]
Drosocin Enterobacter cloacae1-2 µM (glycosylated), 8-10 µM (unglycosylated)[17]
Cecropin A Escherichia coli 1106~1 µM[18]
Cecropin A Providencia burhodogranariea~5 µM[18]
Cecropin B Providencia sneebia32 µM[19]
Cecropin B Providencia rettgeri64 µM[19]

Mechanisms of Action

The mechanisms by which these AMPs eliminate pathogens are diverse and often specific to the peptide's structure and target.

  • This compound : This proline-rich peptide is thought to have intracellular targets. In fungi, it has been shown to target the iron-sulfur subunit (SdhB) of the succinate-coenzyme Q reductase, an essential component of the mitochondrial respiratory chain.[17] Another identified target in fungi is the β(1,3)-glucanosyltransferase Gel1, which is involved in cell wall biosynthesis.[20] In bacteria, proline-rich peptides like this compound are suggested to bind to ribosomes and inhibit protein translation.[6]

  • Drosomycin : The primary antifungal mechanism of Drosomycin involves inhibiting spore germination and causing partial lysis of fungal hyphae.[9] At lower concentrations, it can delay hyphal growth.[21] Its precise molecular target is still under investigation.

  • Defensin : Insect defensins are known to disrupt the cell membranes of Gram-positive bacteria.[19] Recent studies in Drosophila suggest that Defensin can also contribute to defense against certain Gram-negative bacteria in vivo.[10]

  • Cecropins : These α-helical peptides are thought to act by forming pores in the cell membranes of Gram-negative bacteria, leading to membrane permeabilization and cell lysis.[12][11]

  • Drosocin : As a proline-rich peptide, Drosocin has an intracellular mode of action. It is transported into bacterial cells where it binds to the ribosome and inhibits translation termination.[22] The O-glycosylation of Drosocin is crucial for its full antimicrobial activity.[13]

  • Attacins : The mechanism of action for Attacins is not fully elucidated but is thought to involve inhibition of outer membrane protein synthesis in Gram-negative bacteria.[23]

Regulatory Signaling Pathways

The production of Drosophila AMPs is tightly controlled by the Toll and Imd signaling pathways, which are activated by different microbial components.

Toll Pathway

The Toll pathway is primarily activated by fungal and Gram-positive bacterial infections. Recognition of microbial components leads to a signaling cascade culminating in the activation of the NF-κB-like transcription factors Dorsal and Dorsal-related immunity factor (Dif), which then induce the expression of target AMP genes, most notably Drosomycin and, to a lesser extent, this compound.[2]

Toll_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Microbial PAMPs Microbial PAMPs PGRPs/GNBP PGRPs/GNBP Microbial PAMPs->PGRPs/GNBP Recognition SPE SPE PGRPs/GNBP->SPE Activates Spätzle (pro-form) Spätzle (pro-form) Spätzle (active) Spätzle (active) Spätzle (pro-form)->Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor Binds Persephone Persephone SPE->Spätzle (pro-form) Cleaves MyD88 MyD88 Toll Receptor->MyD88 Recruits Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus Phosphorylates for degradation Dif/Dorsal Dif/Dorsal Cactus->Dif/Dorsal Inhibits Dif/Dorsal_nuc Dif/Dorsal Dif/Dorsal->Dif/Dorsal_nuc Translocates AMP Genes AMP Genes (e.g., Drosomycin, this compound) Dif/Dorsal_nuc->AMP Genes Induces transcription

Toll Signaling Pathway for AMP Induction.
Imd Pathway

The Imd pathway is the primary defense against Gram-negative bacteria. It is initiated by the recognition of peptidoglycan (PGN) from these bacteria, leading to the activation of the NF-κB-like transcription factor Relish. Relish then drives the expression of a battery of antibacterial peptides, including Defensin, Cecropins, Drosocin, and Attacins. This compound expression is also regulated by the Imd pathway.[3]

Imd_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Gram-negative Bacteria PGN Gram-negative Bacteria PGN PGRP-LC PGRP-LC Gram-negative Bacteria PGN->PGRP-LC Binds Imd Imd PGRP-LC->Imd Recruits FADD FADD Imd->FADD TAK1 TAK1 Imd->TAK1 Activates Dredd Dredd FADD->Dredd Relish Relish Dredd->Relish Cleaves IKK Complex IKK Complex TAK1->IKK Complex IKK Complex->Relish Phosphorylates Relish_nuc Relish (active) Relish->Relish_nuc Translocates AMP Genes AMP Genes (e.g., Defensin, Cecropins, Drosocin, Attacins, this compound) Relish_nuc->AMP Genes Induces transcription

Imd Signaling Pathway for AMP Induction.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the microbial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a fresh broth culture and incubate until it reaches the mid-logarithmic growth phase.

    • Adjust the culture concentration to a standardized value (e.g., approximately 5 x 10^5 colony-forming units (CFU)/mL) in fresh broth.[12]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the antimicrobial peptide in a suitable sterile solvent.

    • Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth to achieve a range of concentrations.

  • Assay Setup:

    • Add a fixed volume (e.g., 100 µL) of the standardized microbial inoculum to each well of a 96-well plate.

    • Add an equal volume of each peptide dilution to the corresponding wells.

    • Include a positive control (microbes with no peptide) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of the peptide that prevents visible growth or by measuring the optical density (e.g., at 600 nm) with a microplate reader.[12]

Experimental_Workflow A Prepare Microbial Inoculum (e.g., E. coli) C Add Inoculum and AMP to 96-well Plate A->C B Prepare Serial Dilutions of AMP B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visually or Spectrophotometer) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

General Workflow for MIC Determination.

In Vivo Functional Analysis: Insights from Knockout Studies

The development of Drosophila mutants lacking specific AMP genes has been instrumental in elucidating their precise in vivo functions. These studies have largely confirmed the antimicrobial spectra observed in vitro and have also revealed instances of specificity and synergy.

For example, flies lacking both this compound and Drosomycin show increased susceptibility to fungal infections, demonstrating their crucial and somewhat additive roles in antifungal defense.[1] Similarly, the deletion of Drosocin leads to a specific vulnerability to infection by Enterobacter cloacae.[1] In contrast, flies lacking Defensin exhibit increased susceptibility to the Gram-negative bacterium Providencia burhodogranariea.[1] These genetic studies provide strong evidence for the specialized roles of individual AMPs in combating different types of pathogens.

Logical Relationships of Antimicrobial Spectra

The antimicrobial activities of these peptides can be visualized as overlapping sets, indicating that while some have specialized targets, there is also a degree of redundancy and cooperation in the overall immune response.

AMP_Spectra This compound This compound Fungi Fungi This compound->Fungi Gram-positive Bacteria Gram-positive Bacteria This compound->Gram-positive Bacteria Drosomycin Drosomycin Drosomycin->Fungi Defensin Defensin Defensin->Gram-positive Bacteria Gram-negative Bacteria Gram-negative Bacteria Defensin->Gram-negative Bacteria Cecropins Cecropins Cecropins->Fungi Cecropins->Gram-negative Bacteria Drosocin Drosocin Drosocin->Gram-negative Bacteria Attacins Attacins Attacins->Gram-negative Bacteria

Antimicrobial Spectra of Drosophila AMPs.

Conclusion

This compound is a versatile antimicrobial peptide in Drosophila, exhibiting activity against both fungi and Gram-positive bacteria. Its function is complementary to the more specialized roles of other AMPs like the primarily antifungal Drosomycin and the predominantly anti-Gram-negative Cecropins, Drosocin, and Attacins. The regulation of this compound by both the Toll and Imd pathways underscores its importance in responding to a broad range of microbial threats. Understanding the distinct and overlapping functions of these peptides is crucial for dissecting the complexities of innate immunity and may provide valuable insights for the development of novel antimicrobial therapeutics.

References

A Comparative Analysis of Metchnikowin's Efficacy Against Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal peptide Metchnikowin's performance against various fungal strains, contrasted with established antifungal agents. The information is supported by available experimental data, with a focus on its mechanism of action and selective efficacy.

Introduction to this compound

This compound (Mtk) is a 26-residue proline-rich antimicrobial peptide originally isolated from the fruit fly, Drosophila melanogaster.[1][2] It is a key component of the fly's innate immune system, with its expression regulated by the Toll and Imd signaling pathways.[1][3] this compound exhibits a dual action against fungal pathogens, making it a subject of significant interest for the development of novel antifungal therapies.[4][5]

Comparative Antifungal Efficacy

This compound has demonstrated potent activity against a range of fungal pathogens, with a notable selectivity for ascomycetes over basidiomycetes.[3][4] This selectivity presents a potential advantage, as it may spare beneficial symbiotic fungi while targeting pathogenic species.

Quantitative Analysis of this compound's Antifungal Activity

The following table summarizes the available quantitative data on this compound's efficacy against specific fungal strains.

Fungal StrainPhylumPathogenicityIC50 (µM)MIC (µM)
Fusarium graminearumAscomycotaPlant pathogen (cereal head blight)1[5]Data not available
Neurospora crassaAscomycotaModel organism, opportunistic pathogenData not availableEffective at nanomolar concentrations[1]

IC50 (Half-maximal inhibitory concentration) and MIC (Minimum inhibitory concentration) values are key indicators of antifungal potency. Lower values indicate higher efficacy.

Comparative Efficacy with Conventional Antifungal Agents

Direct comparative studies providing MIC values for this compound alongside conventional antifungals are limited. However, to provide a frame of reference, the following table presents typical MIC ranges for two widely used antifungal drugs, Fluconazole and Amphotericin B, against a broader range of fungal pathogens.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
Fluconazole Candida albicans0.25 - 128[6][7][8]
Candida glabrata0.5 - 256[7][8]
Candida krusei8 - >64[7][8]
Aspergillus fumigatusResistant[9]
Amphotericin B Candida albicans0.125 - 2[6][7]
Candida glabrata0.25 - 2[7]
Candida krusei0.5 - 4[7]
Aspergillus fumigatus0.25 - 2[9]
Fusarium spp.0.125 - 8[9]

Mechanism of Action: A Dual-Target Approach

This compound employs a sophisticated, dual-pronged attack on fungal cells, targeting both the cell wall and mitochondrial function. This multi-target mechanism may reduce the likelihood of the development of fungal resistance.[4]

Inhibition of Fungal Cell Wall Synthesis

This compound disrupts the integrity of the fungal cell wall by targeting and inhibiting β(1,3)-glucanosyltransferase (Gel1).[10] This enzyme is crucial for the synthesis of β(1,3)-glucan, a major structural component of the fungal cell wall.[11][12][13] Inhibition of this process leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.

This compound's Inhibition of Fungal Cell Wall Synthesis This compound This compound Gel1 β(1,3)-glucanosyltransferase (Gel1) This compound->Gel1 Inhibits Glucan_Synthesis β(1,3)-glucan Synthesis Gel1->Glucan_Synthesis Catalyzes Lysis Cell Lysis Gel1->Lysis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Wall->Lysis Prevents

This compound targets β(1,3)-glucanosyltransferase, disrupting cell wall synthesis.
Disruption of Mitochondrial Respiration

In addition to its effects on the cell wall, this compound targets the fungal mitochondria, specifically inhibiting the activity of succinate-coenzyme Q reductase (SQR), also known as Complex II of the electron transport chain.[3][5] SQR plays a vital role in both the Krebs cycle and oxidative phosphorylation.[5] By inhibiting SQR, this compound disrupts cellular energy production, leading to metabolic stress and ultimately, cell death.[4] A study demonstrated that this compound inhibited the SDH activity of F. graminearum mitochondrial SQR by up to 52%.[5][14]

This compound's Inhibition of Mitochondrial Respiration This compound This compound SQR Succinate-Coenzyme Q Reductase (SQR / Complex II) This compound->SQR Inhibits ETC Electron Transport Chain SQR->ETC Component of Cell_Death Fungal Cell Death SQR->Cell_Death ATP_Production ATP Production ETC->ATP_Production Drives ATP_Production->Cell_Death Essential for viability

This compound inhibits succinate-coenzyme Q reductase, impairing cellular energy production.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal peptide like this compound, based on the broth microdilution method.[4][14][15][16] Specific parameters may vary between studies.

Broth Microdilution Assay for MIC Determination

1. Preparation of Fungal Inoculum:

  • From a fresh agar (B569324) plate, select 3-5 colonies of the test fungus.

  • Inoculate into a suitable broth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640).

  • Incubate at an appropriate temperature (e.g., 28-35°C) with shaking until the culture reaches the mid-logarithmic phase of growth.

  • Dilute the fungal suspension in fresh broth to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Peptide Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the peptide in the assay broth in a 96-well microtiter plate.

3. Assay Procedure:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted peptide.

  • Include a positive control (fungus without peptide) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow for Broth Microdilution Assay Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Peptide Prepare this compound Dilutions Start->Prep_Peptide Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Peptide->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual/OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

A generalized workflow for determining the MIC of this compound using a broth microdilution assay.

Conclusion

This compound presents a promising avenue for the development of new antifungal drugs due to its potent activity and unique dual-targeting mechanism that attacks both the fungal cell wall and mitochondrial respiration. Its selectivity for pathogenic ascomycetes further enhances its therapeutic potential. However, a clear need exists for more comprehensive, direct comparative studies that evaluate the efficacy of this compound against a wider range of fungal pathogens alongside current standard-of-care antifungal agents. Such studies will be crucial in fully elucidating its clinical potential and positioning it within the existing arsenal (B13267) of antifungal therapies.

References

Validating the Molecular Targets of Metchnikowin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular targets of the Drosophila antimicrobial peptide, Metchnikowin, with alternative compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and experimental workflows.

This compound, a proline-rich antimicrobial peptide (AMP) from Drosophila melanogaster, has demonstrated potent antifungal and antibacterial activity. Its efficacy stems from its ability to engage with specific molecular targets within pathogenic microbes, disrupting essential cellular processes. This guide delves into the validated molecular targets of this compound, compares its inhibitory action with other compounds targeting the same pathways, and provides detailed protocols for experimental validation.

Identified Molecular Targets of this compound

Current research has identified three primary molecular targets for this compound:

  • Succinate-Coenzyme Q Reductase (SQR), specifically the iron-sulfur subunit (SdhB): This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi. By targeting SdhB, this compound disrupts mitochondrial respiration and energy production.[1]

  • β(1,3)-Glucanosyltransferase (Gel1): This enzyme is crucial for the synthesis of β(1,3)-glucan, a major structural component of the fungal cell wall. Inhibition of Gel1 compromises cell wall integrity, leading to fungal cell lysis.[2][3]

  • Ribosomes: As a proline-rich AMP, this compound is also proposed to target bacterial ribosomes, thereby inhibiting protein synthesis. This mechanism is common to other proline-rich AMPs.[4][5]

Comparative Analysis of Inhibitory Activity

To provide a context for this compound's efficacy, its inhibitory actions are compared with other known inhibitors of its molecular targets.

TargetCompoundOrganism(s)IC50 / % InhibitionReference(s)
Succinate Dehydrogenase (SdhB) This compound Fusarium graminearumUp to 52% inhibition of SDH activity (at 0.06-2 µM)[1][6]
PenthiopyradVenturia inaequalisMean EC50: 0.086 µg/mL
FluopyramVenturia inaequalisMean EC50: 0.176 µg/mL
BenzovindiflupyrVenturia inaequalisMean EC50: 0.0016 µg/mL
β(1,3)-Glucanosyltransferase (Gel1) This compound Fusarium graminearumIC50 (germination): 1 µM[7]
CaspofunginAspergillus fumigatusIC50 (GS): <1.0 ng/mL
MicafunginCandida albicansMIC: 0.016 µg/mL
AnidulafunginCandida spp., Aspergillus spp.Potent activity
EnfumafunginCandida spp., Aspergillus spp.MIC: <0.5 µg/mL
Ribosome Drosocin E. coliModerate binding affinity[8][9]
Onc112E. coliKd: 90 ± 3 nmol/L[10]
Api137E. coliKd: 1220 ± 90 nmol/L[10]

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are measures of a compound's potency. A lower value indicates higher potency. Kd (Dissociation constant) is a measure of binding affinity, with a lower value indicating stronger binding. GS refers to Glucan Synthase.

Signaling Pathway of this compound's Action

The induction of this compound expression in Drosophila is primarily regulated by the Toll and Imd signaling pathways, which are central to the fly's innate immune response to fungal and bacterial pathogens. Upon recognition of a pathogen, these pathways activate transcription factors that lead to the synthesis and secretion of this compound.

G cluster_pathogen Pathogen Recognition cluster_toll Toll Pathway cluster_imd Imd Pathway Fungal Pathogen Fungal Pathogen Toll Receptor Toll Receptor Fungal Pathogen->Toll Receptor Gram-negative Bacteria Gram-negative Bacteria PGRP Receptors PGRP Receptors Gram-negative Bacteria->PGRP Receptors Toll Signaling Cascade Toll Signaling Cascade Toll Receptor->Toll Signaling Cascade Dif/Dorsal Dif/Dorsal Toll Signaling Cascade->Dif/Dorsal This compound Gene This compound Gene Dif/Dorsal->this compound Gene Imd Signaling Cascade Imd Signaling Cascade PGRP Receptors->Imd Signaling Cascade Relish Relish Imd Signaling Cascade->Relish Relish->this compound Gene This compound Peptide This compound Peptide This compound Gene->this compound Peptide Transcription & Translation

This compound Induction Pathway

Once produced, this compound targets the aforementioned microbial components, leading to pathogen inhibition or death.

G cluster_fungus Fungal Cell cluster_bacteria Bacterial Cell This compound This compound SdhB (in Mitochondrion) SdhB (in Mitochondrion) This compound->SdhB (in Mitochondrion) Inhibits Gel1 (in Cell Wall Synthesis) Gel1 (in Cell Wall Synthesis) This compound->Gel1 (in Cell Wall Synthesis) Inhibits Ribosome Ribosome This compound->Ribosome Inhibits Disrupted Respiration Disrupted Respiration SdhB (in Mitochondrion)->Disrupted Respiration Compromised Cell Wall Compromised Cell Wall Gel1 (in Cell Wall Synthesis)->Compromised Cell Wall Inhibited Protein Synthesis Inhibited Protein Synthesis Ribosome->Inhibited Protein Synthesis

This compound's Molecular Targets

Experimental Protocols for Target Validation

Validating the interaction between this compound and its molecular targets is crucial for understanding its mechanism of action. The following are detailed protocols for key experimental techniques.

Yeast Two-Hybrid (Y2H) Assay for Protein-Peptide Interaction

The Yeast Two-Hybrid system is a powerful molecular biology technique used to identify protein-protein and protein-peptide interactions.

Principle: The assay relies on the reconstitution of a functional transcription factor. A "bait" protein (the target of interest, e.g., SdhB or Gel1) is fused to a DNA-binding domain (DBD), and a "prey" peptide (this compound) is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene, which can be detected.

Detailed Methodology:

  • Vector Construction:

    • Clone the coding sequence of the target protein (e.g., F. graminearum SdhB or Gel1) into a "bait" vector (e.g., pGBKT7), which contains the DNA-binding domain of a transcription factor (e.g., GAL4).

    • Synthesize and clone the coding sequence for this compound into a "prey" vector (e.g., pGADT7), which contains the activation domain of the transcription factor.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with both the bait and prey plasmids.

    • Plate the transformed yeast cells on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

  • Interaction Assay:

    • Culture the transformed yeast on a more stringent selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). The ability of the yeast to grow on this medium indicates a positive interaction.

    • For further confirmation, perform a β-galactosidase assay. A blue color change upon addition of X-gal indicates the activation of the lacZ reporter gene, confirming the interaction.

  • Controls:

    • Positive Control: Co-transform yeast with plasmids known to encode interacting proteins (e.g., p53 and SV40 large T-antigen).

    • Negative Control: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa.

G cluster_constructs Plasmid Constructs Bait Plasmid Bait (Target Protein) + DNA Binding Domain (DBD) Yeast Cell Yeast Cell Bait Plasmid->Yeast Cell Transform Prey Plasmid Prey (this compound) + Activation Domain (AD) Prey Plasmid->Yeast Cell Transform Reporter Gene Reporter Gene Yeast Cell->Reporter Gene Interaction brings DBD & AD together Transcription Transcription Reporter Gene->Transcription Selectable Marker Growth / Color Change Selectable Marker Growth / Color Change Transcription->Selectable Marker Growth / Color Change

Yeast Two-Hybrid Workflow

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics.

Principle: One molecule (the "ligand," e.g., the target protein) is immobilized on a sensor chip. A solution containing the other molecule (the "analyte," e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Methodology:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified target protein (ligand) over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of this compound (analyte) over the surface and monitor the change in the SPR signal (response units, RU).

    • After the association phase, switch back to the running buffer to monitor the dissociation of the peptide.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • Controls:

    • Use a reference flow cell with an immobilized irrelevant protein to subtract non-specific binding.

    • Inject running buffer alone (zero analyte concentration) to account for any signal drift.

G Immobilize Target Protein on Sensor Chip Immobilize Target Protein on Sensor Chip Flow this compound (Analyte) over Surface Flow this compound (Analyte) over Surface Immobilize Target Protein on Sensor Chip->Flow this compound (Analyte) over Surface Detect Change in Refractive Index (SPR Signal) Detect Change in Refractive Index (SPR Signal) Flow this compound (Analyte) over Surface->Detect Change in Refractive Index (SPR Signal) Generate Sensorgram (Response vs. Time) Generate Sensorgram (Response vs. Time) Detect Change in Refractive Index (SPR Signal)->Generate Sensorgram (Response vs. Time) Calculate Binding Kinetics (ka, kd, KD) Calculate Binding Kinetics (ka, kd, KD) Generate Sensorgram (Response vs. Time)->Calculate Binding Kinetics (ka, kd, KD)

Surface Plasmon Resonance Workflow

This guide provides a foundational understanding of the molecular targets of this compound and the experimental approaches for their validation. Further research to obtain more precise quantitative data on the binding affinities and inhibitory constants of this compound will be invaluable for a more comprehensive comparison and for guiding the development of novel antimicrobial agents.

References

Metchnikowin: A Comparative Analysis of Efficacy Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial peptide Metchnikowin and conventional antibiotics, offering researchers, scientists, and drug development professionals a detailed overview of their respective efficacies, mechanisms of action, and the experimental data supporting these findings.

Executive Summary

This compound, an antimicrobial peptide (AMP) originally discovered in the fruit fly Drosophila melanogaster, demonstrates potent antimicrobial activity against a range of pathogens.[1][2] This proline-rich peptide exhibits a dual antibacterial and antifungal effect, with a mechanism of action distinct from many conventional antibiotics, making it a subject of significant interest for the development of novel therapeutic agents.[1] This guide will delve into the quantitative efficacy of this compound, comparing it to well-established antibiotics such as penicillin and amphotericin B, and provide detailed experimental protocols for the cited data.

Comparative Efficacy: this compound vs. Conventional Antibiotics

The in vitro efficacy of this compound has been evaluated against various microorganisms, including Gram-positive bacteria and filamentous fungi. To provide a clear comparison, this section presents the Minimum Inhibitory Concentration (MIC) values of this compound alongside those of penicillin and amphotericin B against specific pathogens.

Data Presentation: Quantitative Efficacy

Antimicrobial AgentTarget OrganismMIC / IC50 (µg/mL)Organism Type
This compound Fusarium graminearum~2.7 (IC50)Fungus (Ascomycota)
Amphotericin B Fusarium graminearum0.5 - >32Fungus (Ascomycota)
This compound Micrococcus luteusEfficacy DemonstratedGram-positive Bacteria
Penicillin Micrococcus luteusSusceptibleGram-positive Bacteria
This compound Neurospora crassaEfficacy DemonstratedFungus (Ascomycota)
Amphotericin B Neurospora crassaIncreased resistance observed in some strainsFungus (Ascomycota)
This compound Candida albicansContributes to in vivo defenseFungus (Yeast)

Note: IC50 (half maximal inhibitory concentration) is reported for this compound against F. graminearum as specific MIC values were not available in the reviewed literature. The efficacy of this compound against M. luteus and N. crassa has been qualitatively demonstrated, but specific MIC values are not consistently reported. Penicillin susceptibility for M. luteus is well-established, though precise MIC values can vary. Amphotericin B shows a wide range of MICs against Fusarium species, indicating variable susceptibility.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the efficacy of this compound and conventional antibiotics lies in their distinct mechanisms of action.

This compound: As a proline-rich antimicrobial peptide, this compound is thought to act on intracellular targets. One of its primary mechanisms is the inhibition of protein synthesis by binding to microbial ribosomes. In fungi, it has been shown to have at least two distinct targets: it interacts with the β(1,3)-glucanosyltransferase Gel1, which is crucial for cell wall synthesis, and it also inhibits the succinate-coenzyme Q reductase in the mitochondrial respiratory chain.[2] This multi-target approach may reduce the likelihood of microbial resistance development.[2]

Conventional Antibiotics:

  • Penicillin (β-lactam antibiotic): Penicillin acts by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall.[3] Specifically, it acylates the active site of transpeptidases, enzymes essential for the final step in cell wall biosynthesis. This disruption of cell wall integrity leads to bacterial cell lysis.

  • Amphotericin B (Polyene antifungal): Amphotericin B binds to ergosterol, a primary component of fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and ultimately leading to fungal cell death.[4][5][6]

Signaling Pathways and Regulation of this compound

The production of this compound in Drosophila is tightly regulated by the innate immune system, primarily through the Toll and Immune deficiency (Imd) signaling pathways. These pathways are activated upon recognition of microbial components.

Diagram of the Toll and Imd Signaling Pathways:

G cluster_toll Toll Pathway cluster_imd Imd Pathway Fungi/\nGram-positive Bacteria Fungi/ Gram-positive Bacteria PGRP/GNBP PGRP/GNBP Fungi/\nGram-positive Bacteria->PGRP/GNBP Recognition Spätzle Spätzle PGRP/GNBP->Spätzle Activation Toll Receptor Toll Receptor Spätzle->Toll Receptor Binding Tube/MyD88 Tube/MyD88 Toll Receptor->Tube/MyD88 Pelle Pelle Tube/MyD88->Pelle Cactus Degradation Cactus Degradation Pelle->Cactus Degradation Dif/Dorsal Dif/Dorsal Cactus Degradation->Dif/Dorsal Nuclear Translocation This compound Gene This compound Gene Dif/Dorsal->this compound Gene Transcription Gram-negative Bacteria Gram-negative Bacteria PGRP-LC PGRP-LC Gram-negative Bacteria->PGRP-LC Recognition Imd Imd PGRP-LC->Imd FADD/Dredd FADD/Dredd Imd->FADD/Dredd TAK1 TAK1 FADD/Dredd->TAK1 IKK Complex IKK Complex TAK1->IKK Complex Relish Relish IKK Complex->Relish Cleavage & Nuclear Translocation This compound Gene_Imd This compound Gene Relish->this compound Gene_Imd Transcription

Caption: Toll and Imd pathways regulating this compound expression.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, ensuring transparency and reproducibility.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Antimicrobial agent stock solution

  • Microorganism suspension standardized to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of antimicrobial concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only). The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of IC50 for Antifungal Peptides

The half maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. For antifungal peptides, this is often determined by measuring the inhibition of fungal growth.

Materials:

  • 96-well microtiter plates

  • Sterile appropriate broth medium (e.g., RPMI-1640 for fungi)

  • Antifungal peptide stock solution

  • Fungal spore or cell suspension at a known concentration

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Peptide Dilutions:

    • Similar to the MIC assay, prepare serial dilutions of the antifungal peptide in the 96-well plate.

  • Inoculation:

    • Add a standardized suspension of fungal spores or cells to each well, including a growth control (no peptide) and a sterility control (medium only).

  • Incubation:

    • Incubate the plate under conditions suitable for fungal growth (e.g., 25-30°C for 24-72 hours).

  • Growth Measurement:

    • After incubation, measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each peptide concentration relative to the growth control.

    • Plot the percentage of inhibition against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound presents a promising alternative to conventional antibiotics due to its unique multi-target mechanism of action, which may circumvent common resistance pathways. While further research is needed to establish a broader profile of its in vitro and in vivo efficacy with specific MIC values against a wider range of clinically relevant pathogens, the existing data highlights its potential as a lead compound for the development of novel antimicrobial therapies. The detailed experimental protocols provided herein offer a foundation for standardized evaluation and comparison of this compound and other antimicrobial peptides.

References

Comparative Transcriptomic Analysis of Metchnikowin Knockout versus Wild-Type Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic landscape in Drosophila melanogaster lacking the antimicrobial peptide (AMP) Metchnikowin (Mtk) versus their wild-type counterparts. This compound is a proline-rich peptide with both antibacterial and antifungal properties, making it a key effector in the fly's innate immune response.[1][2] Understanding the genetic repercussions of its absence is crucial for elucidating its precise role in immunity and for potential applications in drug development.

While a comprehensive, genome-wide transcriptomic dataset from a direct comparison of Mtk knockout and wild-type flies is not currently available in the published literature, quantitative analysis of key immune-related genes has been performed. This guide summarizes the available data, details the experimental protocols used to generate and analyze Mtk mutant flies, and visualizes the key signaling pathways governing Mtk expression.

Data Presentation: Gene Expression Analysis in Mtk Knockout Flies

Quantitative real-time PCR (qRT-PCR) analysis of whole flies has revealed that the loss of this compound does not significantly alter the expression of other key components of the Toll and Imd signaling pathways, the two primary innate immune pathways in Drosophila.[3][4] This suggests that Mtk primarily functions as a downstream effector molecule and its absence does not trigger a compensatory transcriptional response from other AMPs or core pathway components under the conditions studied.

The following table summarizes the relative expression of selected immune genes in Mtk null mutants compared to wild-type controls.

GenePathway AssociationFunctionRelative Expression in Mtk Knockout vs. Wild-TypeReference
Drosomycin (Drs)TollAntifungal PeptideNo significant changeSwanson et al., 2020[3]
Diptericin A (DptA)ImdAntibacterial PeptideNo significant changeSwanson et al., 2020[3]
Dorsal (dl)TollNF-κB Transcription FactorNo significant changeSwanson et al., 2020[3]
DifTollNF-κB Transcription FactorNo significant changeSwanson et al., 2020[3]
Relish (Rel)ImdNF-κB Transcription FactorNo significant changeSwanson et al., 2020[3]

Experimental Protocols

This section details the methodologies for generating this compound knockout flies and performing comparative gene expression analysis.

Generation of this compound Knockout Flies

This compound null mutants have been generated using CRISPR/Cas9 genome editing.[5][6]

  • Fly Strain: An inbred w1118 stock is typically used as the wild-type background for CRISPR/Cas9 genome editing.[6]

  • CRISPR/Cas9 Components: The generation of knockout lines involves the injection of Cas9 protein, guide RNAs (gRNAs) targeting the Mtk gene, and a single-stranded donor DNA template for homology-directed repair if specific edits are desired, or reliance on non-homologous end joining to create null alleles.[6]

  • Validation: Successful generation of Mtk knockout lines is confirmed by sequencing the targeted genomic region to identify mutations that result in a loss of function.[6]

Infection Assays

To study the functional consequences of Mtk loss in the context of an immune challenge, systemic infections are performed.

  • Pathogen Culture: Bacterial or fungal pathogens are cultured to a specific optical density.

  • Infection Procedure: Adult flies are anesthetized, and a thin needle dipped in the pathogen culture is used to pierce the thorax, introducing the microbes into the fly's hemocoel.[5][7]

  • Survival Analysis: Following infection, flies are maintained at a controlled temperature (e.g., 29°C), and survival is monitored over time.[7]

Gene Expression Analysis (RNA-Seq and qRT-PCR)

The following protocol outlines the general steps for analyzing gene expression changes.

  • Sample Collection: Whole flies or specific tissues (e.g., fat body, the primary site of AMP synthesis) are collected from both Mtk knockout and wild-type cohorts, with and without immune challenge. Samples are immediately snap-frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Total RNA is extracted from the collected samples using TRIzol reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[4] The RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • cDNA Synthesis: For qRT-PCR, one microgram of total RNA is reverse transcribed into cDNA using a cDNA synthesis kit (e.g., iScript cDNA synthesis kit, Bio-Rad).[4]

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR detection system with SYBR Green chemistry.[4] Gene expression levels are normalized to a housekeeping gene, such as Ribosomal protein L32 (RpL32).[4]

  • RNA-Seq Library Preparation (for future studies):

    • mRNA Enrichment: Poly(A)+ mRNA is isolated from the total RNA.

    • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first and second-strand cDNA are synthesized.

    • Adaptor Ligation and Amplification: Sequencing adaptors are ligated to the cDNA fragments, followed by PCR amplification to create the final library.

  • Sequencing and Bioinformatic Analysis: The prepared libraries would be sequenced on a high-throughput platform (e.g., Illumina). The resulting reads would be mapped to the Drosophila melanogaster reference genome, and differential gene expression analysis would be performed using software packages like DESeq2 or edgeR.

Signaling Pathways and Experimental Workflow

The expression of this compound is regulated by the Toll and Imd signaling pathways, which are activated by fungal/Gram-positive bacterial and Gram-negative bacterial infections, respectively.[2][8]

Toll_Imd_Pathways cluster_toll Toll Pathway cluster_imd Imd Pathway PGRP_SA PGRP-SA/GNBP1 SPE SPE PGRP_SA->SPE Fungal/Gram+ PGN Spatzle Spätzle SPE->Spatzle Toll Toll Receptor Spatzle->Toll MyD88 MyD88 Toll->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus Cactus Pelle->Cactus degrades Dif_Dorsal Dif/Dorsal Mtk This compound Gene Dif_Dorsal->Mtk activates PGRP_LC_LE PGRP-LC/LE IMD IMD PGRP_LC_LE->IMD Gram- PGN FADD FADD IMD->FADD Tak1 Tak1 IMD->Tak1 Dredd Dredd FADD->Dredd IKK IKK complex Tak1->IKK Relish Relish IKK->Relish cleaves Relish->Mtk activates

Caption: Toll and Imd signaling pathways leading to the expression of the this compound gene.

Experimental_Workflow strain_generation Generation of Mtk Knockout Flies (CRISPR/Cas9) infection Systemic Infection (Bacteria/Fungi) strain_generation->infection sample_collection Sample Collection (Wild-Type vs. Mtk Knockout) infection->sample_collection rna_extraction RNA Extraction sample_collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rna_seq RNA-Seq (Library Prep & Sequencing) rna_extraction->rna_seq qprc qRT-PCR Analysis cdna_synthesis->qprc bioinformatics Bioinformatic Analysis rna_seq->bioinformatics

Caption: Experimental workflow for comparative transcriptomic analysis.

References

Tale of Two Alleles: A Comparative Guide to the Fitness Costs of Metchnikowin Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the delicate balance between a robust immune defense and its inherent cost to the host is paramount. The antimicrobial peptide (AMP) Metchnikowin (Mtk) in Drosophila melanogaster serves as a compelling model for this trade-off. A naturally occurring single amino acid polymorphism in the Mtk gene, resulting in either a Proline (MtkP) or an Arginine (MtkR) residue, leads to significant differences in both immune efficacy and host fitness. This guide provides an objective comparison of the fitness costs associated with these two alleles, supported by experimental data and detailed methodologies.

A key study has demonstrated that the two predominant alleles of the this compound gene, MtkP and MtkR, are maintained in Drosophila populations through balancing selection. This balance is driven by a trade-off between increased immune protection and fitness costs in the absence of infection, with these effects often being sex-specific.[1][2][3][4]

The MtkR allele generally provides more robust protection against a range of bacterial and fungal pathogens, particularly in males.[3] However, this enhanced immunity comes at a price. In the absence of infection, flies carrying the MtkR allele exhibit reduced fitness across several life-history traits compared to those with the MtkP allele.[1][2][3] This suggests that the MtkR allele is more potent but also more costly for the host.[1][2][3] Conversely, the MtkP allele, while often less effective in fighting infections, is associated with a lower fitness cost, making it advantageous in pathogen-scarce environments.[3]

Interestingly, the relative performance of the alleles can be context-dependent, varying with the specific pathogen and the sex of the host. For instance, in females, the MtkP allele can confer greater protection than MtkR against certain infections.[3] These complex interactions highlight the intricate evolutionary pressures that shape immune gene diversity.

Quantitative Comparison of Fitness Costs

The fitness costs associated with the MtkR and MtkP alleles, along with a null mutation (Mtk*) for baseline comparison, have been quantified across several key life-history traits in the absence of infection. The following table summarizes these findings.

Fitness ParameterMtkR AlleleMtkP AlleleMtk* (Null) AlleleKey Findings
Median Longevity (Females) LowerHigherHighestMtkR females have a significantly shorter lifespan compared to MtkP and Mtk* females, indicating a higher intrinsic fitness cost.[3]
Median Longevity (Males) LowerHigherHighestSimilar to females, MtkR males exhibit reduced longevity compared to the other genotypes. The null allele confers the longest lifespan in both sexes.[3]
Starvation Resistance (Females) LowerHigherNot ReportedMtkR females are less resistant to starvation compared to MtkP females.
Starvation Resistance (Males) LowerHigherNot ReportedMtkR males show lower starvation resistance than MtkP males.
Fecundity (Lifetime Egg Production) LowerHigherNot ReportedFemales with the MtkR allele lay fewer eggs over their lifetime compared to MtkP females.

Experimental Protocols

The quantitative data presented above were generated using a series of well-defined experimental protocols to assess different aspects of fitness.

Longevity Assay

To measure the lifespan of flies with different Mtk alleles, newly eclosed adult flies were collected and sorted by sex and genotype. They were housed in vials containing standard cornmeal-yeast-molasses food. The number of surviving flies was recorded daily, and flies were transferred to fresh food vials every two to three days to prevent mortality due to poor food quality. The experiment was continued until all flies had died.

Starvation Resistance Assay

For the starvation resistance assay, adult flies were placed in vials containing a non-nutritive agar (B569324) solution (e.g., 1% agar in water). This provides hydration but no calories. The number of dead flies was monitored at regular intervals until all flies had perished. The time to death is used as a measure of starvation resistance, reflecting the fly's ability to utilize stored energy reserves.

Fecundity Assay

To assess reproductive output, individual female flies of each genotype were mated with wild-type males. After mating, each female was placed in a separate vial with an agar-grape juice plate for egg-laying. These plates were replaced daily, and the number of eggs laid by each female was counted under a microscope. This process was repeated for the entire lifespan of the female to determine lifetime fecundity.

Signaling Pathways and Experimental Workflow

The expression of the this compound gene is regulated by two primary innate immune signaling pathways in Drosophila: the Toll pathway and the Immune-deficiency (Imd) pathway.[1][3] The Toll pathway is primarily activated by Gram-positive bacteria and fungi, while the Imd pathway is mainly triggered by Gram-negative bacteria.

Toll_Pathway cluster_HostCell Host Cell PAMP Fungal/Gram+ PAMPs PGRP_Spz PGRPs / GNBPs -> Spätzle Activation PAMP->PGRP_Spz Toll_R Toll Receptor PGRP_Spz->Toll_R binds MyD88 MyD88/Tube/Pelle Toll_R->MyD88 recruits Cactus Cactus (IκB) MyD88->Cactus phosphorylates & degrades Dorsal_Dif Dorsal / Dif (NF-κB) Cactus->Dorsal_Dif releases Nucleus Nucleus Dorsal_Dif->Nucleus translocates to Mtk_Gene This compound Gene Dorsal_Dif->Mtk_Gene activates transcription of

Caption: The Toll signaling pathway leading to this compound expression.

Imd_Pathway cluster_HostCell Host Cell PAMP Gram- PAMPs (DAP-type PGN) PGRP_LC_LE PGRP-LC / PGRP-LE PAMP->PGRP_LC_LE IMD IMD PGRP_LC_LE->IMD recruits FADD_Dredd FADD / Dredd IMD->FADD_Dredd recruits Tak1_Tab2 Tak1 / Tab2 FADD_Dredd->Tak1_Tab2 activates IKK IKK Complex Tak1_Tab2->IKK phosphorylates Relish Relish (NF-κB) IKK->Relish phosphorylates & cleaves Nucleus Nucleus Relish->Nucleus translocates to Mtk_Gene This compound Gene Relish->Mtk_Gene activates transcription of

Caption: The Imd signaling pathway leading to this compound expression.

The experimental workflow to compare the fitness costs of these alleles involves several key steps, from generating the fly lines to analyzing the data.

Experimental_Workflow cluster_Generation Fly Line Generation cluster_Assays Fitness Assays (No Infection) cluster_Analysis Data Analysis CRISPR CRISPR/Cas9 Genome Editing Lines Generate Mtk-P, Mtk-R, and Mtk* lines in a common genetic background CRISPR->Lines Longevity Longevity Assay Lines->Longevity Starvation Starvation Resistance Assay Lines->Starvation Fecundity Fecundity Assay Lines->Fecundity Survival Survival Curve Analysis (Log-rank test) Longevity->Survival Starvation->Survival Stats Statistical Comparison of Life History Traits (e.g., ANOVA) Fecundity->Stats

Caption: Experimental workflow for assessing this compound allele fitness costs.

References

Unveiling Metchnikowin's Expanding Role: A Foray into Non-Canonical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Metchnikowin, a well-established antimicrobial peptide (AMP) in Drosophila melanogaster, is increasingly recognized for its involvement in biological processes beyond direct pathogen defense. While its canonical regulation via the Toll and Imd signaling pathways in response to microbial challenge is well-documented, emerging evidence points towards its participation in non-canonical pathways influencing neurological function, post-traumatic injury outcomes, and reproductive processes. This guide provides a comparative analysis of this compound's established and putative alternative roles, supported by available experimental data and detailed methodologies.

This compound is a 26-residue proline-rich peptide with potent antibacterial and antifungal properties.[1][2] Its expression is primarily localized to the fat body, an organ analogous to the vertebrate liver, as well as in surface epithelia of the trachea and gut.[2] The induction of this compound expression is a hallmark of the innate immune response in fruit flies and is controlled by the Toll and Imd signaling pathways, which are activated by fungal/Gram-positive bacteria and Gram-negative bacteria, respectively.[2][3][4][5][6][7] This dual regulation allows for a broad-spectrum antimicrobial response.[3][4]

Recent studies, however, are beginning to shed light on functions of this compound that are independent of an active infection, suggesting a more complex role for this peptide in Drosophila physiology. These non-canonical functions appear to be context-dependent, with this compound exhibiting varying effects in processes such as traumatic brain injury, sleep and memory, and post-mating responses.

Comparative Analysis of this compound's Roles

FeatureCanonical Antimicrobial RoleNon-Canonical Role in Traumatic Brain Injury (TBI)Putative Role in Neurological and Reproductive Functions
Primary Function Direct neutralization of invading microbial pathogens.[1][2]Exacerbation of secondary injury following TBI.[8][9]Modulation of sleep, memory, and post-mating responses.[6][8][10]
Inducing Stimulus Pathogen-Associated Molecular Patterns (PAMPs) from bacteria and fungi.[5][6]Physical trauma to the brain.[8][9]Mating (via male sex-peptide), sleep deprivation.[8]
Signaling Pathway Toll and Imd pathways leading to NF-κB activation.[2][3][4][5][6][7]Pathway not fully elucidated, but appears to be infection-independent.[9]Regulation by Toll and Imd pathways is implicated in post-mating response.[8]
Cellular Outcome Microbial cell death, inhibition of pathogen proliferation.[2]Increased mortality and behavioral deficits post-TBI.[8][9]Altered memory function and sleep patterns; enhanced post-mating immune readiness.[8]

Experimental Validation of Non-Canonical Roles

Traumatic Brain Injury Model

A key study investigating the role of this compound in non-infectious contexts utilized a Drosophila model of traumatic brain injury. The findings from this research challenge the conventional view of this compound as a purely protective molecule.

Experimental Protocol:

  • Fly Stocks: Wild-type Drosophila melanogaster and mutant flies with a null mutation for the this compound gene (Mtk).

  • Traumatic Brain Injury Induction: Flies are subjected to a closed-head TBI using a high-impact spring-loaded device.

  • Mortality Assay: Survival rates of wild-type and Mtk mutant flies are monitored over a 24-hour period post-injury.

  • Behavioral Assay: Neurological function is assessed through a negative geotaxis climbing assay at 24 hours post-TBI.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on whole-fly homogenates to measure the expression levels of this compound and other antimicrobial peptide genes.

Results Summary:

Genotype24h Mortality Post-TBIClimbing Performance Post-TBI
Wild-TypeIncreasedImpaired
Mtk MutantSignificantly ReducedImproved

These results indicate that the absence of this compound is protective against the detrimental effects of TBI, suggesting that TBI-induced expression of this compound contributes to secondary injury pathways.[9]

Signaling Pathways and Molecular Interactions

The canonical signaling pathways leading to this compound expression are well-characterized. However, the downstream pathways through which this compound exerts its non-canonical effects are still under investigation.

Canonical Toll and Imd Pathways

Caption: Canonical Toll and Imd signaling pathways regulating this compound expression.

Putative Non-Canonical Pathway in TBI

The precise molecular cascade through which this compound contributes to secondary injury after TBI is not yet fully defined. The following diagram illustrates a hypothetical workflow for investigating this non-canonical pathway.

TBI_Workflow cluster_experiments Experimental Approaches TBI Traumatic Brain Injury Mtk_induction This compound Induction TBI->Mtk_induction triggers Downstream_effectors Putative Downstream Effectors Mtk_induction->Downstream_effectors activates (?) Transcriptomics Transcriptomics (RNA-Seq) Mtk_induction->Transcriptomics Proteomics Proteomics (Mass Spec) Mtk_induction->Proteomics Secondary_injury Secondary Neuronal Injury Downstream_effectors->Secondary_injury leads to Genetic_screen Genetic Screen Downstream_effectors->Genetic_screen Behavioral_deficits Behavioral Deficits Secondary_injury->Behavioral_deficits results in

Caption: Experimental workflow to elucidate this compound's role in TBI.

Concluding Remarks

The exploration of this compound's non-canonical roles is a burgeoning field of research. While its function as a key effector of the innate immune response is undisputed, the evidence for its involvement in traumatic brain injury, neurological processes, and reproduction suggests a functional plasticity that warrants further investigation. Future studies focusing on identifying the molecular targets and signaling partners of this compound in these non-canonical contexts will be crucial for a comprehensive understanding of its physiological significance. The development of more refined experimental models and the application of systems biology approaches will undoubtedly unravel the intricate network of interactions that govern the diverse functions of this multifaceted peptide.

References

comparative analysis of Metchnikowin expression in different Drosophila species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the expression of the antimicrobial peptide Metchnikowin in various Drosophila species. This guide provides a comparative analysis of this compound expression levels, detailed experimental protocols, and visualizations of the regulatory signaling pathways.

Introduction

This compound (Mtk) is a proline-rich antimicrobial peptide (AMP) in Drosophila that plays a crucial role in the innate immune response against bacterial and fungal pathogens.[1] Its expression is tightly regulated by the Toll and Immune deficiency (Imd) signaling pathways, which are activated upon septic injury.[2] Understanding the comparative expression of this compound across different Drosophila species can provide valuable insights into the evolution of immune responses and potential therapeutic applications. This guide presents a comparative analysis of this compound expression, focusing on quantitative data from different Drosophila species.

Quantitative Comparison of this compound Expression

While extensive research has been conducted on this compound in Drosophila melanogaster, direct quantitative comparisons of its expression across a wide range of Drosophila species are limited in the literature. However, existing studies provide valuable insights into the differential regulation and expression levels of this important AMP.

One study comparing the immune response of D. melanogaster and Drosophila ananassae after infection with E. coli and S. aureus revealed that both species induce antimicrobial peptides. While this particular study focused on the characterization of Cecropin A, it highlights the conservation of inducible immune genes in these two species.[3] Another study investigating the impact of TGF-β signaling on the anti-nematode response in D. melanogaster provided quantitative PCR (qPCR) data for this compound expression in mutant larvae, demonstrating a significant upregulation upon infection.[4]

A comparative transcriptomic analysis of the antifungal immune response in Drosophila melanogaster and Drosophila virilis after oral infection with Penicillium species showed that this compound was highly expressed in D. melanogaster. While not providing a direct quantitative comparison in a table, this study suggests species-specific differences in the immune response.

Furthermore, a study comparing D. melanogaster with Drosophila suzukii in response to chemical exposure noted that AMPs, including those regulated by the Imd pathway like this compound, were more abundantly induced in D. melanogaster.

The following table summarizes the available qualitative and semi-quantitative data on this compound expression in different Drosophila species.

Drosophila SpeciesExpression Level upon Immune ChallengeMethod of AnalysisReference
Drosophila melanogasterHighly inducedNorthern Blot, qPCR, RNA-seq[2]
Drosophila virilisExpressed (qualitative)Transcriptome analysis
Drosophila ananassaeInduced (qualitative)HPLC, SDS-PAGE[3]
Drosophila suzukiiLower induction compared to D. melanogasterNot specified

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is primarily controlled by two conserved innate immune signaling pathways in Drosophila: the Toll pathway and the Imd pathway. The Toll pathway is mainly activated by Gram-positive bacteria and fungi, while the Imd pathway is predominantly triggered by Gram-negative bacteria.[2]

Toll Signaling Pathway

The Toll pathway is initiated by the recognition of microbial components, leading to a proteolytic cascade that activates the cytokine-like molecule Spätzle. Activated Spätzle binds to the Toll receptor, triggering a downstream signaling cascade that results in the phosphorylation and degradation of the inhibitor Cactus. This releases the NF-κB transcription factors Dorsal and/or Dif (Dorsal-related immunity factor), which then translocate to the nucleus to induce the expression of target genes, including this compound.

Toll_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Microbial Elicitors Microbial Elicitors Recognition Proteins Recognition Proteins Microbial Elicitors->Recognition Proteins Protease Cascade Protease Cascade Recognition Proteins->Protease Cascade Spätzle (pro) Spätzle (pro) Protease Cascade->Spätzle (pro) cleavage Spätzle (active) Spätzle (active) Toll Receptor Toll Receptor Spätzle (active)->Toll Receptor MyD88 MyD88 Toll Receptor->MyD88 Tube Tube MyD88->Tube Pelle Pelle Tube->Pelle Cactus-Dif/Dorsal Complex Cactus-Dif/Dorsal Complex Pelle->Cactus-Dif/Dorsal Complex P Cactus (P) Cactus (P) Cactus-Dif/Dorsal Complex->Cactus (P) degradation Dif/Dorsal Dif/Dorsal Dif/Dorsal_n Dif/Dorsal Dif/Dorsal->Dif/Dorsal_n translocation This compound Gene This compound Gene Dif/Dorsal_n->this compound Gene transcription Imd_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram-negative Bacteria PGN Gram-negative Bacteria PGN PGRP-LC PGRP-LC Gram-negative Bacteria PGN->PGRP-LC Imd Imd PGRP-LC->Imd FADD FADD Imd->FADD Dredd Dredd FADD->Dredd TAK1/TAB2 TAK1/TAB2 Dredd->TAK1/TAB2 Relish (full-length) Relish (full-length) Dredd->Relish (full-length) cleavage IKK Complex IKK Complex TAK1/TAB2->IKK Complex IKK Complex->Relish (full-length) P Relish (N-ter) Relish (N-ter) Relish_n Relish (N-ter) Relish (N-ter)->Relish_n translocation This compound Gene This compound Gene Relish_n->this compound Gene transcription Experimental_Workflow Fly Culture Fly Culture Immune Challenge Immune Challenge Fly Culture->Immune Challenge RNA Extraction RNA Extraction Immune Challenge->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RNA-seq RNA-seq RNA Extraction->RNA-seq qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis RNA-seq->Data Analysis Comparative Expression Analysis Comparative Expression Analysis Data Analysis->Comparative Expression Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Materials Related to Metchnikowin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the proper disposal of transgenic insects and related materials from Metchnikowin research, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to handle all biological materials with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All waste generated from experiments involving transgenic organisms should be considered biohazardous and handled accordingly.

Disposal Methods for Transgenic Insects

Several methods are recommended for the devitalization and decontamination of transgenic insects before final disposal. The choice of method may depend on institutional policies and the available facilities.

Disposal MethodKey Parameters and Procedures
Freezing - Place insects in a -20°C freezer until they are no longer viable.[1][2] - The insects can be frozen in their primary containers.[1][2] - After freezing, the container can be placed in a biohazardous waste receptacle.[1][2]
Autoclaving - Serves as a method for both devitalization and decontamination.[1] - Use a clear autoclave bag if the waste will be disposed of in the regular trash after treatment.[1] - Red or orange biohazard bags must be placed in designated biohazardous waste bins for contractor pickup.[1]
Chemical Treatment - Use an appropriate chemical and dilution to kill the insects, which serves as both devitalization and decontamination.[1] - For insects in alcohol, do not autoclave; contact chemical safety for pickup.[2] - The container should be leak-proof, properly labeled with "insect waste" and the chemical used, and sealed for disposal.[1]

Experimental Protocols for Waste Disposal

Protocol 1: Disposal of Transgenic Insects via Freezing and Biohazardous Waste Stream

  • Collection: Collect all vials and bottles containing live or deceased transgenic insects in a designated biohazardous waste container lined with a red or orange autoclave bag marked with the biohazard symbol.[2]

  • Sealing: Ensure primary containers are sealed to prevent insect escape.[2]

  • Devitalization: Place the sealed biohazard bag containing the insect vials into a -20°C freezer to ensure all insects are no longer viable.[2]

  • Final Disposal: Once frozen, the bag can be placed in the appropriate biohazardous waste stream for pickup by a licensed contractor.[1]

Protocol 2: Disposal of Transgenic Insects via Autoclaving

  • Collection: Place vials and other contaminated materials into a clear autoclave-safe bag.

  • Devitalization (if necessary): If insects will be collected over time, they must be devitalized by freezing first to prevent escape.[1]

  • Autoclaving: Process the bag in an autoclave according to standard operating procedures for biological waste.

  • Final Disposal: After autoclaving, the clear bag may be disposed of in the regular trash, provided it does not contain any other hazardous materials.[1]

Disposal Workflow for Transgenic Insect Waste

The following diagram illustrates the decision-making process and steps for the proper disposal of transgenic insect waste from this compound-related research.

TransgenicInsectDisposal cluster_collection Waste Collection cluster_devitalization Devitalization cluster_decontamination Decontamination & Disposal Route cluster_final Final Disposition Collect Collect Transgenic Insect Waste Freeze Freeze at -20°C Collect->Freeze Preferred Method Chemical Chemical Treatment Collect->Chemical Alternative Biohazard Place in Biohazardous Waste Bin Freeze->Biohazard Autoclave Autoclave Freeze->Autoclave If disposing in regular trash ChemWaste Dispose as Chemical Waste Chemical->ChemWaste Contractor Medical Waste Contractor Biohazard->Contractor Trash Regular Trash Autoclave->Trash ChemContractor Chemical Waste Contractor ChemWaste->ChemContractor

Workflow for the disposal of transgenic insect waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of materials from this compound research, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and the most current safety guidelines.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Metchnikowin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Metchnikowin, a potent antimicrobial peptide. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

This compound, a 26-residue antimicrobial peptide originating from the fruit fly Drosophila melanogaster, exhibits both antibacterial and antifungal properties. Its mechanism of action and potent biological activity necessitate careful handling to prevent unintended exposure and contamination. This guide outlines the recommended personal protective equipment (PPE), safe handling procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. These recommendations are based on general best practices for handling antimicrobial peptides and should be adapted based on a site-specific risk assessment that considers the concentration, volume, and potential for aerosolization.

PPE CategoryMinimum RequirementRecommended for High Concentrations or Aerosol Generation
Hand Protection Disposable nitrile gloves (double gloving is recommended)Heavy-duty nitrile or neoprene gloves
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Body Protection Laboratory coatChemical-resistant disposable gown or coveralls
Respiratory Protection Not generally required for small quantities in a well-ventilated area.N95 or higher-rated respirator
Foot Protection Closed-toe shoesChemical-resistant shoe covers or boots

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard procedure for determining the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

1. Preparation of Materials and Reagents:

  • Lyophilized this compound peptide
  • Sterile, nuclease-free water or appropriate buffer for reconstitution
  • Target fungal strain (e.g., Candida albicans)
  • Appropriate liquid growth medium (e.g., RPMI-1640)
  • Sterile 96-well microtiter plates
  • Sterile pipette tips and tubes
  • Incubator

2. Personal Protective Equipment and Workspace Preparation:

  • Don the appropriate PPE as outlined in the table above.
  • Perform all work in a biological safety cabinet (BSC) to maintain sterility and prevent aerosol exposure.
  • Decontaminate the work surface with a suitable disinfectant (e.g., 70% ethanol) before and after use.

3. Preparation of this compound Stock Solution:

  • Aseptically reconstitute the lyophilized this compound in sterile water or buffer to a known stock concentration (e.g., 1 mg/mL).
  • Vortex gently to ensure complete dissolution.

4. Serial Dilution of this compound:

  • Perform a serial two-fold dilution of the this compound stock solution in the 96-well plate using the appropriate growth medium. This will create a range of concentrations to test.

5. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) plate.
  • Prepare a fungal suspension in sterile saline or growth medium, adjusting the concentration to a standardized value (e.g., 1-5 x 10^5 CFU/mL).

6. Inoculation and Incubation:

  • Add the fungal inoculum to each well of the 96-well plate containing the diluted this compound.
  • Include positive (fungus and medium, no peptide) and negative (medium only) controls.
  • Incubate the plate at the optimal temperature for the fungal strain for a specified period (e.g., 24-48 hours).

7. Data Analysis:

  • Visually inspect the plate for fungal growth (turbidity).
  • The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
  • Optionally, use a spectrophotometer to measure absorbance at a specific wavelength (e.g., 600 nm) for a quantitative assessment of growth inhibition.

Signaling Pathway and Experimental Workflow

The expression of this compound in Drosophila melanogaster is regulated by the Toll and Imd signaling pathways, which are key components of the fly's innate immune system.[1] The following diagrams illustrate the regulatory pathway of this compound and a typical experimental workflow for its handling.

Metchnikowin_Regulation This compound Regulation via Toll and Imd Pathways cluster_Toll Toll Pathway cluster_Imd Imd Pathway Fungal_GP_Bacteria Fungi / Gram+ Bacteria Spz Spätzle Fungal_GP_Bacteria->Spz Recognition Toll_Receptor Toll Receptor Spz->Toll_Receptor Binding Tube_Pelle Tube/Pelle Toll_Receptor->Tube_Pelle Activation Cactus Cactus Tube_Pelle->Cactus Phosphorylation Dif_Dorsal Dif/Dorsal Cactus->Dif_Dorsal Degradation & Release Metchnikowin_Gene This compound Gene Dif_Dorsal->Metchnikowin_Gene Transcription GN_Bacteria Gram- Bacteria PGRP_LC PGRP-LC GN_Bacteria->PGRP_LC Recognition IMD IMD PGRP_LC->IMD Activation FADD_Dredd FADD/Dredd IMD->FADD_Dredd TAK1 TAK1 FADD_Dredd->TAK1 IKK IKK Complex TAK1->IKK Relish Relish IKK->Relish Phosphorylation & Cleavage Relish->Metchnikowin_Gene Transcription

Caption: Regulation of this compound expression by the Toll and Imd signaling pathways in Drosophila.

Metchnikowin_Handling_Workflow Experimental Workflow for Handling this compound cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Experiment Experimental Phase cluster_Cleanup Cleanup & Disposal Phase Start Start PPE Don Appropriate PPE Start->PPE Prep Preparation Handling Peptide Handling Experiment Experimentation Cleanup Cleanup & Disposal End End Workspace Prepare Sanitized Workspace (e.g., Biological Safety Cabinet) PPE->Workspace Materials Gather Sterile Materials Workspace->Materials Reconstitute Reconstitute Lyophilized Peptide Materials->Reconstitute Aliquot Aliquot into Working Solutions Reconstitute->Aliquot Perform_Assay Perform Antifungal/ Antibacterial Assay Aliquot->Perform_Assay Decontaminate_Workspace Decontaminate Workspace Perform_Assay->Decontaminate_Workspace Dispose_Waste Dispose of Contaminated Waste Decontaminate_Workspace->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Remove_PPE->End

Caption: A generalized workflow for the safe handling and use of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and potential development of resistance.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled waste container. Deactivate the peptide by adding a strong acid or base (e.g., 1M HCl or 1M NaOH) and allowing it to sit for at least one hour before neutralization and disposal according to institutional guidelines.

  • Solid Waste: All contaminated solid waste, including pipette tips, microfuge tubes, gloves, and paper towels, should be collected in a designated biohazard waste bag and autoclaved before disposal.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe and productive laboratory environment when working with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal procedures.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。